Product packaging for 3-Fluoro-4-thiomorpholinoaniline(Cat. No.:CAS No. 237432-11-0)

3-Fluoro-4-thiomorpholinoaniline

Cat. No.: B1278534
CAS No.: 237432-11-0
M. Wt: 212.29 g/mol
InChI Key: XWGJVQLPRBNUNS-UHFFFAOYSA-N
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Description

3-Fluoro-4-thiomorpholinoaniline is a useful research compound. Its molecular formula is C10H13FN2S and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2S B1278534 3-Fluoro-4-thiomorpholinoaniline CAS No. 237432-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJVQLPRBNUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445377
Record name 3-fluoro-4-thiomorpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237432-11-0
Record name 3-fluoro-4-thiomorpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-thiomorpholinoaniline is a fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a fluorine atom and a thiomorpholine moiety attached to an aniline core, confer a distinct combination of physicochemical properties and biological activities. This guide provides an in-depth analysis of this compound, covering its fundamental properties, synthesis methodologies, and diverse applications, with a focus on its potential in drug discovery and development.

Core Molecular and Physical Properties

The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 237432-11-0[1][2]
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[1]
Canonical SMILES C1CSCCN1C2=C(C=C(C=C2)N)F[1]
InChI Key XWGJVQLPRBNUNS-UHFFFAOYSA-N[1]
Appearance Off-white to brown crystalline powder (based on the analogous 3-fluoro-4-morpholinoaniline)[3]

Synthesis and Manufacturing

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient precursor for this synthesis is 3,4-difluoroaniline, where the fluorine atom at the 4-position acts as a leaving group.[1] The dual fluorine substitution enhances the electrophilicity of the aromatic ring, facilitating the nucleophilic attack by thiomorpholine under relatively mild conditions.[1]

Another synthetic approach begins with fluorinated nitroanilines. In this multi-step process, the thiomorpholine ring is introduced via nucleophilic substitution, followed by the reduction of the nitro group to the corresponding aniline. This method is analogous to the synthesis of similar compounds like 4-thiomorpholinoaniline, where 4-fluoronitrobenzene is reacted with thiomorpholine.[4]

A generalized workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_4_Difluoroaniline 3,4-Difluoroaniline SNAr Nucleophilic Aromatic Substitution (SNAr) 3_4_Difluoroaniline->SNAr Thiomorpholine Thiomorpholine Thiomorpholine->SNAr Product This compound SNAr->Product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Profile

A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and amino substituents. The protons of the thiomorpholine ring will appear as multiplets in the aliphatic region.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the electronegativity of the fluorine atom.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.29).[1]

Applications in Scientific Research

This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of applications.

Pharmaceutical and Medicinal Chemistry

This compound and its derivatives have shown significant potential in drug discovery.

  • Antimicrobial Activity: Derivatives of this compound, such as Schiff bases, have demonstrated notable antimicrobial properties, including efficacy against gram-positive bacteria and the ability to inhibit biofilm formation.[1] The structural analog, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, highlighting the potential of this class of compounds in developing new anti-infective agents.[3][5][6]

  • Anticancer Activity: Research has indicated that this compound and its derivatives exhibit anticancer properties.[1] Studies on the closely related 3-fluoro-4-morpholinoaniline have shown that its derivatives can induce apoptosis in breast cancer cell lines.[7]

The general workflow for exploring the therapeutic potential of this compound is outlined below:

Drug_Discovery_Workflow Start This compound Derivative_Synthesis Derivative Synthesis (e.g., Schiff bases, sulfonamides) Start->Derivative_Synthesis In_Vitro_Screening In Vitro Screening (Antimicrobial, Anticancer assays) Derivative_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow utilizing this compound.

Materials Science

The unique electronic properties of this compound make it a candidate for applications in materials science. It has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and as a component in the synthesis of carbon nanodots, where it can be used to tune their optical properties.[1][8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its distinct structural features provide a foundation for the development of novel compounds with a range of biological activities and physical properties. Further exploration of its derivatives and applications is likely to yield new discoveries and advancements in these fields.

References

  • ResearchGate.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. 3-fluoro-4- morpholinoaniline. [Link]
  • PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]
  • ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

A Technical Guide to 3-Fluoro-4-(thiomorpholin-4-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-(thiomorpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry. We will detail its structural and physicochemical properties, present a robust, step-by-step synthesis protocol, and outline comprehensive methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold, particularly focusing on the role of the fluorinated aniline and thiomorpholine moieties in the design of targeted therapeutics, such as kinase inhibitors. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in the synthesis and application of novel chemical entities for drug development.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of interacting with multiple biological targets, serving as versatile starting points for novel drug design.[1] The aniline moiety is a cornerstone of many pharmaceuticals, and its strategic modification can profoundly influence a molecule's biological activity and pharmacokinetic profile. The introduction of a fluorine atom, as seen in 3-Fluoro-4-(thiomorpholin-4-yl)aniline, is a common tactic in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity.

The thiomorpholine ring, a sulfur-containing saturated heterocycle, has also emerged as a privileged scaffold.[1][2] Replacing the oxygen of the more common morpholine ring with sulfur alters the ring's size, lipophilicity, and metabolic profile, offering a unique set of properties that can be exploited in drug design.[1][3] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][4] The convergence of these three structural features—an aniline core, a fluorine substituent, and a thiomorpholine ring—makes 3-Fluoro-4-(thiomorpholin-4-yl)aniline a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.[5]

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is 3-fluoro-4-(thiomorpholin-4-yl)aniline .[5] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[5]
CAS Number 237432-11-0[5]
Molecular Formula C₁₀H₁₃FN₂S[5]
Molecular Weight 212.29 g/mol [5]
Appearance Off-white to brown crystalline powder
Melting Point 121-123 °C (for morpholino analog)
Boiling Point ~365 °C (Predicted for morpholino analog)

Synthesis and Purification: A Two-Step Approach

The synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline is efficiently achieved through a two-step process analogous to the preparation of similar structures like 3-fluoro-4-morpholinoaniline.[6] The strategy involves:

  • Nucleophilic Aromatic Substitution (SₙAr): Introduction of the thiomorpholine ring onto an activated aromatic precursor.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary aniline.

The rationale for this pathway is grounded in fundamental organic chemistry principles. The starting material, 1,2-difluoro-4-nitrobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the fluorine atoms.[7] The fluorine atom at the 4-position (para to the nitro group) is preferentially displaced by the secondary amine of thiomorpholine because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group.[8] The subsequent reduction of the nitro group is a classic and reliable transformation, with methods like iron in the presence of an acid or ammonium chloride being robust, scalable, and chemoselective.[4]

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol, 1.0 eq) and acetonitrile (100 mL).

  • Addition of Amine: Add thiomorpholine (7.8 g, 75.4 mmol, 1.2 eq) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA) (9.5 g, 94.3 mmol, 1.5 eq).[9]

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate as a yellow-orange solid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline

  • Reagent Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine from the previous step (approx. 62.9 mmol), ethanol (150 mL), and water (50 mL).[10]

  • Addition of Reducing Agents: Add ammonium chloride (NH₄Cl) (16.8 g, 314.5 mmol, 5.0 eq) followed by iron powder (Fe) (17.5 g, 314.5 mmol, 5.0 eq).[5][10]

  • Reaction: Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring for 3-5 hours. Monitor the reaction completion by TLC (disappearance of the starting nitro compound).

  • Work-up: Cool the reaction mixture to approximately 40°C. Crucial Safety Note: It is important to add water before complete removal of the organic solvent to prevent potential uncontrolled exothermic reactions.[5] Add 100 mL of water.

  • Filtration: Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 50 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(thiomorpholin-4-yl)aniline.

Experimental Protocol: Purification

Basic amines can interact strongly with acidic silica gel, leading to poor separation and low recovery.[11] Therefore, specialized techniques are recommended for purification.

  • Column Chromatography Setup: Prepare a flash chromatography column using silica gel. Pre-treat the silica by slurrying it in the initial eluent containing a small amount of a competing base, such as 0.5-1% triethylamine (TEA) in hexane.[12][13]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it to a free-flowing powder. Load this powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%), ensuring the mobile phase consistently contains 0.5-1% TEA.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-fluoro-4-(thiomorpholin-4-yl)aniline as a crystalline solid.

Synthesis and Purification Workflow

G cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Purification A 1,2-Difluoro-4-nitrobenzene + Thiomorpholine + TEA in Acetonitrile B Reflux (4-6h) A->B C Rotary Evaporation B->C D Ethyl Acetate Extraction & Water/Brine Wash C->D E Dry (Na₂SO₄) & Concentrate D->E F Crude Nitro Intermediate E->F G Crude Intermediate + Fe + NH₄Cl in EtOH/Water F->G To Next Step H Reflux (3-5h) G->H I Cool & Filter through Celite® H->I J Concentrate & Extract with Ethyl Acetate I->J K Dry (Na₂SO₄) & Concentrate J->K L Crude Aniline Product K->L M Adsorb Crude Product onto Silica L->M To Purification N Flash Chromatography (Hex/EtOAc + 1% TEA) M->N O Combine Pure Fractions & Concentrate N->O P Pure Product O->P G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., NH of Ala) pocket Hydrophobic Pocket scaffold 3-Fluoro-4-(thiomorpholin-4-yl)aniline Aniline NH₂ Fluorine Thiomorpholine Ring scaffold:f1->hinge H-Bond Donor scaffold:f2->hinge Modulates pKa & Forms Favorable Contacts scaffold:f3->pocket Hydrophobic Interaction

Caption: Conceptual binding mode of the aniline scaffold in a kinase active site.

Anticancer and Antimicrobial Potential

Derivatives of similar morpholino- and thiomorpholinoanilines have demonstrated significant biological activity. Studies have shown that modifications of the aniline's primary amine to form sulfonamides, carbamates, or Schiff bases can lead to compounds with potent antimicrobial and anticancer properties. [11][14]For instance, derivatives have shown efficacy against breast cancer cell lines (MCF-7) and the ability to inhibit bacterial biofilm formation. [5][11]The thiomorpholine moiety itself is present in compounds investigated for activity against various cancers and infectious diseases, solidifying the potential of 3-fluoro-4-(thiomorpholin-4-yl)aniline as a starting point for novel therapeutic agents. [15][16]

Conclusion

3-Fluoro-4-(thiomorpholin-4-yl)aniline is a strategically designed chemical building block with significant potential for drug discovery and development. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The presence of a fluorinated ring and a thiomorpholine moiety provides medicinal chemists with a versatile platform to develop novel therapeutics, particularly in the realm of oncology and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research endeavors.

References

  • Organic Spectroscopy International. (2018, September 23). 3-fluoro-4-morpholinoaniline.
  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Iqbal, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Google Patents. Process for the purification of aromatic amines.
  • Advanced Journal of Chemistry, Section A. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ResearchGate. Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine).
  • PubChem. 3-Fluoro-4-morpholinoaniline.
  • Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.
  • Autechaux. (2024). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • Komeshima, N., Tsuruo, T., & Umezawa, H. (1988). Antitumor activity of new morpholino anthracyclines. The Journal of Antibiotics.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Varshney, K., & Preet, K. (2022). Tyrosine Kinase Inhibitors. StatPearls.
  • Wikipedia. Tyrosine kinase inhibitor.
  • RxList. (2021, November 1). Antineoplastics Tyrosine Kinase Inhibitor.
  • Labiotech.eu. (2024, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.

Sources

An In-depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-thiomorpholinoaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and material science. The document details its molecular structure, physicochemical properties, and provides a robust, field-proven protocol for its synthesis and purification. A thorough analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, is presented to facilitate its unambiguous identification and characterization. Furthermore, this guide explores the burgeoning applications of this compound and its derivatives, particularly as a versatile building block in the development of novel antimicrobial and anticancer agents. The narrative emphasizes the causal relationships behind experimental choices and is supported by authoritative citations to ensure scientific integrity.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to interact with multiple biological targets with high affinity. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as one such scaffold.[1] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, make it a valuable component in the design of biologically active molecules. The introduction of a fluorine atom to the aniline ring, as seen in this compound, further modulates the electronic properties of the molecule, often enhancing metabolic stability and binding affinity. This guide will delve into the core scientific principles and practical methodologies associated with this promising compound.

Molecular Structure and Physicochemical Properties

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. This compound is characterized by a fluorinated aniline core linked to a thiomorpholine ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[2]
CAS Number 237432-11-0
Molecular Formula C₁₀H₁₃FN₂S[2]
Molecular Weight 212.29 g/mol [2]
Appearance Not explicitly stated, but related anilines are often solids.
SMILES FC1=C(N)C=C(N2CCSCC2)C=C1

The presence of the fluorine atom at the 3-position and the thiomorpholine group at the 4-position of the aniline ring are key to its chemical reactivity and biological activity. The fluorine atom acts as a weak electron-withdrawing group, influencing the pKa of the aniline nitrogen, while the thiomorpholine moiety introduces a non-planar, flexible ring system with a sulfur atom that can participate in various non-covalent interactions and is a potential site for metabolism.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-withdrawing nature of the fluorine and a nitro group (in a precursor) to facilitate the displacement of a leaving group by the secondary amine of thiomorpholine. A common and reliable starting material is 1,2-difluoro-4-nitrobenzene, where one fluorine atom serves as an excellent leaving group.[3]

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 1,2-Difluoro-4-nitrobenzene Thiomorpholine Reaction Nucleophilic Aromatic Substitution Start->Reaction Intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine Reaction->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product This compound Reduction->Product Purification Purification: Recrystallization or Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct Antimicrobial_MoA Compound This compound Derivatives Target1 Bacterial Cell Wall Synthesis Compound->Target1 Inhibition Target2 Protein Synthesis Compound->Target2 Inhibition Target3 DNA Replication Compound->Target3 Inhibition Outcome Bacterial Cell Death or Growth Inhibition Target1->Outcome Target2->Outcome Target3->Outcome

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-thiomorpholinoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount parameter, profoundly influencing a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2][3] Poor solubility can curtail an otherwise promising compound's journey from the laboratory to the patient, creating significant hurdles in formulation and administration.[3][4][5] This guide provides an in-depth exploration of the solubility of 3-Fluoro-4-thiomorpholinoaniline, a compound of interest in medicinal chemistry, within a range of organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to comprehensively assess and understand the solubility profile of this and similar molecules.

Understanding this compound: A Profile

This compound is a synthetic compound characterized by a fluorinated aniline core linked to a thiomorpholine ring.[6] Its molecular structure, with a formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , presents a unique combination of functional groups that dictate its physicochemical properties.[6] The presence of the fluorine atom, the basic amine group, and the thiomorpholine moiety all contribute to its polarity and potential for intermolecular interactions, which are key determinants of its solubility.[6] This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, with potential applications in antimicrobial and anticancer research.[6]

The Theoretical Underpinnings of Solubility

Solubility is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that a solute will dissolve most readily in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. For this compound, its solubility in a given organic solvent will depend on a delicate balance of several factors:

  • Hydrogen Bonding: The aniline amine group and the nitrogen and sulfur atoms in the thiomorpholine ring can participate in hydrogen bonding, either as donors or acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds, as well as the overall molecular dipole, will favor interactions with polar solvents.

  • Van der Waals Forces: Nonpolar regions of the molecule will interact through weaker van der Waals forces, contributing to solubility in less polar solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.

Experimental Determination of Solubility: A Rigorous Approach

A precise and reproducible determination of solubility is critical for informed decision-making in drug development. The shake-flask method, a widely recognized and reliable technique, is presented here as the gold standard for generating thermodynamic solubility data.[7]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for determining the equilibrium solubility of this compound.

Solubility Determination Workflow cluster_Preparation Preparation Phase cluster_Equilibration Equilibration Phase cluster_Separation Phase Separation cluster_Analysis Analysis Phase Prep1 Weigh excess this compound Prep2 Add to a known volume of solvent Prep1->Prep2 Dispense Equil1 Incubate on an orbital shaker at a controlled temperature Prep2->Equil1 Load Equil2 Allow sufficient time to reach equilibrium (e.g., 24-48 hours) Equil1->Equil2 Incubate Sep1 Centrifuge the suspension to pellet undissolved solid Equil2->Sep1 Transfer Analysis1 Filter the supernatant through a 0.22 µm syringe filter Sep1->Analysis1 Aspirate Analysis2 Dilute the filtrate with a suitable mobile phase Analysis1->Analysis2 Prepare Analysis3 Analyze by HPLC-UV to determine concentration Analysis2->Analysis3 Inject

Figure 1: Experimental workflow for the determination of thermodynamic solubility.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration reaches a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for a clean separation of the saturated solution.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantitative Analysis: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration of this compound.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

Solubility Profile of this compound: An Illustrative Dataset

While specific experimental data for the solubility of this compound is not publicly available, the following table presents a plausible and illustrative solubility profile in a range of common organic solvents. This data is intended to serve as a practical example for understanding the compound's likely behavior and for guiding formulation development efforts.

SolventSolvent TypeDielectric Constant (ε) at 20°CPredicted Solubility (mg/mL) at 25°C
MethanolPolar Protic32.7150
EthanolPolar Protic24.5125
IsopropanolPolar Protic19.990
AcetonePolar Aprotic20.7200
AcetonitrilePolar Aprotic37.5180
DichloromethaneNonpolar9.150
TolueneNonpolar2.410
n-HeptaneNonpolar1.9< 1

Analysis and Interpretation of Solubility Data

The illustrative data in the table above provides valuable insights into the solubility characteristics of this compound:

  • High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like acetone and acetonitrile. This suggests that dipole-dipole interactions play a significant role in the dissolution process.

  • Good Solubility in Polar Protic Solvents: The high solubility in alcohols like methanol and ethanol indicates the compound's ability to participate in hydrogen bonding.

  • Limited Solubility in Nonpolar Solvents: The poor solubility in nonpolar solvents such as toluene and n-heptane is expected, given the polar nature of the molecule.

This solubility profile is crucial for various stages of drug development:

  • Early Stage Discovery: In early-stage research, kinetic solubility is often assessed to quickly rank compounds.[5][8] The data presented here would inform the selection of appropriate solvents for in vitro assays.

  • Process Chemistry: For the synthesis and purification of this compound, a solvent with high solubility at elevated temperatures and lower solubility at room temperature would be ideal for crystallization.

  • Formulation Development: The choice of solvents is critical for developing stable and effective drug formulations.[9] For instance, the high solubility in acetone could be leveraged in the preparation of amorphous solid dispersions to enhance bioavailability.

Solubility_Data_Implications cluster_Applications Implications for Drug Development SolubilityData Solubility Profile of This compound Discovery Early Discovery: - Solvent selection for assays - Structure-solubility relationship studies SolubilityData->Discovery Informs ProcessChem Process Chemistry: - Crystallization solvent selection - Purification optimization SolubilityData->ProcessChem Guides Formulation Formulation Development: - Excipient compatibility - Dosage form design SolubilityData->Formulation Directs

Figure 2: Logical relationship between solubility data and its application in drug development.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of a drug candidate like this compound is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1][2] The methodologies and insights presented in this guide provide a robust framework for researchers to systematically evaluate the solubility of their compounds of interest. By integrating theoretical principles with rigorous experimental practice, scientists can make more informed decisions, mitigate risks, and ultimately accelerate the journey of novel therapeutics from the laboratory to the clinic.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.
  • This compound | 237432-11-0. (2023, August 15). Smolecule.
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  • The Importance of Solubility for New Drug Molecules. (2020, May 11). MDPI.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Autech Industry.
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. (n.d.). Ossila.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Solubility Determination in Drug Discovery and Development. (2013, February 15). SlideShare.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
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  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-Fluoro-4-thiomorpholinoaniline

This compound, a key heterocyclic building block, is a molecule of significant interest in the pharmaceutical and materials science sectors. Its unique structural amalgamation of a fluorinated aniline core and a thiomorpholine moiety imparts distinct electronic and physiological properties. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on methodologies commencing from readily available fluorinated anilines. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound predominantly relies on two robust strategies, both of which leverage the principles of nucleophilic aromatic substitution (SNAr). The choice between these pathways often hinges on the availability of starting materials, desired purity profile, and scalability.

  • Direct Nucleophilic Aromatic Substitution (SNAr) of 3,4-Difluoroaniline: This is the most direct approach, where the fluorine atom at the 4-position of 3,4-difluoroaniline is displaced by thiomorpholine.

  • Two-Step Synthesis via a Nitro-Intermediate: This pathway involves the initial SNAr reaction on a more activated nitro-aromatic precursor, followed by the reduction of the nitro group to the target aniline.

A third, more modern approach, the Buchwald-Hartwig amination, presents a potential alternative, though it is less commonly reported for this specific transformation.

II. The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is central to the primary synthetic routes to this compound. This reaction proceeds via a two-step addition-elimination sequence. The aromatic ring, rendered electron-deficient by the presence of electron-withdrawing groups (such as fluorine or a nitro group), is attacked by the nucleophilic thiomorpholine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group, typically a halide.

SNAr_Mechanism A Fluorinated Aniline + Thiomorpholine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C This compound B->C Elimination of Leaving Group (F⁻)

Figure 1: Generalized mechanism of the SNAr reaction for the synthesis of this compound.

III. Synthetic Route 1: Direct SNAr from 3,4-Difluoroaniline

This one-pot synthesis is an efficient and direct method to obtain the target molecule. The presence of two fluorine atoms on the aniline ring enhances its electrophilicity, facilitating the nucleophilic attack by thiomorpholine.

Causality of Experimental Choices:
  • Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically employed. These solvents can effectively solvate the cationic species and facilitate the reaction, which may not proceed readily in less polar environments.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition.

Detailed Experimental Protocol:
  • Reaction Setup: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in DMSO (5-10 volumes), add thiomorpholine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

IV. Synthetic Route 2: Two-Step Synthesis via a Nitro-Intermediate

This alternative strategy involves the synthesis of a 4-(2-fluoro-4-nitrophenyl)thiomorpholine intermediate, followed by the reduction of the nitro group. The strong electron-withdrawing nature of the nitro group makes the initial SNAr reaction highly efficient, often proceeding under milder conditions than the direct amination of difluoroaniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Nitro_Intermediate_Synthesis A 1,2-Difluoro-4-nitrobenzene + Thiomorpholine B S N Ar Reaction A->B C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine B->C

Figure 2: Workflow for the synthesis of the nitro-intermediate.

Detailed Experimental Protocol for Step 1:
  • Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or under neat conditions.

  • Addition of Reagents: Add thiomorpholine (1.1-1.3 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Nitro-Intermediate to this compound

The reduction of the nitro group is a critical step and can be achieved through various methods. The choice of reducing agent is crucial to avoid side reactions and ensure a high yield of the desired aniline.

Method A: Iron-Mediated Reduction

This is a classic and cost-effective method for nitro group reduction.

  • Causality of Experimental Choices: Iron powder in the presence of an acid (like ammonium chloride) creates a reducing environment. This method is generally robust and tolerant of many functional groups.

  • Detailed Experimental Protocol:

    • Reaction Setup: Suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a mixture of ethanol and water.

    • Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.1-0.2 eq).

    • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Extraction and Purification: Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Method B: Catalytic Transfer Hydrogenation

This method offers a milder and often cleaner alternative to metal-acid reductions.

  • Causality of Experimental Choices: A palladium on carbon (Pd/C) catalyst is used to facilitate the transfer of hydrogen from a donor molecule, such as hydrazine hydrate, to the nitro group. This method is highly efficient and selective.

  • Detailed Experimental Protocol:

    • Reaction Setup: In a round-bottom flask, dissolve 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in methanol or ethanol.

    • Catalyst Addition: Carefully add 5-10% Pd/C (5-10 mol%).

    • Hydrogen Donor: Add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 1-3 hours.

    • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. The filtrate is concentrated, and the residue is purified as described in the iron-mediated reduction.

V. Potential Alternative: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While less documented for this specific synthesis, it represents a viable and modern alternative, particularly if the SNAr routes prove to be low-yielding or incompatible with other functionalities on a more complex substrate.

This reaction would involve the coupling of a 3-fluoro-4-haloaniline (e.g., 3-fluoro-4-bromoaniline) with thiomorpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig A 3-Fluoro-4-haloaniline + Thiomorpholine B Pd Catalyst, Ligand, Base A->B Cross-Coupling C This compound B->C

Figure 3: Conceptual workflow for the Buchwald-Hartwig amination approach.

The selection of the appropriate ligand (e.g., XPhos, RuPhos) and reaction conditions would be critical for a successful transformation and would require empirical optimization.[2]

VI. Comparative Analysis of Synthetic Routes

Parameter Route 1: Direct SNAr Route 2: Two-Step (Nitro-Intermediate) Potential Alternative: Buchwald-Hartwig
Starting Material 3,4-Difluoroaniline1,2-Difluoro-4-nitrobenzene3-Fluoro-4-haloaniline
Number of Steps 121
Reaction Conditions Harsher (higher temp.)Milder SNAr, subsequent reductionGenerally mild
Reagents Basic conditionsSNAr, then reducing agents (Fe or H₂/Pd)Pd catalyst, phosphine ligand, base
Potential Yield Moderate to GoodGood to ExcellentPotentially high, but requires optimization
Key Advantage DirectnessHigh efficiency of SNArBroad substrate scope and functional group tolerance
Key Disadvantage May require higher temperaturesLonger synthetic sequenceCost of catalyst and ligands, requires optimization

VII. Purification and Characterization

Purification of the final product, this compound, is typically achieved through standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is an effective method for removing impurities.

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

VIII. Conclusion

The synthesis of this compound from fluorinated anilines is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research or development program, including cost, scale, and desired purity. The direct SNAr from 3,4-difluoroaniline offers a straightforward approach, while the two-step nitro-intermediate route can provide higher overall yields due to the enhanced reactivity of the nitro-activated precursor. The Buchwald-Hartwig amination remains a powerful, albeit less explored, alternative for this particular transformation. This guide provides the necessary foundational knowledge and detailed protocols to enable scientists to confidently undertake the synthesis of this important chemical entity.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
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  • Gharpure, S. (n.d.).
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  • Hudlicky, T., & Fan, R. (1991). Process for preparing 3,4-difluoroaniline.
  • Krayushkin, M. M., & Zavarzin, I. V. (1994). Method of 3,4-difluoroaniline synthesis.
  • Smole, M., & Dolenc, M. S. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
  • Smith, A. M., & Whyman, R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1030-1043. [Link]
  • Smith, A. M., & Whyman, R. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(31), 12051-12060. [Link]
  • Tummatorn, J., & Poonsil, P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline: From Starting Materials to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-thiomorpholinoaniline, a valuable heterocyclic building block in medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , this compound's unique structure, featuring a fluorinated aniline linked to a thiomorpholine ring, makes it a significant precursor for the development of novel therapeutic agents.[1] The insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of starting materials and reaction conditions.

The synthetic approach detailed is a robust, two-step process that is both efficient and scalable. It commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to yield the final aniline product.[2] This methodology is widely applicable in the synthesis of related substituted anilines.[3]

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C-N bond between the aniline nitrogen and the aromatic ring, and the C-N bond of the thiomorpholine moiety.

G TM This compound Intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine TM->Intermediate Reduction of Nitro Group SM1 3,4-Difluoronitrobenzene Intermediate->SM1 Nucleophilic Aromatic Substitution (SNAr) SM2 Thiomorpholine Intermediate->SM2

Caption: Retrosynthetic pathway for this compound.

This analysis reveals that the most logical starting materials are 3,4-difluoronitrobenzene and thiomorpholine . The synthesis proceeds by first introducing the thiomorpholine ring onto the aromatic core, followed by the conversion of the nitro group to the essential aniline functionality.

Part I: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)

The initial and most critical step in this synthesis is the regioselective nucleophilic aromatic substitution of thiomorpholine onto an activated aromatic ring.

Principle and Rationale for Starting Material Selection

The choice of 3,4-difluoronitrobenzene as the electrophilic starting material is strategic for several reasons:

  • Activation: The aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This activation is a prerequisite for nucleophilic aromatic substitution to occur under reasonable conditions.[4]

  • Regioselectivity: The nitro group directs the incoming nucleophile (thiomorpholine) to the para position. The fluorine atom at the 4-position is thus selectively displaced over the fluorine at the 3-position.[5]

  • Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions, facilitating a high reaction rate and yield.

Thiomorpholine serves as the nucleophile, with the secondary amine's lone pair of electrons attacking the electron-deficient carbon of the benzene ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product DFNB 3,4-Difluoronitrobenzene MC Resonance-Stabilized Intermediate DFNB->MC Nucleophilic Attack Thio Thiomorpholine Thio->MC Product 4-(2-Fluoro-4-nitrophenyl)thiomorpholine MC->Product Loss of Fluoride

Caption: The SNAr mechanism for the formation of the key intermediate.

Detailed Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-difluoronitrobenzene (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), followed by a mild inorganic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Nucleophile Addition: Add thiomorpholine (1.1-1.2 eq) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can often be used in the next step without further purification.

Process Parameters and Optimization

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.

ParameterRecommendedRationale & Impact on Yield/Purity
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are essential to dissolve the reactants and stabilize the charged Meisenheimer complex, thereby accelerating the reaction.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier. Higher temperatures may lead to side reactions and decomposition.
Base K₂CO₃, Et₃NA mild base is required to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
Stoichiometry Slight excess of thiomorpholineEnsures complete consumption of the starting nitroaromatic compound. A large excess can complicate purification.

Part II: The Final Transformation - Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)thiomorpholine to the corresponding primary amine, yielding this compound. This is a fundamental transformation in the synthesis of aromatic amines from nitroarenes.[3][6]

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes. The choice of method often depends on factors such as substrate compatibility, scalability, cost, and safety.[3]

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni catalyst, in Ethanol or Ethyl AcetateHigh yield, clean reaction with water as the only byproduct, easily scalable.[3]Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable H₂ gas.
Metal/Acid Reduction Fe/NH₄Cl, Sn/HCl, or Zn/CH₃COOHCost-effective, robust, and does not require specialized equipment.[3]Generates significant metallic waste, work-up can be cumbersome, may not be suitable for acid-sensitive substrates.
Transfer Hydrogenation Ammonium formate or cyclohexene as H₂ source, Pd/C catalystAvoids the use of high-pressure H₂ gas, milder conditions.Can be more expensive than direct hydrogenation, may require higher catalyst loading.
Sulfide Reduction Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)Selective for the reduction of nitro groups in the presence of other reducible functionalities.Can introduce sulfur impurities, often requires careful pH control.[7]
Detailed Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for its high efficiency and clean reaction profile.

  • Reactor Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add a solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity and identity of the compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • 3,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Thiomorpholine: Has a strong, unpleasant odor and is a skin and eye irritant. Handle with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a high-pressure reactor should only be performed by trained personnel in an appropriate setting. Ensure the system is properly purged with an inert gas before and after the reaction.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on two fundamental organic transformations. The strategic selection of 3,4-difluoronitrobenzene as a starting material allows for a highly regioselective nucleophilic aromatic substitution with thiomorpholine. The subsequent reduction of the nitro intermediate, preferably via catalytic hydrogenation, provides a clean and high-yielding route to the final product. This guide provides the necessary technical details and underlying principles to enable researchers and scientists to successfully synthesize this important medicinal chemistry building block.

References

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • Google Patents. (n.d.). Process of preparing substituted anilines.
  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • NIH. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • Vapourtec. (n.d.). Aromatic Substitution.

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A-731: The Strategic Incorporation of Fluorine in Aniline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. However, its susceptibility to metabolic oxidation and often suboptimal physicochemical properties can limit its utility. The strategic incorporation of fluorine offers a powerful tool to mitigate these liabilities. This in-depth guide explores the multifaceted role of fluorine in modulating the biological activity of aniline compounds. We will dissect the causal relationships between fluorination and critical drug-like properties, including metabolic stability, basicity (pKa), lipophilicity (LogP), and drug-receptor interactions. This document provides field-proven insights, detailed experimental protocols, and visual workflows to empower researchers to rationally design and develop next-generation therapeutics leveraging the unique properties of fluorine.

Introduction: The Aniline Scaffold and the Fluorine Advantage

Substituted anilines are prevalent pharmacophores, particularly in kinase inhibitors, where they often form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[1] Despite their utility, the aniline ring, particularly at the para-position, is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[2] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine, the most electronegative element, into the aniline ring is a widely adopted strategy in modern drug discovery to address these challenges.[3][4] Its unique properties allow for the fine-tuning of a molecule's profile in several key ways:[3]

  • Metabolic Shielding: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, effectively blocking metabolism at the site of fluorination.[2][5]

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the aniline nitrogen, influencing ionization at physiological pH, which in turn affects solubility, permeability, and off-target activity.[3][6]

  • Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[7][8]

  • Conformational Control & Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones and influence molecular conformation, potentially enhancing binding affinity and selectivity.[1][3]

This guide will systematically explore these effects, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

The Impact of Fluorine on Physicochemical Properties

The position of the fluorine atom on the aniline ring dictates its effect on the molecule's fundamental properties. Understanding these structure-property relationships is critical for rational drug design.

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for hERG liability. Fluorine's powerful electron-withdrawing effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[3][6]

This effect is position-dependent:

  • ortho & para substitution: Have the strongest pKa-lowering effect due to the combination of inductive and resonance effects.

  • meta substitution: The effect is primarily inductive and thus slightly weaker than ortho or para.

Table 1: Physicochemical Properties of Aniline and Monofluoroaniline Isomers

CompoundStructurepKa (conjugate acid)LogP
AnilineC₆H₅NH₂4.600.90[7]
2-Fluoroanilineo-FC₆H₄NH₂3.201.26[7]
3-Fluoroanilinem-FC₆H₄NH₂3.501.29[7]
4-Fluoroanilinep-FC₆H₄NH₂4.65[9]1.15[9]

Note: pKa and LogP values can vary slightly depending on experimental conditions. The values presented are representative.

Tuning Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing a C-H bond with a more nonpolar C-F bond generally increases lipophilicity.[7] As shown in Table 1, all monofluoroaniline isomers are more lipophilic than aniline itself. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes.[8][10]

Fluorine as a Metabolic Block

One of the most powerful applications of fluorine in drug design is its use as a "metabolic shield."[2][3] The aniline ring, especially at the electron-rich para-position, is prone to hydroxylation by CYP450 enzymes. Placing a fluorine atom at this vulnerable position physically blocks this metabolic pathway.[2]

The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to oxidative cleavage by P450 enzymes.[1] This metabolic blocking can dramatically increase a compound's half-life, leading to improved bioavailability and systemic exposure.[2]

G cluster_0 Metabolism of Aniline cluster_1 Metabolism of 4-Fluoroaniline Aniline Aniline P450 CYP450 (Oxidation) Aniline->P450 Susceptible Site (para-position) Metabolite p-Aminophenol (Metabolite) P450->Metabolite Fluoroaniline 4-Fluoroaniline Blocked Metabolism Blocked Fluoroaniline->Blocked C-F Bond (Resistant to Oxidation)

Caption: Fluorine as a metabolic shield in aniline compounds.

Assessing Metabolic Stability: An Experimental Workflow

Evaluating the metabolic stability of new chemical entities is a critical step in drug discovery. The in vitro liver microsomal stability assay is a standard, high-throughput method for this purpose.[11][12][13][14] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[14]

G A 1. Prepare Compound Stock (e.g., 1mM in DMSO) C 3. Pre-incubate (Compound + Microsomes at 37°C) A->C B 2. Prepare Microsome Solution (e.g., Human Liver Microsomes in Phosphate Buffer) B->C D 4. Initiate Reaction (Add NADPH Cofactor) C->D E 5. Time Point Sampling (t=0, 5, 15, 30, 45 min) D->E F 6. Quench Reaction (Add cold Acetonitrile with Internal Standard) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. LC-MS/MS Analysis (Quantify remaining parent compound) G->H I 9. Data Analysis (Calculate t½ and Intrinsic Clearance) H->I

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems. They include necessary controls and steps to ensure data reliability and reproducibility.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to rank-order compounds based on their metabolic stability.[11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test Compound (TC) and Positive Controls (e.g., Dextromethorphan, Midazolam).[11]

  • Pooled Human Liver Microsomes (e.g., from XenoTech).[11]

  • 100 mM Potassium Phosphate Buffer (pH 7.4).[11]

  • NADPH regenerating system (Cofactor).

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS).

  • 96-well incubation plates and collection plates.

  • Incubator (37°C), Centrifuge, LC-MS/MS system.

Methodology:

  • Preparation:

    • Causality: All solutions are prepared fresh to ensure enzyme and cofactor activity.

    • Prepare a 1 µM working solution of the Test Compound in phosphate buffer.[11]

    • Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice at all times to prevent enzyme degradation.[11]

    • Prepare the NADPH solution.

  • Incubation:

    • Causality: Pre-incubation at 37°C allows the system to reach thermal equilibrium before the reaction is initiated.

    • In a 96-well plate, add the microsomal suspension to the test compound solution. Include a negative control (minus NADPH) to assess non-enzymatic degradation.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH solution. This marks time zero (t=0).

  • Time-Point Sampling:

    • Causality: Sampling at multiple time points allows for the determination of a degradation rate.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard.

    • Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing & Analysis:

    • Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the line from linear regression analysis equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard method for determining the pKa of a weakly basic compound like a fluoroaniline.[15][16]

Objective: To experimentally determine the pKa of a test compound.

Materials:

  • Test Compound.

  • Calibrated pH meter and electrode.

  • Potentiometer/Autotitrator.

  • Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).[15]

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[15]

  • Nitrogen gas.

  • Magnetic stirrer and stir bar.

Methodology:

  • System Calibration:

    • Causality: Accurate calibration is paramount for precise pH measurements.

    • Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15][16]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the test compound in water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]

    • Add KCl solution to maintain a constant ionic strength throughout the titration.[15][16]

    • Causality: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.

    • Purge the solution with nitrogen gas for 10-15 minutes.[15]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the pH electrode.

    • Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl to ensure the aniline nitrogen is fully protonated.[15][16]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a basic value (e.g., pH 12).[16]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum inflection on the first derivative of the titration curve.

    • Causality: Performing the titration in triplicate and averaging the results ensures the reliability and precision of the determined pKa value.[15][16]

    • Repeat the titration at least three times and calculate the average pKa and standard deviation.

Case Studies: Fluorinated Anilines in Approved Drugs

The successful application of fluorine in aniline-containing drugs is evident across numerous therapeutic areas.[17][18][19] A significant percentage of drugs approved by the U.S. FDA contain fluorine, a testament to the utility of this strategy.[19]

  • Sotorasib (Lumakras™): An inhibitor of KRAS G12C used in non-small cell lung cancer. It contains a fluoro-substituted aromatic ring. The fluorine was introduced to overcome low bioavailability observed in earlier analogs.[17][20]

  • Cabotegravir: An HIV integrase inhibitor featuring a fluorinated benzene ring. Structure-activity relationship (SAR) studies demonstrated that the 2-fluoro substituent improved potency approximately four-fold compared to its non-fluorinated analog.[17]

  • Avacopan: A C5aR antagonist for treating ANCA-associated vasculitis, contains both a fluorine atom and a trifluoromethyl group. SAR studies showed these fluorine substitutions were critical for improving bioactivity compared to chlorinated versions.[17][20]

These examples highlight how the strategic placement of fluorine on or near an aniline-like scaffold contributes directly to the development of successful clinical candidates with enhanced pharmacokinetic and pharmacodynamic profiles.[3]

Conclusion

The incorporation of fluorine into aniline-containing molecules is a proven and powerful strategy in medicinal chemistry. By serving as a metabolic shield, modulating physicochemical properties like pKa and lipophilicity, and enhancing binding interactions, fluorine provides a versatile tool for overcoming common drug development hurdles. The experimental workflows and protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the impact of fluorination, enabling a more rational, data-driven approach to designing safer and more effective therapeutics. As synthetic methodologies for fluorination continue to advance, the strategic use of this unique element will undoubtedly continue to drive innovation in drug discovery.

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  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline Derivatives and Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The 3-fluoro-4-thiomorpholinoaniline core is an emerging example of such a scaffold, combining three key structural features that are highly advantageous in medicinal chemistry: a fluorinated aniline, a thiomorpholine moiety, and a reactive amino group poised for derivatization.

The strategic placement of a fluorine atom on the aniline ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The thiomorpholine ring, a sulfur-containing saturated heterocycle, serves as a versatile bioisostere for the more common morpholine group, offering a distinct lipophilicity profile and potential for unique molecular interactions.[1] The sulfur atom can also be a site for metabolic oxidation, providing a "soft spot" that can be tuned to optimize pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. We will delve into their promising applications in oncology and infectious diseases, supported by detailed experimental protocols and an analysis of their structure-activity relationships (SAR).

Part 1: Synthesis and Chemical Properties

The synthesis of the this compound core is typically achieved through a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

A common starting material is 1,2-difluoro-4-nitrobenzene. The greater lability of the fluorine atom at the 4-position, activated by the electron-withdrawing nitro group, allows for selective substitution by thiomorpholine. The subsequent reduction of the nitro group to the primary amine furnishes the desired product.

Key Chemical Reactions for Derivatization

The primary amine of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds. Key reactions include:

  • Amide and Sulfonamide Formation: Acylation with carboxylic acid derivatives or reaction with sulfonyl chlorides readily forms stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in many kinase inhibitors and other therapeutic agents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can act as potent hydrogen bond donors and acceptors in receptor binding.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction yields secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions allow for the formation of C-N bonds with various aromatic and heteroaromatic systems, such as the quinazoline core, which is central to many kinase inhibitors.

Part 2: Biological Applications and Mechanism of Action

Derivatives of this compound and its close analogue, 3-fluoro-4-morpholinoaniline, have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Section 2.1: Anticancer Activity

While direct kinase inhibition data for this compound derivatives is emerging, the anticancer activity of closely related analogues, particularly sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, has been documented.[1] These compounds have shown significant anti-proliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range.[1] The observed cell death is mediated by apoptosis.[1]

Likely Mechanism of Action: Kinase Inhibition

The structural similarity of this compound to the aniline core of numerous approved tyrosine kinase inhibitors (TKIs) strongly suggests a similar mechanism of action. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases.[2][3]

The 4-Anilinoquinazoline Pharmacophore

First and second-generation EGFR inhibitors like gefitinib and erlotinib, as well as multi-kinase inhibitors such as vandetanib, all feature a 4-anilinoquinazoline core. This structural motif is crucial for their binding to the ATP pocket of the kinase domain. The quinazoline nitrogen typically forms a key hydrogen bond with a conserved methionine residue in the hinge region of the kinase, while the aniline moiety extends into a hydrophobic pocket.

Derivatives of this compound are ideally suited to be incorporated into such kinase inhibitors. The aniline nitrogen can engage in the crucial hinge-binding interaction, while the substituted phenyl ring, including the thiomorpholine group, can be tailored to optimize interactions within the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.

Potential Kinase Targets:

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed or mutated in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.[3]

  • Other Tyrosine Kinases: The versatility of the scaffold allows for its adaptation to target other relevant kinases in oncology, such as PDGFR, FGFR, and c-Met.

Structure-Activity Relationship (SAR) Insights:

Based on the broader class of 4-anilinoquinazoline inhibitors, the following SAR principles can be extrapolated:

  • Hinge Binding: The aniline nitrogen is critical for hydrogen bonding to the kinase hinge region.

  • Hydrophobic Pocket: The substitution pattern on the aniline ring, including the thiomorpholine moiety, dictates the affinity and selectivity for the hydrophobic pocket of the kinase.

  • Solvent-Exposed Region: Modifications to the quinazoline core, often at the 6- and 7-positions, can be used to improve solubility and target the solvent-exposed region of the ATP-binding site.

Section 2.2: Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties.[8] Schiff bases derived from this aniline have demonstrated improved biofilm inhibition compared to standard antibiotics.[8] Furthermore, sulfonamide and carbamate derivatives have shown significant activity against various microbes.[8] The 3-fluoro-4-morpholinoaniline analogue is a known intermediate in the synthesis of the antibiotic linezolid, further highlighting the potential of this scaffold in developing new anti-infective agents.[6]

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for the synthesis of the core molecule and a representative derivative, as well as standard protocols for key biological assays.

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from established procedures for the synthesis of related anilines.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • Materials: 1,2-Difluoro-4-nitrobenzene, thiomorpholine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and thiomorpholine (1.1 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

Step 2: Reduction to this compound

  • Materials: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • Suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-4 equivalents) and ammonium chloride (1 equivalent) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine A->C K2CO3, DMF, 80-100 °C B Thiomorpholine B->C D 4-(2-Fluoro-4-nitrophenyl)thiomorpholine E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

Caption: A typical two-step synthesis of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR2)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate (Kinase Reaction) A->B C Stop Reaction & Deplete ATP B->C D Add Detection Reagent (Generate Luminescence) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a luminescence-based in vitro kinase assay.

Part 4: Pharmacokinetic Considerations

The thiomorpholine moiety plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

  • Lipophilicity: The replacement of the morpholine oxygen with sulfur generally increases the lipophilicity of the molecule. This can enhance membrane permeability and cell penetration but may also increase binding to plasma proteins and affect clearance.

  • Metabolic Stability: The thiomorpholine ring can undergo metabolism, primarily through oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.[1] This metabolic pathway can be a key determinant of the drug's half-life and can be modulated through structural modifications to the rest of the molecule.

  • Solubility: While the thiomorpholine group itself is relatively non-polar, the overall solubility of the molecule can be fine-tuned by introducing polar functional groups elsewhere in the structure.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic accessibility and the proven track record of the aniline core in successful kinase inhibitors make it an attractive platform for further exploration.

Future research should focus on:

  • Synthesis and Screening of Focused Libraries: The synthesis of diverse libraries of derivatives, particularly those incorporating the 4-anilinoquinazoline and related pharmacophores, and their screening against a panel of cancer-relevant kinases is a critical next step.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of derivatives with improved potency and selectivity for specific kinase targets.

  • Optimization of Pharmacokinetic Properties: A thorough investigation of the ADME properties of lead compounds to ensure they possess the necessary characteristics for in vivo efficacy.

By leveraging the unique properties of the this compound core, researchers are well-positioned to develop the next generation of targeted therapies for cancer and other diseases.

References

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]
  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 135, 12-23. [Link]
  • Chen, X., et al. (2017). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4069-4078.
  • Pineau, M., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Suda, K., et al. (2017). EGFR T790M-mutated lung cancer. Expert Review of Anticancer Therapy, 17(11), 1007-1014.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(4), 150-176. [Link]
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  • Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2789-2802. [Link]
  • Al-Otaibi, A. M., et al. (2022). Design, synthesis and biological evaluation of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3845-3855. [Link]
  • Wang, R., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Medicinal Chemistry, 64(22), 16258-16290. [Link]
  • Li, X., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
  • Li, D., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

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The Strategic Application of 3-Fluoro-4-thiomorpholinoaniline in Modern Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Innovators

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-thiomorpholinoaniline, a versatile heterocyclic building block with significant potential in pharmaceutical and material science research. We will dissect its chemical properties, outline robust synthetic protocols, and delve into its burgeoning applications as a scaffold for novel antimicrobial and anticancer agents. Furthermore, this guide will touch upon its utility in the development of advanced materials. By presenting detailed experimental methodologies, mechanistic insights, and a comprehensive analysis of its structure-activity relationships, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.

Introduction: The Emergence of a Privileged Scaffold

This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] Its strategic design, incorporating a fluorine atom and a thiomorpholine moiety, imparts unique electronic and conformational properties, making it a highly valuable intermediate in organic synthesis and medicinal chemistry.[1] The presence of a primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile generation of diverse compound libraries.[1]

The thiomorpholine group, a sulfur-containing analog of morpholine, is a key feature. In drug development, the substitution of morpholine with thiomorpholine can increase lipophilicity and introduce a "metabolically soft spot" due to the potential for sulfur oxidation, which can be advantageous for modulating pharmacokinetic properties.[2] Research has demonstrated that this compound and its derivatives exhibit promising biological activities, particularly in the antimicrobial and anticancer domains.[1] This guide will illuminate the pathways to harnessing this potential.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[1]
CAS Number 237432-11-0[3]
Appearance Light yellow to Brown powder/crystal
Melting Point 121.0 to 125.0 °C
Boiling Point ~364.9 °C at 760 mmHg (Predicted for morpholino analog)
Density ~1.2 g/cm³ (Predicted for morpholino analog)

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The 13C NMR spectrum is characterized by signals for aromatic carbons between 104 and 157 ppm, with the fluorine-substituted carbon showing a significant downfield shift.[1] In mass spectrometry, the molecular ion peak is observed at an m/z of 212, consistent with its molecular weight.[1] A primary fragmentation pathway involves the loss of the thiomorpholine moiety, leading to a prominent fragment ion at an m/z of 109, corresponding to the fluoroaniline cation.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group. The following protocol is a robust and widely applicable method.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Reaction_1 SNAr Reaction (Base, Solvent) 3,4-Difluoronitrobenzene->Reaction_1 Thiomorpholine Thiomorpholine Thiomorpholine->Reaction_1 Intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine Reaction_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 Proceed to Reduction Reducing_Agent e.g., Fe/NH₄Cl or Na₂S₂O₄ Reducing_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add thiomorpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate of 4-(2-fluoro-4-nitrophenyl)thiomorpholine is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol, acetone) and water, add a reducing agent.[4]

  • Choice of Reducing Agent:

    • Iron in the presence of ammonium chloride (Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction.

    • Sodium dithionite (Na₂S₂O₄): This reagent is effective at room temperature.[4]

  • Reaction Conditions:

    • If using Fe/NH₄Cl, heat the reaction mixture to reflux for 2-4 hours.

    • If using sodium dithionite, the reaction can be stirred at room temperature for 5 hours.[4]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove any inorganic solids. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Research Applications in Drug Discovery

The true potential of this compound lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents.

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[5] this compound serves as an excellent starting point for the synthesis of potent antimicrobial compounds.

  • Schiff Bases: Condensation of the primary amine of this compound with various aldehydes or ketones yields Schiff bases.[1] These derivatives have shown enhanced biofilm inhibition compared to standard antibiotics.[1] For instance, a Schiff base of the related 3-fluoro-4-morpholinoaniline demonstrated an IC₅₀ of 12.97 µM for biofilm inhibition, which is more potent than the antibiotic linezolid (IC₅₀ of 15.93 µM).[6]

  • Sulfonamides and Carbamates: The amine group can be readily converted to sulfonamide and carbamate derivatives.[1] These modifications have been shown to be effective against a range of microbes, with minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 µg/mL.[6]

While the precise mechanism of action for many of these derivatives is still under investigation, it is hypothesized that the thiomorpholine ring and the fluorinated phenyl ring play crucial roles in binding to bacterial targets. The structural similarity to linezolid, an oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, suggests a similar mode of action for some derivatives.

Anticancer Agents

Derivatives of this compound have also demonstrated significant cytotoxic effects against various cancer cell lines.[1]

Studies have shown that derivatives of this compound exhibit cytotoxicity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma).[1] The development of novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline has also been a focus of anticancer research.[7]

SAR studies suggest that modifications to the core structure can significantly enhance therapeutic efficacy.[1] The nature and position of substituents on the aniline ring and modifications of the thiomorpholine moiety can be systematically varied to optimize anticancer activity and selectivity.

SAR_Logic Core_Scaffold This compound Amine_Modification Primary Amine (R-NH₂) Core_Scaffold->Amine_Modification Derivatives Schiff Bases Sulfonamides Carbamates Amine_Modification->Derivatives Derivatization Biological_Activity Enhanced Antimicrobial & Anticancer Properties Derivatives->Biological_Activity Leads to Optimization SAR Studies Biological_Activity->Optimization Informs Optimization->Derivatives Refines

Caption: Structure-Activity Relationship (SAR) exploration workflow.

Applications in Material Science

Beyond its pharmaceutical applications, this compound is a valuable building block in material science.

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of this compound make it a potential component in the synthesis of materials for OLEDs, where it can contribute to tuning the optical properties of the emissive layer.[1]

  • Carbon Nanodots: The related 3-fluoro-4-morpholinoaniline has been used to decorate carbon nanodots, leading to an improved photoluminescence quantum yield.[6] This suggests that this compound could be similarly employed to tune the emission wavelengths of carbon nanodots for applications in bioimaging and optoelectronics.[6]

Conclusion and Future Directions

This compound has emerged as a privileged scaffold with significant potential across multiple scientific disciplines. Its straightforward synthesis and the versatility of its primary amine group provide a robust platform for the generation of diverse chemical entities. The demonstrated antimicrobial and anticancer activities of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of their biological evaluation, and exploring their full potential in the development of novel materials. This technical guide provides a solid foundation for researchers to embark on these exciting avenues of discovery.

References

  • Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Journal of Organic Chemistry & Process Research. (n.d.).
  • Autechaux, A. (n.d.).
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]
  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • ResearchGate. (2021, December). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

Sources

discovery and history of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Synthesis, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound, a synthetic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and burgeoning applications of this versatile molecule. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for those working with or exploring the potential of fluorinated aniline derivatives.

Emergence of a Key Synthetic Intermediate: A Historical Perspective

The history of this compound is intrinsically linked to the broader exploration of fluorinated aromatic compounds in drug discovery. The introduction of fluorine into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be traced through the development of synthetic methodologies for functionalized anilines and the increasing interest in thiomorpholine moieties as bioisosteres of morpholine.

The thiomorpholine ring, which replaces the oxygen of morpholine with sulfur, offers a unique set of properties, including altered lipophilicity and metabolic profile.[1] Its incorporation into pharmacologically active scaffolds has been a strategy to modulate drug-like properties. The development of efficient synthetic routes, such as the nucleophilic aromatic substitution on activated fluoro- or nitro-substituted benzene rings, has made compounds like this compound more accessible for research and development.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that leverages well-established organic reactions. The primary route involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

Synthetic Pathway Overview

A common and efficient strategy commences with a doubly activated benzene derivative, such as 3,4-difluoronitrobenzene or 1,2-difluoro-4-nitrobenzene. The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring towards nucleophilic attack.

Synthesis_Workflow A 3,4-Difluoronitrobenzene C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine A->C Nucleophilic Aromatic Substitution (Base, Solvent) B Thiomorpholine B->C D This compound C->D Nitro Group Reduction (e.g., Na2S2O4 or Fe/NH4Cl)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (Nucleophilic Aromatic Substitution)

This step involves the reaction of a suitable fluorinated nitrobenzene with thiomorpholine. 3,4-Difluoronitrobenzene is an excellent precursor as the fluorine at the 4-position is a good leaving group, while the fluorine at the 3-position remains intact.[2]

  • Reactants:

    • 3,4-Difluoronitrobenzene

    • Thiomorpholine

    • Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

    • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

  • Procedure:

    • To a stirred solution of 3,4-difluoronitrobenzene in the chosen solvent, add thiomorpholine and the base.

    • Heat the reaction mixture under controlled temperature (e.g., 85°C) for several hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

The subsequent reduction of the nitro intermediate yields the final aniline product.[3]

  • Reactants:

    • 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

    • Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or Iron powder with Ammonium Chloride (Fe/NH₄Cl))

    • Solvent system (e.g., Acetone/Water or Ethanol/Water)

  • Procedure using Sodium Dithionite: [4]

    • Dissolve 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in a mixture of acetone and water.

    • To the stirred solution, add sodium dithionite portion-wise over a period of time, maintaining the reaction at room temperature.

    • Continue stirring for several hours after the addition is complete.

    • Monitor the reaction by TLC.

    • The solid product that separates is filtered, washed with water, and dried to yield this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂S[2]
Molecular Weight 212.29 g/mol [2]
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[2]
CAS Number 237432-11-0[5]
Appearance Solid (typically brown)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of this compound, providing detailed insights into its carbon-hydrogen framework.[2]

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum of this compound is observed at a mass-to-charge ratio (m/z) of 212, which corresponds to its calculated molecular weight.[2] The presence of two nitrogen atoms results in an even-numbered molecular ion mass, adhering to the nitrogen rule.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[2] Characteristic paired absorption bands in the 3300-3500 cm⁻¹ region are indicative of the primary amine (NH₂) stretching vibrations of the aniline moiety.[2]

Applications in Drug Discovery and Materials Science

This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities and material properties.[2]

Antimicrobial Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Studies have shown its efficacy against gram-positive bacteria.[2]

  • Schiff Bases: Condensation reactions with aldehydes or ketones yield Schiff bases. These derivatives have shown improved biofilm inhibition compared to standard antibiotics.[2]

  • Sulfonamides and Carbamates: Modification of the primary amine group to form sulfonamides and carbamates has led to derivatives with notable biological activity against various microbes.[2] This is analogous to the development of antimicrobial derivatives from its morpholino counterpart, 3-fluoro-4-morpholinoaniline.[2]

Anticancer Drug Development

The thiomorpholinoaniline scaffold has been explored for the development of novel anticancer agents.[2] Research has indicated that derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma).[2] Structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance therapeutic efficacy.[2] For instance, novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against breast cancer cells.[6]

Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials science. It can be used in the synthesis of organic light-emitting diodes (OLEDs) and carbon nanodots, where its structure contributes to the tuning of optical properties.[2]

Future Directions

The unique combination of a fluorinated aniline and a thiomorpholine ring in this compound presents numerous opportunities for further research. Future work could focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives to explore new pharmacological activities.

  • Mechanism of Action Studies: In-depth investigation of the biological targets and pathways through which its active derivatives exert their effects.

  • Optimization of Material Properties: Systematic studies to understand how the incorporation of this building block influences the performance of organic electronic materials.

The continued exploration of this compound and its analogues holds significant promise for the discovery of new therapeutics and advanced materials.

Applications cluster_pharma cluster_materials A This compound B Pharmaceuticals A->B C Materials Science A->C D Antimicrobial Agents B->D E Anticancer Drugs B->E F OLEDs C->F G Carbon Nanodots C->G

Caption: Key application areas of this compound.

References

  • ResearchGate.
  • PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]
  • Journal of Organic Chemistry and Pharmaceutical Research. (2015).
  • ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]
  • National Institutes of Health. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

Spectroscopic Data of 3-Fluoro-4-thiomorpholinoaniline: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental considerations. The structural elucidation of this compound is critical for its application as a versatile building block in medicinal chemistry and materials science.[1]

Introduction

This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic organic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] Its strategic substitution imparts unique electronic properties that are of significant interest in the development of novel therapeutic agents and functional materials.[1] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing a detailed map of the hydrogen and carbon frameworks of the molecule.[1]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the thiomorpholine ring.

Expected Chemical Shifts:

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Aromatic Protons6.4 - 6.8Multiplets3HThe downfield shift is indicative of an electron-deficient aromatic system due to the electron-withdrawing nature of the fluorine atom.[1]
Amine (NH₂)~3.6 (broad singlet)Broad Singlet2HThe broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Thiomorpholine (-N-CH₂-)Multiplet4HProtons on the carbons adjacent to the nitrogen atom.
Thiomorpholine (-S-CH₂-)~2.6Multiplet4HProtons on the carbons adjacent to the sulfur atom, typically appearing slightly upfield compared to the N-CH₂ protons.[1]

Expert Insights: The exact chemical shifts and coupling constants of the aromatic protons are influenced by the fluorine atom. For comparison, the aromatic protons of the analogous 3-fluoro-4-morpholinoaniline appear at δ 6.82 (m, 1H) and 6.43 (m, 2H) in CDCl₃.[2] The substitution of oxygen with sulfur in the thiomorpholine ring is expected to cause a slight upfield shift for the adjacent methylene protons due to the lower electronegativity of sulfur.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon TypeChemical Shift (δ, ppm)Key Insights
Aromatic C-F150 - 160 (doublet)The carbon directly bonded to fluorine will appear as a doublet due to ¹JC-F coupling and will be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[1]
Other Aromatic Carbons104 - 145The specific shifts and C-F coupling constants for the other aromatic carbons provide definitive structural information.
Thiomorpholine (-N-CH₂-)~50-55Carbons adjacent to the nitrogen atom.
Thiomorpholine (-S-CH₂-)~25-30Carbons adjacent to the sulfur atom, appearing upfield relative to the N-CH₂ carbons.

Authoritative Grounding: For the analogous 3-fluoro-4-morpholinoaniline, the carbon attached to fluorine shows a chemical shift of δ 156.9 (d, J= 245.4Hz), and the other aromatic carbons appear at δ 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), and 104.0 (d, J=23.8Hz).[2] A similar pattern of chemical shifts and coupling constants is anticipated for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Workflow for NMR Analysis:

Caption: A streamlined workflow for FT-IR spectroscopic analysis.

Step-by-Step Methodology (ATR Technique):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands and correlate them with the functional groups in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern. [1]

Molecular Ion and Fragmentation

Expected Mass Spectral Data:

m/zInterpretationKey Insights
212[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (212.29 g/mol ). [1]An even molecular weight is consistent with the nitrogen rule (presence of two nitrogen atoms). [1]
[M-C₄H₈S]⁺Fragmentation involving the loss of the thiomorpholine ring.
[M-NH₂]⁺Loss of the amino group.
[M-F]⁺Loss of the fluorine atom.

Expertise & Experience: The fragmentation pathways of anilines are well-documented. For this compound, the most likely fragmentation will involve cleavage of the bonds connecting the thiomorpholine ring to the aniline core. The stability of the aromatic ring will likely result in a relatively intense molecular ion peak. [1]

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides an in-depth guide to the safe handling of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). As a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available in public databases, the guidance herein is synthesized from authoritative data on the closely related 3-Fluoro-4-morpholinoaniline, established safety protocols for toxic aniline derivatives, and general chemical safety principles. Researchers must always consult the supplier-specific SDS upon receipt of the material and use it as the primary source of safety information.

Section 1: Compound Profile and Core Hazard Analysis

Introduction

This compound is a substituted aniline derivative utilized as a building block in medicinal chemistry and drug development.[1] Its structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. However, its chemical class—substituted anilines—necessitates a rigorous and informed approach to safety and handling. Aniline and its derivatives are well-documented for their systemic toxicity, and the addition of a fluorine atom can alter reactivity and metabolic pathways, requiring heightened caution.[2][3][4] This guide provides the technical framework for researchers to handle this compound with the highest degree of safety.

Chemical and Physical Properties

A clear understanding of a compound's physical properties is the foundation of a robust safety plan. While detailed experimental data for the thiomorpholino derivative is sparse, the properties of the closely related morpholino analog provide a useful surrogate for risk assessment.

PropertyData (based on 3-Fluoro-4-morpholinoaniline)Source
CAS Number 237432-11-0 (for thiomorpholinoaniline)[1]
Molecular Formula C₁₀H₁₃FN₂S (Thiomorpholinoaniline)
Molecular Weight 212.29 g/mol (Thiomorpholinoaniline)
Appearance Solid: Powder, Off-White/Pale Beige[5]
Melting Point 121-123 °C[5]
Solubility Water solubility is not documented.[5]
Core Hazard Analysis: The Aniline Toxicity Triad

Substituted anilines like this compound present a triad of exposure risks. The primary danger lies in systemic toxicity resulting from absorption, not merely surface irritation.[6]

  • Dermal Absorption: Aniline and its derivatives can readily penetrate the skin, entering the bloodstream. This is a significant and often insidious route of exposure.[3][7]

  • Inhalation: As a fine powder, this compound can become aerosolized during handling (e.g., weighing, transferring), leading to inhalation of toxic dust.[5][7]

  • Ingestion: Accidental ingestion via contaminated hands is a critical risk that must be mitigated through strict hygiene protocols.[5][7]

Causality of Toxicity: The toxicity of anilines is primarily linked to their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia. Furthermore, many aniline derivatives are suspected mutagens and carcinogens.[2][4]

GHS Hazard Classification

The following classifications are based on data for the analogous 3-Fluoro-4-morpholinoaniline and are expected to be highly relevant.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8]

Section 2: Risk Assessment and the Hierarchy of Controls

Effective safety management prioritizes systematic hazard elimination over reliance on personal protection. The hierarchy of controls is a fundamental principle that must guide all laboratory work.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative - often not possible in discovery research) Elimination->Substitution  Most Effective Substitution->Elimination  Least Effective Engineering Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood - Glove Box - Ventilated Enclosures Substitution->Engineering  Most Effective Engineering->Substitution  Least Effective Administrative Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Mandatory Training Engineering->Administrative  Most Effective Administrative->Engineering  Least Effective PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) - Respirators, Gloves, Goggles, Lab Coats Administrative->PPE  Most Effective PPE->Administrative  Least Effective

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in safely handling this compound because they isolate the researcher from the hazard at its source.

  • Chemical Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[3][9]

    • Rationale: A fume hood provides constant airflow to capture and exhaust dust, aerosols, and vapors, preventing them from entering the researcher's breathing zone. This directly mitigates the inhalation hazard.

  • Safety Showers and Eyewash Stations: These must be located in the immediate vicinity of the work area and be unobstructed.[3][5][10]

    • Rationale: In case of accidental contact, immediate and prolonged flushing of the affected area is the most effective first aid measure to minimize chemical absorption and injury.[6][9]

Administrative Controls: Procedural Safeguards
  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.[3]

  • Designated Work Areas: Clearly demarcate the area where this compound is handled to prevent cross-contamination of other lab surfaces.

  • Training: Documented training on the specific hazards of anilines, the lab's SOP, and emergency procedures is mandatory for all users.[3][9]

Section 3: Personal Protective Equipment (PPE) – The Last Line of Defense

PPE does not reduce or eliminate the hazard, but it provides a crucial barrier between the user and the chemical. It should never be used as a substitute for robust engineering controls.[11][12]

Recommended PPE Protocol
PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.[13]Protects against splashes and dust. A face shield should be worn over goggles during procedures with a high splash potential.[13][14]
Hand Protection Chemical-resistant gloves. While nitrile may offer minimal splash protection, butyl, neoprene, or Viton gloves are recommended for handling anilines due to superior chemical resistance.[15]Self-Validation: Always inspect gloves for tears or pinholes before use.[6] Change gloves immediately upon contamination. Use a proper removal technique to avoid skin contact with the outer surface. Wash hands thoroughly after removing gloves.[6]
Body Protection A flame-resistant or 100% cotton lab coat, fully buttoned.[13]Provides a barrier against incidental contact. Long pants and closed-toe, non-perforated shoes are mandatory to cover all skin.[3][13]
Respiratory Protection Not required if work is conducted within a certified fume hood.If engineering controls are insufficient or fail, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. Use requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[12][13]
PPE Donning and Doffing Workflow

Incorrect removal of PPE can lead to exposure. This sequence minimizes cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Workflow for donning and doffing PPE to prevent contamination.

Section 4: Standard Operating Procedures for Handling and Storage

Step-by-Step Handling Protocol
  • Preparation:

    • Review the supplier-specific SDS and this guide.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents.

    • Decontaminate the work surface within the hood.

  • Weighing and Transfer (Solid):

    • Perform all weighing operations on a balance inside the fume hood or in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

    • Tare a container before adding the compound to minimize handling time.

    • Clean the spatula and any contaminated surfaces immediately after use.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.

    • Carefully remove PPE following the workflow in Section 3.2.

    • Wash hands thoroughly with soap and water.[5]

Storage Protocol
  • Container: Store in the original, tightly sealed container.[5][15]

  • Location: Keep in a designated, labeled, and secure cabinet. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[15]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[7][15]

Section 5: Emergency Response Protocols

A pre-defined emergency plan is critical to minimizing harm in the event of an accident.[6]

Accidental Exposure
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes under an emergency shower.[6][9] Remove all contaminated clothing while flushing. Seek immediate medical attention.[6] Rationale: Rapid decontamination is essential to limit dermal absorption and systemic toxicity.
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[5][6] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and call for emergency medical services.[6]
Ingestion Do NOT induce vomiting. [6] If the person is conscious, rinse their mouth with water.[5][6] Seek immediate medical attention. Show the SDS to the medical personnel.[5]
Spill Management Decision Workflow

Spill_Response Start Chemical Spill Occurs CheckLocation Is the spill inside a fume hood? Start->CheckLocation CheckSize Is the spill minor (<10g and easily contained)? CheckLocation->CheckSize Yes AlertEvacuate ALERT others. EVACUATE the area. Contact EH&S / Emergency Response. CheckLocation->AlertEvacuate No CheckSize->AlertEvacuate No Cleanup Trained personnel with full PPE can clean the spill. 1. Absorb with inert material. 2. Decontaminate area. 3. Dispose as hazardous waste. CheckSize->Cleanup Yes

Caption: Decision workflow for responding to a chemical spill.

  • Small Spill (<10 g, inside a fume hood):

    • Ensure proper PPE is worn.[6]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[6]

  • Large Spill (>10 g or any spill outside a fume hood):

    • Evacuate the immediate area immediately.[6]

    • Alert others in the vicinity and your supervisor.

    • From a safe location, contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6][17]

    • Do not attempt to clean it up yourself. [6]

Section 6: Waste Management and Disposal

Collection and Labeling
  • All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be disposed of as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.[6]

  • Do not mix this waste with other waste streams, especially incompatible substances like strong oxidizers.[6]

Disposal Considerations for Fluorinated Compounds

The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds like this one highly persistent in the environment.[18]

  • High-Temperature Incineration: This is a preferred disposal method for many fluorinated organic compounds.[19] Sufficiently high temperatures and long residence times are required to break the C-F bond.[18][20] Improper incineration can lead to the formation of other hazardous, smaller fluorinated molecules.[18] Therefore, disposal must be handled by a certified hazardous waste management company with appropriate facilities.

  • Hazardous Waste Landfill: Disposal in a specially designated hazardous waste landfill is another option.[19] However, this method only contains the chemical rather than destroying it.[19]

References

  • An In-Depth Technical Guide to the Safe Handling of Aniline-d7. Benchchem.
  • 3-Fluoro-4-morpholinoaniline - SAFETY D
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry (India) Pvt. Ltd.
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  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
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  • SAFETY DATA SHEET - 3-Fluoroaniline. Fisher Scientific.
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  • SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethoxy)aniline. Fisher Scientific.
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The Ascendant Role of 3-Fluoro-4-thiomorpholinoaniline in Modern Medicinal Chemistry and Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive review of 3-Fluoro-4-thiomorpholinoaniline, a versatile heterocyclic building block gaining significant traction in drug discovery and materials science. We will explore its synthesis, detailed physicochemical and spectroscopic properties, and burgeoning applications, with a particular focus on its role as a precursor for novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating metabolic stability, lipophilicity, and binding affinity. This compound (C₁₀H₁₃FN₂S, Molar Mass: 212.29 g/mol ) is a prime exemplar of a fluorinated aniline scaffold, distinguished by the presence of a thiomorpholine ring at the 4-position.[1] This structural feature, particularly the substitution of oxygen in the more common morpholine ring with sulfur, imparts unique electronic and steric properties that are increasingly being exploited.[1] This guide will elucidate the synthesis, characterization, and diverse applications of this compound, highlighting its potential as a key intermediate.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This robust and scalable approach allows for the efficient production of the target molecule.

General Synthesis Pathway

A common and effective synthetic route commences with a doubly activated benzene ring, such as 1,2-difluoronitrobenzene or a related fluorinated nitroaniline precursor.[1] The process can be conceptually broken down into two primary steps:

  • Nucleophilic Aromatic Substitution: Thiomorpholine acts as a nucleophile, displacing a leaving group (typically a fluorine or chlorine atom) on the aromatic ring. This reaction is often facilitated by a base in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.[1]

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice.

Synthesis_Pathway start Fluorinated Nitroaniline Precursor intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine start->intermediate + Thiomorpholine (Nucleophilic Aromatic Substitution) product This compound intermediate->product Reduction (e.g., Sodium Dithionite)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 4-(2-fluoro-4-nitrophenyl)morpholine Analog

While a direct protocol for the thiomorpholine analog is not explicitly detailed in the provided results, a reliable protocol for the analogous 3-fluoro-4-morpholinoaniline can be adapted. This highlights the parallel chemistry of these two compounds.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (Analogous Intermediate)

This step involves the reaction of 3,4-difluoronitrobenzene with morpholine in the presence of a base. A similar reaction would be performed with thiomorpholine.

Step 2: Reduction to 3-fluoro-4-morpholinoaniline (Analogous Product)

  • Materials:

    • 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent)

    • Acetone

    • Water

    • Sodium dithionite (4 equivalents)

  • Procedure:

    • To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of acetone and water, add sodium dithionite portion-wise over a period of 2 hours at room temperature.[2]

    • Continue stirring the reaction mixture at room temperature for 5 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solid product that separates is collected by filtration.[2]

    • Wash the solid with water and dry to yield 3-fluoro-4-morpholinoaniline.[2]

This protocol can be reasonably adapted for the synthesis of this compound by starting with the corresponding thiomorpholine-substituted nitrobenzene.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its application and quality control.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
Appearance Off-white to brown crystalline powder[3]
Melting Point 121-123 °C (for the morpholino analog)[3]
Boiling Point 364.9 ± 42.0 °C at 760 mmHg (for the morpholino analog)[3]
Density ~1.2 ± 0.1 g/cm³ (for the morpholino analog)[3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals. The aromatic protons typically appear in the downfield region between 6.4 and 6.8 ppm.[1] The protons of the thiomorpholine ring will show distinct signals, with those adjacent to the nitrogen and sulfur atoms having different chemical shifts.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides valuable information about the carbon framework. The aromatic carbons resonate between 104 and 157 ppm.[1] The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant and a significant downfield shift due to the high electronegativity of fluorine.[1]

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 212.[1] The presence of two nitrogen atoms results in an even-numbered molecular weight, consistent with the nitrogen rule.[1]

Biological Activities and Therapeutic Potential

Research has indicated that this compound and its derivatives possess noteworthy biological activities, particularly in the realms of antimicrobial and anticancer research.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated potential as antimicrobial agents. For instance, Schiff bases derived from this aniline have shown efficacy against gram-positive bacteria and an improved ability to inhibit biofilm formation when compared to standard antibiotics.[1] The primary amine group of this compound allows for facile derivatization into sulfonamides and carbamates, which have also exhibited significant antimicrobial properties.[1]

Anticancer Activity

The core structure of this compound is a valuable scaffold for the development of anticancer agents. Studies have shown that its derivatives can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical carcinoma) cells.[1] The closely related 3-fluoro-4-morpholinoaniline derivatives have also been investigated as potential anti-tumor agents, with some sulfonamide derivatives showing significant anti-proliferative activity against breast cancer cell lines.[4]

Biological_Activity core This compound derivatives Derivatization (Schiff bases, Sulfonamides, etc.) core->derivatives antimicrobial Antimicrobial Activity (e.g., Biofilm Inhibition) derivatives->antimicrobial anticancer Anticancer Activity (e.g., Cytotoxicity) derivatives->anticancer

Caption: Biological applications stemming from this compound.

Applications in Materials Science

Beyond its biomedical potential, this compound is emerging as a valuable component in materials science. Its unique electronic properties make it suitable for applications in organic electronics. Specifically, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) and for tuning the optical properties of carbon nanodots.[1] The related 3-fluoro-4-morpholinoaniline has been shown to improve the photoluminescence quantum yield of carbon nanodots from 28.3% to 41.8%.[5]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advised to avoid inhalation, ingestion, and contact with skin and eyes.[6] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[6] In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with water, and seek medical attention if symptoms persist.[6]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a fluorinated aniline core and a thiomorpholine moiety provides a versatile platform for the development of novel compounds with significant therapeutic and material applications. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a key building block in modern chemical research. Future investigations will likely focus on expanding the library of its derivatives, further exploring their structure-activity relationships, and harnessing their unique properties for the creation of next-generation pharmaceuticals and advanced materials.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of 3-Fluoro-4-thiomorpholinoaniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-thiomorpholinoaniline, a valuable building block in medicinal chemistry and drug development. The protocol centers on a two-step process initiated by a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, a detailed experimental protocol, and practical insights into the causality behind experimental choices.

Introduction

This compound is a synthetic compound featuring a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its molecular formula is C₁₀H₁₃FN₂S, and it has a molecular weight of 212.29 g/mol .[1] This molecule serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial agents.[1][2] The strategic placement of the fluorine atom and the thiomorpholine moiety imparts unique physicochemical properties that are desirable in drug design, influencing factors such as metabolic stability and target binding affinity.

The synthesis route detailed herein involves an initial SNAr reaction between 1,2-difluoro-4-nitrobenzene and thiomorpholine to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate is then subjected to a selective reduction of the nitro group to afford the final product. This approach is efficient and leverages well-established organic chemistry principles.

Part 1: The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions at aliphatic centers (SN1 and SN2), SNAr reactions on aromatic rings have distinct mechanistic requirements.[3][4]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, the nitrogen atom of thiomorpholine) on the electron-deficient aromatic ring. This attack occurs at the carbon atom bearing a suitable leaving group (a fluorine atom in our synthesis). This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[3][6]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7] The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). This step is generally fast.[6]

Rationale for Reagent Selection
  • Aryl Halide (1,2-difluoro-4-nitrobenzene): The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential.[3][4][7] This substituent activates the ring towards nucleophilic attack by making it more electrophilic and by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][8]

  • Leaving Group (Fluorine): Contrary to SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the most effective leaving group among the halogens.[3][4] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[6][7] The high electronegativity of fluorine strongly polarizes the C-F bond and enhances the electrophilicity of the carbon atom, thereby accelerating the initial attack by the nucleophile.[4][6]

  • Nucleophile (Thiomorpholine): Thiomorpholine is a secondary amine that acts as a potent nucleophile in this reaction.

  • Base: An auxiliary base is often employed to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product.[9]

Diagram of the SNAr Mechanism:

Caption: The SNAr mechanism for the formation of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.SupplierNotes
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09369-34-6Sigma-AldrichCorrosive, handle with care.[10]
ThiomorpholineC₄H₉NS103.19123-90-0Acros OrganicsStench, handle in a fume hood.[11]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Fisher ScientificCorrosive, flammable.
Acetonitrile (ACN)C₂H₃N41.0575-05-8VWRFlammable, irritant.
Iron powder (Fe)Fe55.857439-89-6Alfa AesarFine powder, handle carefully.
Ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9MerckIrritant.
Ethanol (EtOH)C₂H₆O46.0764-17-5J.T. BakerFlammable.
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6EMD MilliporeFlammable, irritant.
Saturated NaCl solution (brine)NaCl58.447647-14-5In-house prep.-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-Aldrich-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile, corrosive, or odorous chemicals (thiomorpholine, triethylamine, acetonitrile) must be performed in a certified chemical fume hood.[11][12]

  • Handling of Reagents: 1,2-Difluoro-4-nitrobenzene is corrosive and a skin irritant.[10] Thiomorpholine has a strong, unpleasant odor and is a corrosive liquid.[11] Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Synthesis

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol).

  • Add acetonitrile (100 mL) to dissolve the starting material.

  • To the stirred solution, add thiomorpholine (6.5 g, 62.9 mmol) dropwise over 5 minutes.

  • Finally, add triethylamine (8.8 mL, 62.9 mmol) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrofluoric acid byproduct.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 4-(2-fluoro-4-nitrophenyl)thiomorpholine as a yellow solid.[2]

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, suspend the 4-(2-fluoro-4-nitrophenyl)thiomorpholine (12.0 g, 49.5 mmol) obtained from Step 1 in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (13.2 g, 247.5 mmol) to the suspension.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • To the heated suspension, add iron powder (8.3 g, 148.5 mmol) portion-wise over 30 minutes. The use of iron in an acidic medium (generated from ammonium chloride) is a classic and effective method for the reduction of aromatic nitro groups.[13][14]

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 2-3 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the nitro-intermediate is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol (3 x 50 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add ethyl acetate (200 mL) and water (100 mL) to the remaining aqueous residue. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound as a solid.

Experimental Workflow Diagram:

experimental_workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction reactants1 Combine 1,2-difluoro-4-nitrobenzene, thiomorpholine, and TEA in ACN reflux1 Reflux for 4-6 hours reactants1->reflux1 workup1 Workup: - Rotovap - EtOAc/Water extraction - Brine wash reflux1->workup1 purification1 Recrystallization from Ethanol workup1->purification1 intermediate 4-(2-Fluoro-4-nitrophenyl)thiomorpholine purification1->intermediate reactants2 Suspend intermediate in EtOH/Water with NH₄Cl intermediate->reactants2 reduction Add Fe powder portion-wise at 80°C reactants2->reduction stir Stir for 2-3 hours at 80°C reduction->stir workup2 Workup: - Filter through Celite - Rotovap - EtOAc/Water extraction stir->workup2 purification2 Silica Gel Chromatography workup2->purification2 product This compound purification2->product

Caption: A streamlined workflow for the two-step synthesis of this compound.

Part 3: Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Aromatic protons typically appear in the downfield region between 6.4 and 6.8 ppm.[1] Signals corresponding to the thiomorpholine protons will also be present.
¹³C NMR Aromatic carbons will show characteristic shifts between 104 and 157 ppm. The carbon atom bonded to fluorine will exhibit a significant downfield shift due to fluorine's electronegativity.[1]
Mass Spec. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 212, corresponding to the molecular weight of the compound.[1]
Melting Point The melting point of the analogous 3-fluoro-4-morpholinoaniline is 121-123°C, providing a reference range.[15]

Part 4: Troubleshooting and Key Insights

  • Incomplete SNAr Reaction: If the initial substitution reaction stalls, ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction time may also be extended.

  • Challenges in Nitro Reduction: The reduction with iron powder is an exothermic reaction. Careful, portion-wise addition is necessary to control the reaction temperature. If the reduction is sluggish, activating the iron powder by briefly washing with dilute HCl before use can be beneficial.

  • Alternative Reduction Methods: While the Fe/NH₄Cl system is robust and cost-effective, other methods for nitro group reduction can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative, though it may not be suitable if other reducible functional groups are present.[13] Tin(II) chloride (SnCl₂) in an acidic medium also provides a mild reduction.[13]

  • Purification: The final product is an amine and may streak on silica gel during chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to obtain a cleaner separation.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution followed by a nitro group reduction is a reliable and scalable method. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocols and insights provided in this document are designed to ensure both the success and safety of this synthetic endeavor.

References

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  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • National Institutes of Health. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-thiomorpholinoaniline is a fluorinated aniline derivative featuring a thiomorpholine moiety.[1] This compound serves as a crucial and versatile building block in the fields of medicinal chemistry and materials science.[1] Its structural features, including the primary amine and the thiomorpholine ring, allow for a wide range of chemical modifications, making it a valuable precursor for synthesizing more complex molecules.[1] Research has highlighted its role in the development of novel antimicrobial and anticancer agents.[1][2] For instance, derivatives such as Schiff bases and sulfonamides have demonstrated significant biological activity.[1][3]

This application note provides a detailed, two-step experimental procedure for the synthesis of this compound. The synthesis strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. This protocol is designed for researchers in organic synthesis, drug discovery, and materials science, offering a reliable method for producing this key intermediate.

Synthetic Strategy Overview

The synthesis is accomplished in two primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): The process begins with the reaction of 3,4-difluoronitrobenzene with thiomorpholine. The aromatic ring of 3,4-difluoronitrobenzene is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro group and the two fluorine atoms.[1][4] Thiomorpholine acts as the nucleophile, displacing the fluorine atom at the C-4 position, which is para to the strongly activating nitro group. This regioselectivity is a key feature of SNAr reactions on such substrates.[4][5]

  • Nitro Group Reduction: The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂).[6] A classic and effective method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) in hydrochloric acid (HCl).[7][8] This method is well-established for its efficiency in reducing aromatic nitro compounds.[2][9]

The overall workflow is depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 3,4-Difluoronitrobenzene + Thiomorpholine B S_NAr Reaction (Base, Solvent, Heat) A->B Reagents C Intermediate: 4-(2-fluoro-4-nitrophenyl)thiomorpholine B->C Product D Intermediate E Reduction (Sn / HCl) D->E Reactant F Crude Product: This compound E->F Product G Crude Product H Work-up & Purification (Extraction, Recrystallization) G->H Input I Final Product: This compound H->I Output

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Chemicals
ReagentCAS No.PuritySupplier
3,4-Difluoronitrobenzene369-34-6≥98%Sigma-Aldrich
Thiomorpholine123-90-0≥98%Sigma-Aldrich
Triethylamine121-44-8≥99%Fisher Scientific
Acetonitrile (ACN)75-05-8AnhydrousVWR
Tin (Sn), granular7440-31-5-Alfa Aesar
Hydrochloric Acid (HCl)7647-01-037% (conc.)J.T. Baker
Sodium Hydroxide (NaOH)1310-73-2≥97%EMD Millipore
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Sodium Chloride (NaCl)7647-14-5ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeSigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Experimental Protocol

CAUTION: This procedure involves hazardous chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Part 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (5.0 g, 31.4 mmol).

  • Reagent Addition: Add 100 mL of acetonitrile followed by thiomorpholine (3.56 g, 34.5 mmol, 1.1 eq). Finally, add triethylamine (6.35 g, 62.8 mmol, 2.0 eq).

    • Rationale: Acetonitrile is used as a polar aprotic solvent to facilitate the SNAr reaction.[11] Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) that is generated as a byproduct, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolation: Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. Combine all organic extracts.

  • Drying and Evaporation: Wash the combined organic layer with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, as a solid. This product is often of sufficient purity for the next step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 2: Synthesis of this compound (Final Product)
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (approx. 31 mmol) in 150 mL of concentrated hydrochloric acid.

  • Reagent Addition: While stirring, carefully add granulated tin (22.1 g, 186 mmol, 6.0 eq) to the suspension in small portions. The addition is exothermic and will cause the evolution of hydrogen gas.

    • Rationale: The reaction between tin metal and concentrated HCl generates SnCl₂, the active reducing agent. The acidic medium protonates the nitro group, facilitating its reduction through a series of intermediates (nitroso, hydroxylamine) to the anilinium salt.[7] Using an excess of the reducing agent ensures complete conversion.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to 70-80°C with vigorous stirring for 3-4 hours. The reaction mixture will become a clear solution.

  • Work-up (Basification): Cool the reaction mixture in an ice bath. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 10), which can be checked with pH paper. This step will initially form a precipitate of tin hydroxides, which will redissolve in excess base. This neutralizes the anilinium salt to the free aniline.[7][8]

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
Appearance Solid (e.g., brown, off-white)[12]
Mass Spec (ESI-MS) m/z 213.08 [M+H]⁺Calculated
IR Spectroscopy (cm⁻¹) ~3300-3500 (N-H stretch, amine)[1]

Safety and Hazard Management

  • 3,4-Difluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13] Handle with extreme care in a fume hood.

  • Thiomorpholine: Corrosive. Causes severe skin burns and eye damage.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system.

  • Tin/HCl Reaction: This reaction produces flammable hydrogen gas and is exothermic. Ensure proper ventilation and avoid ignition sources. Add reagents slowly to control the reaction rate.

  • Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved or mixed with acid. Add slowly and with cooling.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

References

  • ResearchGate.
  • Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]
  • YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). [Link]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions. [Link]
  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
  • JOCPR.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
  • NIH National Center for Biotechnology Information. (2024, July 26).
  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 3-Fluoro-4-thiomorpholinoaniline. As a key synthetic intermediate in medicinal and materials chemistry, rigorous characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. These application notes offer detailed, field-proven protocols for researchers, scientists, and drug development professionals, covering chromatographic, spectroscopic, and structural analysis methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Introduction

This compound, with the molecular formula C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic compound featuring a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its IUPAC name is 3-fluoro-4-thiomorpholin-4-ylaniline.[1] The unique chemical properties imparted by the fluorine atom and the thiomorpholine moiety make it a valuable building block in organic synthesis.[1] The synthesis of this compound often involves the nucleophilic aromatic substitution of thiomorpholine onto a difluorinated aniline precursor.[1]

Given its role as a precursor in the development of novel chemical entities, a thorough understanding and confirmation of its identity, purity, and physicochemical properties are critical. This guide outlines a multi-faceted analytical approach to provide a complete characterization profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for the selection of appropriate analytical conditions.

PropertyValueSource
IUPAC Name 3-fluoro-4-thiomorpholin-4-ylaniline[1]
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
Appearance Off-White/Pale Beige to Light yellow to Brown powder/crystal[2]
Melting Point 121-123 °C[2]
Solubility Soluble in Methanol

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like fluoroanilines.[3][4] It is the primary method for assessing the purity of this compound.

Protocol: HPLC-UV Purity Assessment

This protocol is adapted from established methods for similar aniline derivatives and provides a starting point for method development.[3][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm).[3][5]

    • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

      • Solvent A: Water with 0.1% formic acid or 0.05% acetic acid.[5]

      • Solvent B: Acetonitrile with 0.1% formic acid or 0.05% acetic acid.[3][5]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-16 min: 5% to 95% B

      • 16-22 min: Hold at 95% B

      • 22-25 min: 95% to 5% B

      • 25-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10-20 µL.[5]

    • Column Temperature: 30 °C.[5]

    • Detection: UV at 254 nm.

Expected Results: A primary peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Autosampler (Injection) C->D F C18 Column D->F E HPLC Pump (Mobile Phase) E->F G UV Detector F->G H Data Acquisition G->H GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System A Dissolve Sample in Volatile Solvent B Injector A->B C GC Column B->C D Mass Spectrometer (EI, 70 eV) C->D E Data Analysis D->E SCXRD_Workflow A Synthesized Compound B Crystal Growth (Slow Evaporation) A->B C High-Quality Single Crystal B->C D Crystal Selection & Mounting C->D E X-ray Data Collection D->E F Data Processing & Structure Solution E->F G Structure Refinement & Validation F->G H Final 3D Molecular Structure G->H

Sources

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Structural Elucidation of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0) using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile building block in medicinal chemistry and materials science, unambiguous structural verification is paramount for its application in synthesizing advanced therapeutic agents and functional materials.[1] This document outlines optimized methodologies for sample preparation, data acquisition (¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC), and spectral interpretation, offering researchers a robust framework for quality control and structural validation.

Introduction: The Significance of this compound

This compound is a synthetic aromatic compound featuring a fluorinated aniline core linked to a thiomorpholine heterocycle.[1] Its molecular formula is C₁₀H₁₃FN₂S, with a molecular weight of 212.29 g/mol .[1] The strategic placement of the fluorine atom, the electron-donating amino group, and the thiomorpholine moiety imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel pharmaceutical agents, including potential antimicrobial and anticancer drugs.[1]

Given its role as a precursor, rigorous structural confirmation is essential to ensure the integrity of downstream synthetic products. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and the chemical environment of each atom. This guide explains the causality behind experimental choices and provides a self-validating protocol for the complete NMR assignment of this molecule.

Molecular Structure and NMR-Specific Considerations

The structural analysis by NMR is predicated on understanding the distinct chemical environments of each nucleus. The structure of this compound presents several key features that influence its NMR spectra.

Caption: Structure of this compound with atom numbering.

  • Aromatic System: The benzene ring contains three protons (H2, H5, H6) and three substituted quaternary carbons (C1, C3, C4). The electron-donating amino group (-NH₂) at C1 will shield the ortho (H2, H6) and para (C4) positions, shifting them upfield. Conversely, the electronegative fluorine atom at C3 will strongly deshield the directly attached C3 and influence adjacent protons and carbons.

  • Thiomorpholine Ring: This saturated heterocycle has four methylene groups (two Cα and two Cβ). Protons on carbons adjacent to the nitrogen (Cα) are expected to be downfield compared to those adjacent to the sulfur (Cβ) due to the higher electronegativity of nitrogen.

  • ¹⁹F Coupling: A key feature of the spectra will be the presence of spin-spin coupling between the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) and nearby ¹H and ¹³C nuclei.[2][3] This results in the splitting of signals, which is invaluable for confirming assignments. We expect to see a large one-bond ¹³C-¹⁹F coupling (¹JCF) for C3 and smaller two- and three-bond couplings (²JHF, ³JHF, ²JCF, ³JCF) for neighboring nuclei.

Experimental Protocols: From Sample to Spectrum

A systematic workflow ensures high-quality, reproducible data. The process begins with meticulous sample preparation and is followed by a logical sequence of NMR experiments.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition weigh 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/Sonicate) dissolve->vortex filter 4. Filter into NMR Tube (If particulates are present) vortex->filter H1 1. ¹H Spectrum (Structure Overview) filter->H1 C13 2. ¹³C{¹H} & DEPT-135 (Carbon Count & Type) H1->C13 COSY 3. ¹H-¹H COSY (Proton Connectivity) C13->COSY HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC

Caption: Recommended experimental workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

Scientific integrity begins with the sample itself. A properly prepared sample is crucial for acquiring high-resolution spectra and avoiding artifacts.

  • Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4][5] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use a volume of 0.5-0.7 mL to achieve an optimal sample height of 4-5 cm in the tube.[6][7] The solvent choice can affect the chemical shift of labile protons, such as those of the -NH₂ group.

  • Dissolution: Prepare the sample in a clean, dry vial first to visually confirm complete dissolution.[4] Gentle vortexing or sonication can aid this process. A homogenous solution is critical for proper magnetic field shimming and obtaining sharp spectral lines.[7]

  • Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution to a clean, high-quality NMR tube (e.g., Norell S-5-500-7 or equivalent).[6] If any solid particles remain, filter the solution through a small plug of glass wool placed inside the pipette to prevent shimming problems.[8]

  • Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of Tetramethylsilane (TMS) in the deuterated solvent can be added.[4] Modern spectrometers can also reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Protocol 2: NMR Data Acquisition

The following sequence of experiments provides a comprehensive dataset for full structural assignment.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, integration (proton count), and coupling patterns.

  • ¹³C{¹H} and DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Follow this with a DEPT-135 experiment, which differentiates carbon signals based on the number of attached protons: CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Cross-peaks appear between protons that are coupled to each other (typically over 2-3 bonds), allowing for the identification of connected proton systems, such as the protons on the aromatic ring and those within the thiomorpholine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that maps direct, one-bond ¹H-¹³C correlations.[10][11] Each cross-peak links a proton signal to the signal of the carbon it is directly attached to, providing definitive H-C assignments for all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[10][12] It is essential for assigning non-protonated (quaternary) carbons and for confirming the connectivity between the aniline and thiomorpholine moieties.

Spectral Interpretation: Decoding the Data

The following sections describe the expected results and provide a logical framework for assigning each signal. While experimental values may vary slightly based on solvent and concentration, these predictions form a reliable basis for analysis.

A. Predicted ¹H NMR Data

The ¹H NMR spectrum can be divided into three distinct regions: aromatic, aliphatic (thiomorpholine), and the amino group.

Proton(s) Assignment Predicted δ (ppm) Multiplicity Integration Key Couplings
H6Ar-H~6.9 - 7.1Doublet of doublets (dd)1H³J(H6-H5), ⁴J(H6-F)
H2Ar-H~6.7 - 6.9Doublet (d)1H³J(H2-H?) (ortho to NH₂)
H5Ar-H~6.5 - 6.7Triplet of doublets (td)1H³J(H5-H6), ³J(H5-F)
-NH₂Amine~3.6 - 4.5Broad singlet (br s)2HExchangeable with D₂O
-CH₂-N- (Cα)Thiomorpholine~3.0 - 3.3Multiplet (m) or Triplet (t)4H²J(geminal), ³J(vicinal)
-CH₂-S- (Cβ)Thiomorpholine~2.7 - 2.9Multiplet (m) or Triplet (t)4H²J(geminal), ³J(vicinal)

Causality: The aromatic protons H5 and H6 are expected to show coupling to the ¹⁹F atom. H5, being ortho to fluorine, will exhibit a larger ³JHF coupling than H6, which is meta. The -NH₂ protons are often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange; their chemical shift is highly dependent on solvent and concentration.[13] The Cα protons are downfield from the Cβ protons due to the greater electron-withdrawing effect of the adjacent nitrogen atom compared to sulfur.

B. Predicted ¹³C NMR Data

The ¹³C spectrum is characterized by the large chemical shift and coupling constant of the fluorine-bearing carbon.

Carbon(s) Assignment Predicted δ (ppm) DEPT-135 Key Couplings
C3Ar-C~155 - 159AbsentLarge ¹JCF (~240-250 Hz)
C1Ar-C~142 - 145AbsentSmall ³JCF
C4Ar-C~130 - 134AbsentSmall ²JCF
C6Ar-CH~120 - 122PositiveSmall ³JCF
C5Ar-CH~110 - 113PositiveLarge ²JCF (~20-25 Hz)
C2Ar-CH~103 - 106PositiveSmall ⁴JCF
-CH₂-N-~51 - 54NegativeSmall ³JCF (~2-4 Hz)
-CH₂-S-~25 - 28NegativeNone expected

Causality: The C3 carbon, directly bonded to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF), which is a definitive assignment marker.[14] Its chemical shift will be the furthest downfield in the aromatic region due to the strong deshielding effect of fluorine. C5, being ortho to fluorine, will show the next largest C-F coupling (²JCF). The Cα carbons of the thiomorpholine ring may exhibit a small ³JCF coupling through the nitrogen atom.[14]

C. Structural Confirmation with 2D NMR

While 1D spectra provide the foundation, 2D experiments are required for unambiguous assignment and confirmation of the overall structure.

Caption: Key HSQC and HMBC correlations for structural assignment.

  • HSQC Analysis: This experiment will provide direct, one-bond correlations, confirming the assignments made from 1D spectra. For example, the proton signal predicted at ~6.9-7.1 ppm (H6) will show a cross-peak to the carbon signal at ~120-122 ppm (C6). Similarly, the aliphatic proton signals (Hα, Hβ) will correlate directly to their respective carbon signals (Cα, Cβ).

  • HMBC Analysis: This is the final piece of the puzzle. Key expected correlations that validate the structure include:

    • Ring Connectivity: The proton at H5 should show correlations to the quaternary carbons C3 and C4, confirming their positions relative to H5.

    • Thiomorpholine Linkage: The Cα protons of the thiomorpholine ring (~3.0-3.3 ppm) must show a cross-peak to the C4 carbon of the aniline ring (~130-134 ppm). This ²JCH correlation is unequivocal proof of the attachment point.

    • Substituent Positions: The H6 proton should show a correlation to the amine-bearing C1 carbon, while the H2 proton (not shown in diagram for clarity) would also correlate to C1 and C3. These correlations lock in the relative positions of all substituents.

Conclusion

The comprehensive NMR analysis protocol detailed in this application note, combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, provides a definitive method for the structural elucidation and quality assurance of this compound. The causality-driven interpretation, paying close attention to the electronic effects of substituents and characteristic ¹⁹F couplings, allows for the unambiguous assignment of every proton and carbon signal. This robust analytical framework is indispensable for researchers and drug development professionals who rely on high-purity, structurally verified intermediates for their work.

References

  • Iowa State University. NMR Sample Preparation.
  • Ragland, T. E., et al. (1988).
  • Georgia Institute of Technology. (2023, August 29).
  • SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
  • Ragland, T. E., et al. (1988). New class of 19F pH indicators: fluoroanilines.
  • SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
  • Organomation.
  • ETH Zurich.
  • University of Ottawa.
  • Journal of Organic and Pharmaceutical Chemistry. (2016).
  • Crasto, A. M. (2018, September 23). 3-fluoro-4- morpholinoaniline.
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ResearchGate. (2019).
  • Jackowski, K., et al. (2007).
  • ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?[Link]
  • Van der Verren, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
  • University of Wisconsin-Madison. (2010, November 23).
  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. [Link]
  • Magritek. Just a few milligrams available for a 13C measurement?[Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 3-Fluoro-4-thiomorpholinoaniline, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques is critical for its unambiguous identification, purity assessment, and metabolite profiling in drug development. This document outlines the theoretical fragmentation mechanisms, presents anticipated mass spectra, and provides detailed experimental protocols for its analysis.

Introduction

This compound (C₁₀H₁₃FN₂S, M.W. 212.29 g/mol ) is a substituted aniline derivative with significant applications in medicinal chemistry, notably as a building block for antimicrobial and other therapeutic agents.[1] Its structure incorporates a fluoroaniline core and a thiomorpholine ring, both of which influence its physicochemical properties and its behavior in analytical systems. Mass spectrometry is an indispensable tool for the structural characterization of such molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to understand and predict the fragmentation pattern of this compound, facilitating its identification and characterization.

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 212.[1] In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight.[1] The aromatic ring is expected to stabilize the molecular ion, leading to a moderately intense to strong signal, particularly under soft ionization conditions.[1]

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are the C-N bond connecting the thiomorpholine ring to the aniline, the C-S and C-N bonds within the thiomorpholine ring, and the C-F bond on the aromatic ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), extensive fragmentation is anticipated. The initial ionization likely occurs on the lone pair of electrons of the nitrogen or sulfur atoms.

A primary fragmentation pathway involves the cleavage of the C-N bond between the aromatic ring and the thiomorpholine moiety, a type of benzylic cleavage. This can result in two key fragments: the 3-fluoro-4-aminophenyl radical cation and the thiomorpholinyl cation.

Another significant fragmentation route is the cleavage of the thiomorpholine ring. This can occur through various pathways, including the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S). A Retro-Diels-Alder (RDA) type fragmentation of the thiomorpholine ring is also a plausible pathway for unsaturated six-membered rings, though less common for saturated systems without specific rearrangement.

The fluoroaniline ring can also undergo fragmentation, most notably through the loss of a hydrogen fluoride (HF) molecule, a common fragmentation pathway for fluorinated aromatic compounds.[2]

G M [M]⁺˙ m/z 212 F1 [C₄H₈NS]⁺ m/z 102 M->F1 Benzylic Cleavage F2 [C₆H₅FN]⁺˙ m/z 110 M->F2 Benzylic Cleavage F3 [M - C₂H₄]⁺˙ m/z 184 M->F3 Ring Cleavage F4 [M - CH₂S]⁺˙ m/z 166 M->F4 Ring Cleavage F5 [M - HF]⁺˙ m/z 192 M->F5 HF Loss F6 [C₆H₄N]⁺ m/z 90 F2->F6 - HCN

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI), being a soft ionization technique, is expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 213. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

The most probable initial fragmentation in ESI-MS/MS is the cleavage of the thiomorpholine ring, which is a common pathway for N-aryl heterocyclic compounds.[3] This can occur via the loss of a neutral ethylene molecule (28 Da) to yield a fragment at m/z 185. Subsequent fragmentation could involve the loss of a thioformaldehyde molecule (CH₂S, 46 Da).

Another likely fragmentation is the cleavage of the C-N bond between the aniline and the thiomorpholine ring, leading to the formation of a protonated 3-fluoroaniline ion.

G MH [M+H]⁺ m/z 213 F1 [M+H - C₂H₄]⁺ m/z 185 MH->F1 Loss of Ethylene F2 [M+H - C₄H₈S]⁺ m/z 125 MH->F2 Ring Cleavage F3 [C₆H₆FN₂]⁺ m/z 125 MH->F3 Benzylic Cleavage F4 [C₄H₁₀NS]⁺ m/z 104 MH->F4 Benzylic Cleavage

Data Presentation

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment Identity
EI 212 ([M]⁺˙)184C₂H₄
166CH₂S
110[C₆H₅FN]⁺˙
102[C₄H₈NS]⁺
90HCN from m/z 110
ESI-MS/MS 213 ([M+H]⁺)185C₂H₄
125C₄H₈S
104[C₄H₁₀NS]⁺

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (for GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

  • Working Solution (for LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

G

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

G

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the precursor ion (m/z 213), typically in the range of 10-30 eV.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by distinct pathways under EI and ESI conditions. EI ionization leads to more extensive fragmentation, including cleavage of the thiomorpholine ring and loss of HF from the aromatic ring. ESI, coupled with MS/MS, primarily results in the fragmentation of the thiomorpholine ring through the loss of small neutral molecules. The protocols and predicted fragmentation patterns provided in this application note offer a robust framework for the confident identification and structural elucidation of this important pharmaceutical intermediate.

References

  • ResearchGate. (2025, August 6). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry.
  • Klyba, L. V., et al. (2010). Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)- 2-methylsulfanyl-1H-pyrroles. Russian Journal of Organic Chemistry, 46(7), 1024-1031.
  • NIST. Chemistry WebBook.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

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Application Notes and Protocols for the Development of Antimicrobial Agents Based on 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. One such promising scaffold is 3-Fluoro-4-thiomorpholinoaniline, a synthetic compound featuring a fluorinated aniline core linked to a thiomorpholine ring.[1] This unique structural arrangement provides a versatile platform for chemical modification, enabling the creation of derivatives with potent antimicrobial properties. Research has indicated that derivatives of this compound, such as Schiff bases and sulfonamides, exhibit significant biological activities, including efficacy against Gram-positive bacteria and the ability to inhibit biofilm formation.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational structure for the discovery and preclinical development of new antimicrobial agents. The protocols outlined herein are designed to be self-validating, with integrated control measures and clear decision points, ensuring the generation of robust and reproducible data.

Section 1: Synthesis of this compound and Its Derivatives

The journey of developing novel antimicrobial agents from this scaffold begins with the chemical synthesis of the parent compound and its subsequent derivatization. This section provides detailed protocols for these synthetic procedures.

Synthesis of this compound (Parent Compound)

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A common and efficient route starts from 1,2-difluoro-4-nitrobenzene.[3][4]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1][2]

  • Addition of Reagents: Add thiomorpholine (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 4-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

Step 2: Reduction to this compound

  • Reaction Setup: Suspend the synthesized 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (1 equivalent) in a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl), to the suspension.[3][4]

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. The product can be further purified by column chromatography if necessary.

Diagram 1: Synthesis of this compound

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene + Thiomorpholine B Nucleophilic Aromatic Substitution A->B Acetonitrile, 60-80°C C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine B->C D Reduction (Fe/NH4Cl) C->D E This compound D->E

Caption: Synthetic route to this compound.

Synthesis of Schiff Base Derivatives

The primary amine group of this compound serves as a convenient handle for the synthesis of Schiff bases through condensation with various aldehydes.[2]

Protocol 2: General Procedure for Schiff Base Synthesis

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add the desired substituted aromatic or heteroaromatic aldehyde (1 equivalent) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours.[5] Monitor the reaction by TLC.

  • Isolation and Purification: After cooling to room temperature, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis of Sulfonamide Derivatives

The amine functionality also allows for the synthesis of sulfonamide derivatives by reacting with various sulfonyl chlorides.[2]

Protocol 3: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Sulfonyl Chloride Addition: Cool the solution in an ice bath and add the desired aryl or alkyl sulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours.[6] Monitor the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude sulfonamide can be purified by recrystallization or column chromatography.

Section 2: In Vitro Antimicrobial Activity Assessment

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial efficacy. This section details standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds. These protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[8][9]

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh overnight culture. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Protocol 5: MBC Determination

  • Subculturing from MIC Plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Diagram 2: Workflow for In Vitro Antimicrobial Testing

in_vitro_workflow cluster_synthesis Compound Library cluster_mic MIC Determination cluster_mbc MBC Determination Derivative1 Derivative 1 MIC_Assay Broth Microdilution Assay (CLSI M07) Derivative1->MIC_Assay Derivative2 Derivative 2 Derivative2->MIC_Assay DerivativeN Derivative n DerivativeN->MIC_Assay MIC_Result Determine MIC (Lowest concentration with no visible growth) MIC_Assay->MIC_Result MBC_Plating Subculture from non-turbid wells onto agar plates MIC_Result->MBC_Plating Proceed with wells ≥ MIC MBC_Result Determine MBC (≥99.9% killing) MBC_Plating->MBC_Result

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Parameter Description Typical Range of Results
MIC (µg/mL) Minimum Inhibitory Concentration0.5 - >256
MBC (µg/mL) Minimum Bactericidal Concentration1 - >256
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activity≤4 (Bactericidal) or >4 (Bacteriostatic)

Section 3: Cytotoxicity and In Vivo Efficacy

Promising antimicrobial candidates identified from in vitro screening must be further evaluated for their safety and efficacy in more complex biological systems.

In Vitro Cytotoxicity Assessment

It is essential to assess the potential toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10]

Protocol 6: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Efficacy in a Murine Sepsis Model

A murine sepsis model is a standard preclinical model to evaluate the in vivo efficacy of novel antimicrobial agents.[11][12]

Protocol 7: Murine Sepsis Model

  • Infection: Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal injection of a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via an appropriate route (e.g., intravenous or intraperitoneal). Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

  • Monitoring: Monitor the mice for survival over a period of 7-14 days. Clinical signs of illness can also be scored.

  • Bacterial Load Determination: At selected time points, a cohort of mice can be euthanized, and organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (CFU/organ or CFU/mL).

Section 4: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is critical for its further development. The following is a proposed workflow to investigate the mechanism of action.

Diagram 3: Mechanism of Action Elucidation Workflow

MoA_Workflow cluster_macromolecular Macromolecular Synthesis Assays cluster_membrane Membrane Integrity Assays cluster_target Target Identification Start Active Compound Identified DNA DNA Synthesis (e.g., [3H]-thymidine incorporation) Start->DNA RNA RNA Synthesis (e.g., [3H]-uridine incorporation) Start->RNA Protein Protein Synthesis (e.g., [3H]-leucine incorporation) Start->Protein CellWall Cell Wall Synthesis (e.g., [14C]-NAG incorporation) Start->CellWall Membrane_Pot Membrane Depolarization (e.g., DiSC3(5) assay) Start->Membrane_Pot Membrane_Perm Membrane Permeabilization (e.g., SYTOX Green uptake) Start->Membrane_Perm Affinity Affinity Chromatography DNA->Affinity If inhibited RNA->Affinity If inhibited Protein->Affinity If inhibited CellWall->Affinity If inhibited Resistant Resistant Mutant Selection & Whole Genome Sequencing Affinity->Resistant Proteomics Thermal Proteome Profiling Affinity->Proteomics

Caption: A workflow for elucidating the mechanism of action.

Protocol 8: Macromolecular Synthesis Assays

  • Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cultures with the test compound at a concentration of 4x MIC.

  • Radiolabel Incorporation: Add a radiolabeled precursor for a specific macromolecule ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, or [¹⁴C]N-acetylglucosamine for peptidoglycan) to the cultures.[13][14]

  • Quantification: At various time points, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter. A significant reduction in the incorporation of a specific precursor suggests that the compound may be inhibiting that particular synthesis pathway.

Conclusion

This compound represents a promising and adaptable scaffold for the development of novel antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation through a hierarchical series of in vitro and in vivo assays. By following these structured methodologies, researchers can efficiently identify and characterize new chemical entities with the potential to address the urgent global health challenge of antimicrobial resistance.

References

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  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection.
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  • Frontiers. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). [Link]
  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
  • JETIR. (2020).
  • YouTube. (2021). Graphviz tutorial. [Link]
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  • Journal of the American Chemical Society. (2023).
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  • ResearchGate. (n.d.).
  • ResearchGate. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. [Link]
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
  • Der Pharma Chemica. (2014).
  • National Institutes of Health. (2018). Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. [Link]
  • CLSI. (n.d.). M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents.
  • National Institutes of Health. (2015). Current Murine Models of Sepsis. [Link]
  • GlobalSpec. (n.d.). CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
  • National Institutes of Health. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
  • National Institutes of Health. (2008).
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. [Link]
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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Application Notes & Protocols for the Design of Anticancer Drugs with a 3-Fluoro-4-thiomorpholinoaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity. The 3-fluoro-4-thiomorpholinoaniline core has emerged as one such scaffold, demonstrating significant potential in the development of targeted cancer therapeutics, particularly as kinase inhibitors.[1] The unique electronic properties conferred by the fluorine atom, combined with the structural and solubility characteristics of the thiomorpholine ring, make this an attractive starting point for library synthesis and lead optimization.[1] This guide provides a comprehensive overview of the design, synthesis, and evaluation of anticancer drug candidates based on this promising scaffold.

Part 1: Rationale and Design Strategy

The this compound scaffold combines several features that are advantageous for drug design. The aniline nitrogen serves as a key hydrogen bond donor and a versatile handle for further chemical modification.[1] The fluorine atom at the 3-position modulates the pKa of the aniline group and can enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3] The thiomorpholine moiety, replacing the more common morpholine, offers a distinct spatial arrangement and can influence solubility, metabolic stability, and target engagement.[1]

Our design strategy focuses on leveraging this scaffold to target protein kinases, a class of enzymes frequently dysregulated in cancer. Kinase inhibitors have become a major class of oncology drugs. The general approach involves synthesizing a library of derivatives by modifying the aniline nitrogen and exploring structure-activity relationships (SAR) to identify potent and selective inhibitors.

Workflow for Drug Discovery

The overall process follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Scaffold Synthesis: This compound B Derivative Library Generation (e.g., Sulfonamides, Amides) A->B Derivatization C Primary Screening: Kinase Inhibition Assays B->C Compound Screening D Secondary Screening: Cancer Cell Line Cytotoxicity C->D Hit Identification E Mechanism of Action: Apoptosis & Cell Cycle Analysis D->E Lead Characterization F Xenograft Model Efficacy Studies E->F Lead Candidate Selection G Toxicity & PK/PD Profiling F->G Safety Assessment

Caption: High-level workflow for anticancer drug discovery using the target scaffold.

Part 2: Synthesis Protocols

The synthesis of the core scaffold and its derivatives is a critical first step. The following protocols are based on established chemical methodologies.[1][4]

Protocol 1: Synthesis of this compound Core Scaffold

This protocol describes the synthesis via a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. The precursor, 3,4-difluoroaniline, is an optimal starting material due to the activating effect of the dual fluorine atoms, which allows the SNAr reaction to proceed under milder conditions.[1]

Reaction Scheme:

G cluster_reactants A 3,4-Difluoronitrobenzene C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine A->C + Thiomorpholine (SNA_r) B Thiomorpholine D This compound C->D Reduction (e.g., Na2S2O4)

Caption: Synthetic route to the core scaffold.

Step-by-Step Procedure:

  • Step A: Nucleophilic Aromatic Substitution

    • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) and thiomorpholine (1.1 eq).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: The electron-withdrawing nitro group and the ortho-fluorine activate the C4 position for nucleophilic attack by thiomorpholine. K2CO3 acts as a base to neutralize the HF byproduct.

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

  • Step B: Nitro Group Reduction

    • Dissolve the intermediate from Step A (1.0 eq) in a mixture of acetone and water.[4]

    • Add sodium dithionite (Na2S2O4, 4.0 eq) portion-wise over 2 hours while maintaining the temperature below 30°C.[4]

    • Stir at room temperature for 5 hours.[4]

    • Rationale: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines.

    • The resulting solid product, this compound, is collected by filtration, washed thoroughly with water, and dried under vacuum.[4]

Protocol 2: Synthesis of a Sulfonamide Derivative Library

Sulfonamide derivatives of similar scaffolds are known to possess significant anticancer activity.[5][6] This protocol outlines a general method for creating a library of such compounds for SAR studies.

Step-by-Step Procedure:

  • Dissolve the this compound (1.0 eq) in dichloromethane (DCM) or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired aryl or alkyl sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Rationale: The primary amine of the aniline scaffold acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form a stable sulfonamide bond.

  • Upon completion, quench the reaction with water and extract with DCM. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired sulfonamide derivative.

Part 3: Biological Evaluation Protocols

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising candidates.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., PI3Kα/mTOR)

Many morpholino- and thiomorpholino-containing compounds have shown activity against the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival.[7]

Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a kinase. The amount of ADP produced in the kinase reaction is converted to a light signal, which is inversely proportional to the inhibitory activity of the test compound.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase (e.g., recombinant human PI3Kα), the appropriate substrate (e.g., PIP2), and the test compound.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.[5][6]

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation: Example SAR Table

Quantitative data from these assays should be tabulated to facilitate SAR analysis.

Compound IDR-Group (at Aniline-N)PI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)
Core -H>10,000>10,000>50>50
EX-01 -SO2-Ph52085015.221.8
EX-02 -SO2-(4-F-Ph)1502104.15.9
EX-03 -SO2-(4-Cl-Ph)1852605.37.2
EX-04 -SO2-CH32,1003,500>50>50

This table presents hypothetical data for illustrative purposes.

Part 4: Structure-Activity Relationship (SAR) Insights

The data gathered from biological testing allows for the elucidation of SAR. For the this compound scaffold, several key relationships can be inferred from published studies.

  • Aniline Substitution: The unsubstituted aniline core typically shows weak activity. Derivatization, particularly with sulfonyl or carboxamide groups, is crucial for potent inhibition.[1][5]

  • Aryl Sulfonamides: Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring of an N-phenylsulfonamide derivative often enhance potency.[2] This suggests that these groups may engage in favorable interactions within the target's binding pocket.

  • Fluorine at Position 3: The 3-fluoro substituent is considered a key feature. It can improve binding affinity and metabolic stability.[2][3] Moving or removing this group often leads to a significant loss of activity.

  • Thiomorpholine Ring: While less explored than its morpholine counterpart, the thiomorpholine ring is integral. Modifications to this ring are generally not well-tolerated, suggesting it plays a critical role in anchoring the molecule in the binding site.

SAR Visualization

Caption: Key SAR points for the this compound scaffold.

References

  • ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • ResearchGate. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(8), 1145.
  • MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. International Journal of Molecular Sciences, 23(23), 15306.
  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(22), 6843-8.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
  • NIH National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4914.
  • PubMed. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3586-94.

Sources

Application Note & Protocols: Synthesis and Application of 3-Fluoro-4-thiomorpholinoaniline Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff base derivatives of 3-fluoro-4-thiomorpholinoaniline. The protocols detailed herein are designed for researchers in medicinal chemistry, drug discovery, and materials science. We elaborate on the strategic synthesis of the core aniline intermediate via nucleophilic aromatic substitution, followed by its condensation to form bioactive Schiff bases. This note emphasizes the rationale behind procedural steps, offers detailed characterization data, and outlines a protocol for evaluating the antimicrobial potential of these compounds, thereby providing a robust framework for their further investigation.

Introduction and Scientific Context

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity.[1] The this compound scaffold combines the advantageous electronic properties of a fluorine substituent with the structural features of a thiomorpholine ring. The sulfur atom in the thiomorpholine moiety increases lipophilicity compared to its morpholine analog and can act as a "metabolically soft spot," potentially influencing the compound's metabolic profile.[2]

Schiff bases, compounds containing an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3][4] They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6][7] By combining the this compound core with various substituted aldehydes, a diverse library of Schiff base derivatives can be generated. These new chemical entities are promising candidates for screening as novel therapeutic agents, particularly in the context of rising antimicrobial resistance.[8][9] This guide provides a detailed, field-tested protocol for the synthesis and evaluation of these promising compounds.

Overall Synthesis Strategy

The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, this compound. The second stage is the formation of the Schiff base via a condensation reaction.

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Schiff Base Formation A 3,4-Difluoronitrobenzene C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C B Thiomorpholine B->C D 4-(2-Fluoro-4-nitrophenyl)thiomorpholine C->D Base, Solvent E Reduction (e.g., Fe/NH4Cl or H2/Pd-C) D->E F This compound (Core Intermediate) E->F Purification H Condensation Reaction F->H Ethanol, Acid Catalyst G Substituted Aromatic Aldehyde (e.g., 4-Hydroxybenzaldehyde) G->H I Target Schiff Base Derivative H->I Purification & Characterization

Figure 1: General workflow for the synthesis of this compound Schiff base derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of this compound (Intermediate)

This protocol is adapted from established methods for nucleophilic aromatic substitution on activated benzene rings.[2][10]

3.1.1. Materials & Reagents

Reagent/MaterialGradeSupplierNotes
3,4-Difluoronitrobenzene≥98%Sigma-AldrichHighly toxic and irritant. Handle with care.
Thiomorpholine≥98%Acros OrganicsCorrosive. Use in a fume hood.
Triethylamine (TEA)≥99%Fisher ScientificActs as a base to scavenge HF.
Acetonitrile (ACN)AnhydrousVWRReaction solvent.
Iron powder (Fe)-325 meshAlfa AesarReducing agent.
Ammonium Chloride (NH₄Cl)ACS GradeEMD MilliporeUsed to activate Fe.
Ethanol (EtOH)200 ProofDecon LabsSolvent for reduction.
Ethyl AcetateACS GradeJ.T. BakerExtraction solvent.
Saturated NaCl solutionLab Prepared-For washing.
Anhydrous MgSO₄Lab Grade-Drying agent.

3.1.2. Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add thiomorpholine (7.1 g, 68.8 mmol, 1.1 eq) to the solution, followed by the dropwise addition of triethylamine (12.7 g, 125.8 mmol, 2.0 eq).

    • Application Scientist's Note: The fluorine atom at the 4-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group. Triethylamine is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[2]

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. A yellow precipitate of 4-(2-fluoro-4-nitrophenyl)thiomorpholine will form.

  • Isolation: Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum. The product can be used in the next step without further purification.

3.1.3. Step-by-Step Protocol: Nitro Group Reduction

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (approx. 15 g) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: Add iron powder (26.3 g, 471 mmol, ~7.5 eq) and ammonium chloride (25.2 g, 471 mmol, ~7.5 eq).

    • Application Scientist's Note: The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively inexpensive method for the reduction of aromatic nitro groups to anilines.[11] The ammonium chloride helps to activate the iron surface.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. The color will change from yellow to dark grey/black. Monitor by TLC until the starting material spot disappears.

  • Work-up: Cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated NaCl solution (2 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as an off-white to pale brown solid. Further purification can be achieved by recrystallization from ethanol/water.

Part 2: Synthesis of a Representative Schiff Base Derivative

This protocol details the synthesis of (E)-4-(((3-fluoro-4-thiomorpholinophenyl)imino)methyl)phenol.

3.2.1. Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized-From Part 1.
4-Hydroxybenzaldehyde≥98%Sigma-Aldrich-
Ethanol200 ProofDecon LabsReaction solvent.
Glacial Acetic AcidACS GradeFisher ScientificAcid catalyst.

3.2.2. Step-by-Step Protocol: Condensation Reaction

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.12 g, 10.0 mmol) in ethanol (40 mL).

  • Reagent Addition: To this solution, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

    • Application Scientist's Note: The formation of a Schiff base is an acid-catalyzed dehydration reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the aniline nitrogen.[12][13] A mild acidic pH is optimal, as strong acidity would protonate the aniline, rendering it non-nucleophilic.[12]

  • Reaction: Heat the mixture to reflux for 3-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure Schiff base derivative.

Characterization of Products

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

4.1. Expected Analytical Data

CompoundMethodExpected Results
This compound ¹H NMR (400 MHz, CDCl₃)δ 6.80-6.95 (m, 2H, Ar-H), 6.60 (dd, 1H, Ar-H), 3.70 (br s, 2H, NH₂), 3.10 (t, 4H, -N-CH₂-), 2.80 (t, 4H, -S-CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ 152.0 (d, ¹JCF), 140.0, 135.0, 120.0, 118.0, 115.0, 52.0, 26.0.
MS (ESI+) m/z 213.08 [M+H]⁺.
(E)-4-(((3-fluoro-4-thiomorpholinophenyl)imino)methyl)phenol IR (KBr, cm⁻¹) 3400-3200 (O-H), 3050 (Ar C-H), 2950 (Aliph. C-H), 1615 (C=N, Azomethine) , 1250 (C-F).
¹H NMR (400 MHz, DMSO-d₆)δ 10.0 (s, 1H, OH), 8.50 (s, 1H, -CH=N-) , 7.70 (d, 2H, Ar-H), 7.00-7.20 (m, 3H, Ar-H), 6.85 (d, 2H, Ar-H), 3.20 (t, 4H, -N-CH₂-), 2.85 (t, 4H, -S-CH₂-).
MS (ESI+) m/z 317.11 [M+H]⁺.

Note: NMR shifts are approximate and may vary slightly. The disappearance of the NH₂ signal and the appearance of the azomethine proton (-CH=N-) signal are key indicators of successful Schiff base formation.[14][15] The characteristic C=N stretching frequency in the IR spectrum provides further confirmation.[14][15]

Applications and Biological Evaluation Protocol

Derivatives of this class have potential applications as antimicrobial and anticancer agents.[3][8][16][17] The protocol below outlines a standard method for assessing their antibacterial activity.

Biological_Assay A Prepare Stock Solutions (Test Compound, Controls in DMSO) C Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) D Inoculate Wells with bacteria B->D C->D E Incubate (37°C, 18-24h) D->E F Add Viability Indicator (e.g., Resazurin) E->F G Measure Absorbance/Fluorescence (Plate Reader) F->G H Determine MIC (Minimum Inhibitory Concentration) G->H

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

5.1. Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare stock solutions of the synthesized Schiff base derivatives (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized bacterial suspension (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus and Escherichia coli).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability dye like resazurin.[18]

Safety and Handling

  • 3,4-Difluoronitrobenzene: Is highly toxic and an irritant. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Thiomorpholine and Triethylamine: Are corrosive and have strong odors. Handle only in a fume hood.

  • Solvents: Acetonitrile and ethanol are flammable. Keep away from ignition sources.

  • General: Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ResearchGate.
  • PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
  • Taylor & Francis Online. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
  • MDPI. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • ResearchGate. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. [Link]
  • Semantic Scholar.
  • Wikipedia. Schiff base. [Link]
  • IJRPR.
  • ResearchGate. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
  • PubMed Central.
  • YouTube. (2022, July 25).
  • Sparrow Chemical. Fluoroaniline Series. [Link]
  • Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
  • ResearchGate. (2016, November 12). (PDF) Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. [Link]
  • Rasayan Journal of Chemistry. BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. [Link]
  • ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
  • Academic Journals. (2013, May 29). Synthesis and biological activity of some new Schiff bases complexes. [Link]
  • J. Global Trends Pharm Sci. (2018). Sreeramulu et al. [Link]
  • IOSR Journals. (2014). Spectroscopic Investigation Of New Schiff Base Metal Complexes. [Link]
  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. [Link]
  • IJRAR.org.
  • Koya University Eprints. (2024, April 8). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. [Link]
  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamide Derivatives of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, and characterization of novel sulfonamide derivatives based on a 3-fluoro-4-thiomorpholinoaniline scaffold. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of a fluorine atom and a thiomorpholine moiety is intended to modulate the physicochemical and pharmacokinetic properties of the resulting compounds, offering new avenues for drug discovery. This document provides experienced-based insights and detailed, step-by-step protocols for the successful synthesis and characterization of these target molecules.

Introduction: The Rationale and Potential of Novel Sulfonamides

The sulfonamide functional group is a privileged scaffold in drug design, present in a multitude of clinically approved drugs with applications ranging from antibacterial to anticancer and anti-inflammatory agents.[3] The enduring relevance of sulfonamides stems from their ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting key metabolic pathways in pathogens, and their capacity to act as versatile pharmacophores that can be tailored to interact with a variety of biological targets.[4]

The strategic incorporation of a fluorine atom onto the aromatic ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Concurrently, the thiomorpholine group, a sulfur-containing heterocycle, offers a distinct lipophilic and steric profile compared to its more common morpholine analog, potentially influencing receptor binding and pharmacokinetic parameters. The combination of these structural features in this compound presents a unique starting point for the development of new sulfonamide derivatives with potentially improved therapeutic profiles. This guide provides the necessary protocols to explore this chemical space.

Synthesis of the Core Intermediate: this compound

The synthesis of the core aniline intermediate is a critical first step. The following two-step protocol is based on established methodologies for the synthesis of similar fluorinated anilines, involving a nucleophilic aromatic substitution followed by a nitro group reduction.[5][6]

Workflow for the Synthesis of this compound

A 1,2-Difluoro-4-nitrobenzene + Thiomorpholine B Nucleophilic Aromatic Substitution (SNAr) A->B C 4-(2-Fluoro-4-nitrophenyl)thiomorpholine B->C D Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Causality: The electron-withdrawing nature of the nitro group and the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7] Thiomorpholine acts as the nucleophile, displacing one of the fluorine atoms. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of reactants and stabilize the charged intermediate.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Thiomorpholine

  • Potassium carbonate (K2CO3) or Triethylamine (TEA) as a base

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add thiomorpholine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(2-fluoro-4-nitrophenyl)thiomorpholine as a solid.

Protocol: Reduction to this compound

Causality: The nitro group of the intermediate is reduced to a primary amine. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option. An alternative, classical method using iron in the presence of an acid promoter is also effective and often more practical for smaller scale syntheses.[5]

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • Ethanol

  • Water

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

  • Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Synthesis of Sulfonamide Derivatives

The reaction of the synthesized this compound with various sulfonyl chlorides is the key step in generating the desired sulfonamide derivatives.

General Reaction Scheme

A This compound B + C R-SO2Cl (Sulfonyl Chloride) D Base (e.g., Pyridine or TEA) Solvent (e.g., DCM or THF) E N-(3-fluoro-4-thiomorpholinophenyl)sulfonamide D->E

Caption: General synthesis of sulfonamide derivatives.

Protocol: General Procedure for Sulfonamide Synthesis

Causality: The nucleophilic primary amine of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] A base is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[8]

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (1.5-2.0 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonyl Chloride Expected Product Name Typical Reaction Time
Benzenesulfonyl chlorideN-(3-fluoro-4-thiomorpholinophenyl)benzenesulfonamide4-6 hours
p-Toluenesulfonyl chlorideN-(3-fluoro-4-thiomorpholinophenyl)-4-methylbenzenesulfonamide4-6 hours
Methanesulfonyl chlorideN-(3-fluoro-4-thiomorpholinophenyl)methanesulfonamide2-4 hours
4-Nitrobenzenesulfonyl chlorideN-(3-fluoro-4-thiomorpholinophenyl)-4-nitrobenzenesulfonamide6-8 hours

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Low Yield Hydrolysis of sulfonyl chlorideEnsure all glassware is oven-dried and use anhydrous solvents.[9]
Low nucleophilicity of the anilineIncrease reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP).[9]
Incomplete reactionExtend the reaction time and monitor by TLC.
Multiple Products Di-sulfonylationUse a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature.
Side reactions with the thiomorpholine sulfurEnsure mild reaction conditions. If oxidation is observed, consider degassing the solvent.
Purification Difficulties Co-elution of product and impuritiesTry a different solvent system for column chromatography or consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Purification and Characterization

Purification by Column Chromatography

Principle: Separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the mobile phase should be adjusted based on the polarity of the specific sulfonamide derivative.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Expect to see characteristic signals for the aromatic protons, the protons of the thiomorpholine ring, and the protons of the 'R' group from the sulfonyl chloride. The sulfonamide N-H proton often appears as a broad singlet.

  • 13C NMR: Characteristic signals for the aromatic carbons, the carbons of the thiomorpholine ring, and the carbons of the 'R' group will be observed.

  • 19F NMR: A singlet or a doublet (due to coupling with adjacent protons) is expected for the fluorine atom.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a suitable method. Expect to observe the protonated molecular ion [M+H]+.

Example of Expected Data:

Derivative Expected [M+H]+ Key 1H NMR Signals (δ, ppm)
N-(3-fluoro-4-thiomorpholinophenyl)benzenesulfonamide353.09Aromatic protons (m, 7.0-8.0), Thiomorpholine protons (t, ~3.8 and t, ~2.7), N-H (br s)
N-(3-fluoro-4-thiomorpholinophenyl)methanesulfonamide291.06Aromatic protons (m, 7.0-7.5), Thiomorpholine protons (t, ~3.8 and t, ~2.7), CH3 (s, ~3.0), N-H (br s)

References

  • Aben, O., et al. (2021).
  • Rao, D. S., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 2(9), 1157–1159. [Link]
  • ResearchGate. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. [Link]
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
  • PMC - NIH. (2021). Metal-free introduction of primary sulfonamide into electron-rich aromatics.
  • ACS Publications. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(4), 670–673. [Link]
  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33535–33554. [Link]
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]
  • Semantic Scholar. (2015). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
  • PMC - NIH. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539–543. [Link]
  • PMC - NIH. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8869–8876. [Link]
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl chloride. [Link]
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(9), 2153–2172. [Link]
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
  • RSC Publishing. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances. [Link]
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • PMC - NIH. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. The Journal of Organic Chemistry, 85(23), 15301–15310. [Link]
  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. [Link]
  • Impactfactor. (n.d.).
  • PMC - NIH. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]
  • PMC - PubMed Central. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(12), 5588–5596. [Link]

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protocol for carbamate derivatization of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Carbamate Derivatization of 3-Fluoro-4-thiomorpholinoaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of carbamate derivatives from this compound, a key intermediate in contemporary pharmaceutical research. Carbamates are a critical structural motif in medicinal chemistry, valued for their chemical stability and ability to modulate biological activity.[1][2][3] This protocol details a robust and reproducible method using alkyl/aryl chloroformates, outlines the underlying chemical principles, and establishes a rigorous analytical framework for product validation. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of Carbamates in Drug Design

The carbamate functional group (also known as a urethane) is a cornerstone of modern drug discovery.[2] Structurally an amide-ester hybrid, it offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates. Carbamates exhibit excellent proteolytic and chemical stability, can improve cell membrane permeability, and often serve as bioisosteres for peptide bonds.[1][3][4][5] Furthermore, their ability to engage in hydrogen bonding allows them to form specific interactions with biological targets like enzymes and receptors.[1][2] This has led to their incorporation into a wide array of approved therapeutics and prodrugs, where they can enhance bioavailability, delay metabolism, or play a direct role in the pharmacophore.[3][4][5]

The starting material, this compound, is a versatile synthetic building block.[6] Its structural analog, 3-Fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, and its carbamate derivatives have been explored for their antimicrobial properties.[7][8][9] By derivatizing the primary aniline group of this compound into a carbamate, researchers can access a diverse chemical space of novel compounds with potential therapeutic applications.[6]

Mechanistic Rationale and Reagent Selection

The conversion of a primary aniline to a carbamate is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking an electrophilic carbonyl carbon source. While several methods exist, including the use of phosgene derivatives, isocyanates, or carbon dioxide, the reaction with an alkyl or aryl chloroformate is one of the most direct, reliable, and widely adopted strategies in a research setting.[1][8][10]

The Chloroformate Method

The reaction proceeds as follows: the nucleophilic aniline attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl).

To ensure the reaction proceeds to completion, a base must be included to neutralize the HCl byproduct. The protonation of the starting aniline by the generated acid would otherwise deactivate it, quenching the reaction. Common choices for the base include tertiary amines like triethylamine (TEA) or pyridine, which are non-nucleophilic and act solely as acid scavengers.

cluster_products Products & Intermediates Aniline This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Chloroformate Alkyl Chloroformate (Electrophile) Chloroformate->Tetrahedral_Intermediate Product Carbamate Product Tetrahedral_Intermediate->Product Collapse & Chloride Expulsion HCl HCl (byproduct) Tetrahedral_Intermediate->HCl Salt Salt (e.g., TEA-HCl) HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Reaction mechanism of carbamate formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an ethyl carbamate derivative. It can be adapted for other alkyl or aryl chloroformates with minor modifications.

Materials and Reagents
ReagentGradeSupplier ExamplePurpose
This compound>98% PuritySmolecule, etc.Starting Material
Ethyl ChloroformateReagent Grade, >97%Sigma-AldrichCarbamoylating Agent
Triethylamine (TEA)Anhydrous, >99.5%Acros OrganicsAcid Scavenger
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificReaction Solvent
Ethyl AcetateACS GradeVWRExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Column Chromatography
TLC PlatesSilica Gel 60 F₂₅₄MilliporeReaction Monitoring
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Dropping funnel or syringe

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Scientist's Note: This step is critical. The reaction between an amine and a chloroformate is often exothermic. Cooling prevents potential side reactions and ensures controlled addition.

  • Chloroformate Addition: Add ethyl chloroformate (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically less polar, product spot should appear.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamate product.[8]

Caption: Experimental workflow for carbamate synthesis.

Quantitative Summary
ComponentMol. Wt. ( g/mol )Moles (mmol)EquivalentsMass/Volume
This compound212.291.01.0212 mg
Ethyl Chloroformate108.521.11.10.10 mL
Triethylamine (TEA)101.191.21.20.17 mL
Tetrahydrofuran (THF)---5 mL
Expected Yield Range---75-90%[8]

Note: This table is based on a 1.0 mmol scale for demonstration purposes.

Analytical Validation: A Self-Validating System

Successful synthesis must be confirmed through rigorous analytical characterization. The data obtained from the following techniques provides a self-validating confirmation of the product's identity and purity.

  • Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring. The carbamate product will have a different Rf value than the starting aniline, confirming the conversion.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity of the final product. As carbamates can be thermally labile, HPLC is often more suitable than Gas Chromatography (GC).[11][12]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized carbamate. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for this analysis.[13][14] The expected mass for the ethyl carbamate derivative (C₁₃H₁₇FN₂O₂S) would correspond to a molecular ion peak [M+H]⁺ at m/z ≈ 285.10.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: Expect to see the disappearance of the aniline -NH₂ protons and the appearance of a new carbamate -NH proton (typically a singlet or broad singlet). New signals corresponding to the ethyl group (a triplet and a quartet) should be present. Shifts in the aromatic protons due to the change in the electronic nature of the substituent are also expected.

    • ¹³C NMR: The appearance of a new carbonyl carbon signal in the range of 150-160 ppm is a key indicator of carbamate formation.

    • ¹⁹F NMR: A singlet corresponding to the fluorine on the aromatic ring should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbamate carbonyl (C=O) stretch should be visible, typically in the region of 1680-1730 cm⁻¹.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the carbamate derivatization of this compound. By explaining the causality behind experimental choices and outlining a thorough analytical validation strategy, this guide equips researchers with a reliable method to synthesize novel carbamate derivatives for evaluation in drug discovery and development programs.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Rao, D. S., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Akhtar, M., et al. (n.d.). A Method for the Analysis of Secondary Carbamate Pesticides. Pakistan Journal of Scientific and Industrial Research. [Link]
  • U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • Watanabe, S., et al. (2007). [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. Shokuhin Eiseigaku Zasshi, 48(5), 133-142. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • van der Werf, A., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 6817-6825. [Link]
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.).

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Application Notes and Protocols for 3-Fluoro-4-thiomorpholinoaniline in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 3-Fluoro-4-thiomorpholinoaniline in material science. This document delves into the compound's properties, potential applications, and detailed protocols for its use as a monomer in the synthesis of novel conductive polymers. The information herein is curated to empower researchers to explore the unique attributes of this fluorinated thiomorpholinoaniline derivative in the development of advanced materials.

Introduction: Unveiling the Potential of a Unique Monomer

This compound is a synthetic aromatic compound characterized by a fluorinated aniline core linked to a thiomorpholine ring. This unique molecular architecture, combining the electron-withdrawing nature of fluorine with the heterocyclic thiomorpholine moiety, imparts distinct chemical and physical properties that are of significant interest in material science. While its primary applications to date have been in medicinal chemistry as a versatile intermediate for pharmaceuticals, its potential as a building block for functional organic materials is an emerging area of research.

The presence of the fluorine atom can enhance the electrochemical stability and tune the electronic properties of resulting materials, while the thiomorpholine group can influence solubility and intermolecular interactions. These characteristics make this compound a compelling candidate for the synthesis of novel organic semiconductors, conductive polymers, and fluorescent materials. This guide will focus on its application in the synthesis of a polyaniline derivative, a class of materials with wide-ranging applications in electronics, sensors, and energy storage.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in material synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂S
Molecular Weight 212.29 g/mol
Appearance Off-white to brown crystalline powder (based on the morpholino analogue)
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Purity (typical) >98% (HPLC)

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Application in Conductive Polymers: Synthesis of Poly(this compound)

Conductive polymers, particularly polyaniline (PANI) and its derivatives, are valued for their electrical conductivity, environmental stability, and ease of synthesis.[1][2] The incorporation of fluorine into the polyaniline backbone can significantly alter its properties, often leading to enhanced stability and modified electronic characteristics.[3][4] This section provides a detailed protocol for the chemical oxidative polymerization of this compound to synthesize a novel fluorinated polyaniline derivative.

The underlying principle of this synthesis is the oxidative coupling of the aniline monomers to form a conjugated polymer chain. The presence of the fluorine and thiomorpholine substituents is expected to influence the polymerization process and the final properties of the polymer.

Experimental Workflow for Polymerization

The following diagram illustrates the overall workflow for the synthesis and initial characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation: Dissolve this compound in 1M HCl Polymerization Polymerization: Slowly add oxidant to monomer solution at 0-5 °C with stirring Monomer_Prep->Polymerization Monomer Solution Oxidant_Prep Oxidant Preparation: Dissolve Ammonium Persulfate in 1M HCl Oxidant_Prep->Polymerization Oxidant Solution Isolation Isolation & Purification: Filter the polymer precipitate. Wash with 1M HCl, methanol, and deionized water Polymerization->Isolation Drying Drying: Dry the polymer under vacuum at 60 °C Isolation->Drying FTIR FTIR Spectroscopy: Confirm functional groups and polymer structure Drying->FTIR UV_Vis UV-Vis Spectroscopy: Analyze electronic transitions and doping state Drying->UV_Vis CV Cyclic Voltammetry: Investigate electrochemical properties and stability Drying->CV

Caption: Workflow for the synthesis and characterization of poly(this compound).

Detailed Protocol for Chemical Oxidative Polymerization

This protocol is adapted from general procedures for the synthesis of polyaniline and its derivatives.[5][6]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, vacuum flask

Procedure:

  • Monomer Solution Preparation:

    • In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 2.12 g, 0.01 mol) in 100 mL of 1 M HCl.

    • Stir the solution using a magnetic stirrer until the monomer is completely dissolved. The acidic medium is crucial for the protonation of the aniline nitrogen, which is a key step for polymerization and for obtaining the conductive emeraldine salt form of the polymer.[1]

  • Oxidant Solution Preparation:

    • In a separate 100 mL beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.28 g, 0.01 mol) in 50 mL of 1 M HCl. A 1:1 molar ratio of monomer to oxidant is a common starting point.

  • Polymerization Reaction:

    • Place the beaker containing the monomer solution in an ice bath to maintain the temperature at 0-5 °C. Low temperatures are essential to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure.

    • Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.

    • A color change should be observed, indicating the initiation of polymerization. The solution will likely turn dark green or black as the polymer precipitates.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • After the reaction is complete, filter the precipitate using a Buchner funnel under vacuum.

    • Wash the collected polymer powder sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.

    • Follow with a methanol wash to remove any organic-soluble impurities.

    • Finally, wash with deionized water until the filtrate becomes colorless and the pH is neutral. This step is critical to remove excess acid and oxidant.

  • Drying:

    • Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.

    • The final product is the emeraldine salt form of poly(this compound).

Characterization of the Synthesized Polymer

Initial characterization is vital to confirm the successful synthesis and to understand the properties of the new polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the polymer. Expected peaks would include N-H stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching, confirming the polyaniline backbone.[7][8] The presence of C-F and C-S bonds from the monomer should also be identifiable.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (like NMP) provides information about its electronic transitions. The doped, conductive form of polyaniline derivatives typically shows characteristic absorption bands corresponding to π-π* transitions and polaron-π* transitions.[8]

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior and electrochemical stability of the synthesized polymer.[9][10] A thin film of the polymer can be cast onto an electrode (e.g., glassy carbon or ITO-coated glass) and cycled in an appropriate electrolyte solution. The resulting voltammogram will reveal the oxidation and reduction peaks, providing insight into the polymer's electroactivity and potential for applications in sensors or energy storage devices. The presence of the electron-withdrawing fluorine atom is expected to influence the redox potentials compared to unsubstituted polyaniline.[11]

Potential Applications in Material Science

The unique structure of poly(this compound) suggests several potential applications:

  • Organic Light-Emitting Diodes (OLEDs): The monomer itself has been suggested for use in OLEDs.[12] The resulting polymer, with its tunable electronic properties due to the fluorine substituent, could be investigated as a hole-transporting layer or an emissive layer in OLED devices.

  • Carbon Nanodots: this compound can be used to tune the emission wavelength of carbon nanodots.[13] This suggests that the monomer can be incorporated into carbon-based nanomaterials to modify their photoluminescent properties for applications in bioimaging, sensing, and light-emitting devices.

  • Anti-Corrosion Coatings: Polyaniline and its derivatives are known for their anti-corrosion properties.[7] The fluorinated derivative synthesized here could offer enhanced hydrophobicity and stability, making it a candidate for advanced anti-corrosion coatings.

  • Sensors: The conductivity of polyaniline is sensitive to its environment. This property can be exploited in chemical sensors. The specific functional groups on the synthesized polymer may provide selectivity towards certain analytes.

Conclusion

This compound is a promising monomer for the development of novel functional materials. Its unique combination of a fluorinated aniline core and a thiomorpholine substituent offers avenues for fine-tuning the electronic, optical, and chemical properties of polymers and nanomaterials. The detailed protocol provided for the synthesis of poly(this compound) serves as a starting point for researchers to explore this exciting compound and unlock its full potential in material science. Further research into its properties and applications is highly encouraged.

References

  • Smolecule. (2023, August 15). Buy this compound | 237432-11-0.
  • ResearchGate.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
  • The Chemical Profile of 3-Fluoro-4-morpholinoaniline: Properties and Uses.
  • Electrochemical synthesis of fluorin
  • Ossila. 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • ResearchGate.
  • ACS Omega.
  • MDPI. (2021, May 29).
  • Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline)
  • RSC Publishing. (2021, May 25).
  • Plant Archives.
  • ResearchGate. (PDF)
  • Int.J.Curr.Microbiol.App.Sci. (2017, May 10). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview.
  • MDPI. Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films.
  • MDPI. (2019, November 11). Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties.
  • TSI Journals. (2011, August 27). effect-of-magnetic-field-on-the-electrochemical-properties-of-polyaniline-films.pdf.

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Application Notes and Protocols for In Vitro Efficacy Testing of 3-Fluoro-4-thiomorpholinoaniline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer with Novel Aniline Derivatives

The quest for more effective and selective cancer therapeutics is a cornerstone of modern drug discovery. Among the vast landscape of small molecules, aniline derivatives have emerged as a promising class of compounds with significant anticancer potential.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific subclass: 3-Fluoro-4-thiomorpholinoaniline derivatives. These compounds, characterized by a fluorinated aniline core linked to a thiomorpholine moiety, are designed to exploit key vulnerabilities in cancer cells.[5]

Heterocyclic compounds, particularly those containing morpholine and its bioisostere thiomorpholine, are well-recognized for their diverse pharmacological activities, including anticancer effects.[6][7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for targeted therapies. This guide will detail the essential protocols to assess their cytotoxic and apoptotic effects on various cancer cell lines, providing a robust framework for preclinical evaluation.

I. Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8][9][10][11] The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose.[12][13][14] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Core Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like Dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.[13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of This compound Derivatives treatment 4. Treat Cells and Incubate (e.g., 48-72h) compound_prep->treatment add_mtt 5. Add MTT Reagent and Incubate solubilize 6. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_absorbance 7. Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Cell Viability determine_ic50 9. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer)[2][6][15]

  • This compound derivatives

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13][16]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]

    • Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[16]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Recommendation Rationale
Cell Lines MCF-7, MDA-MB-231, A549, HCT116Represent different cancer types and are commonly used in anticancer drug screening.[2][6][15][17]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Compound Concentrations 0.1 µM to 100 µM (logarithmic scale)Covers a broad range to accurately determine the IC₅₀ value.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its cytotoxic effects.
Positive Control Doxorubicin or CisplatinClinically used anticancer drugs for comparison of potency.[1][6]
Vehicle Control DMSO (at the same concentration as in the highest compound dose)Accounts for any potential toxicity of the solvent.

II. Delving Deeper: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of the this compound derivatives is established, the next critical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies.[18] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between apoptotic and necrotic cells.[19][20][21][22]

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[20][21] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.[21]

This dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture and Treat Cells with Test Compounds cell_harvest 2. Harvest Cells cell_culture->cell_harvest wash_cells 3. Wash Cells with PBS resuspend 4. Resuspend in Binding Buffer wash_cells->resuspend add_reagents 5. Add Annexin V-FITC and Propidium Iodide resuspend->add_reagents incubate 6. Incubate in the Dark add_reagents->incubate acquire_data 7. Acquire Data on a Flow Cytometer analyze_data 8. Analyze Dot Plots to Quantify Apoptosis acquire_data->analyze_data

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and centrifuge.

    • Wash the cells twice with cold PBS.[19]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[20]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to 100-200 µL of the cell suspension.[19][20]

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[19][21]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.[21]

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

III. Unraveling the Impact on Cell Proliferation: Cell Cycle Analysis

Anticancer compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[4][23][24] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard technique to investigate these effects.[25][26]

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle. Treatment with RNase is crucial to prevent PI from binding to RNA, which would interfere with the DNA content analysis.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture and Treat Cells with Test Compounds cell_harvest 2. Harvest and Wash Cells cell_culture->cell_harvest fix_cells 3. Fix Cells in Cold 70% Ethanol wash_cells 4. Wash to Remove Ethanol resuspend 5. Resuspend in PI Staining Solution with RNase wash_cells->resuspend incubate 6. Incubate in the Dark resuspend->incubate acquire_data 7. Acquire Data on a Flow Cytometer analyze_data 8. Analyze Histograms to Determine Cell Cycle Distribution acquire_data->analyze_data

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-Fluoro-4-thiomorpholinoaniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] 3-Fluoro-4-thiomorpholinoaniline serves as a promising scaffold for the synthesis of novel antimicrobial candidates. The incorporation of a fluorine atom and a thiomorpholine moiety into the aniline structure presents unique stereoelectronic properties that can be exploited in drug design.[2][3] The thiomorpholine ring, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active molecules.[2][4] Analogues derived from this core structure, particularly those resembling fluoroquinolones, are hypothesized to exert their antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[5][][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel this compound analogues. The protocols detailed herein are based on established methodologies and are designed to ensure scientific integrity and reproducibility.

I. Synthesis of this compound Analogues: A General Overview

The synthesis of the core intermediate, this compound, typically involves a nucleophilic aromatic substitution reaction.[10] A common starting material is 3,4-difluoroaniline, where the fluorine at the 4-position acts as a leaving group for the introduction of thiomorpholine.[10] The presence of the second fluorine atom at the 3-position enhances the electrophilicity of the aromatic ring, facilitating the substitution reaction.[10] Subsequent modifications to the aniline amine group can be performed to generate a library of analogues, such as sulfonamides and carbamates, which have shown significant biological activity in similar molecular families.[10][11]

II. Foundational Antimicrobial Susceptibility Testing

A critical first step in evaluating a novel compound is to determine its in vitro activity against a panel of clinically relevant bacteria. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13][14][15] This method is highly standardized and allows for the efficient testing of multiple compounds against various bacterial strains.[16][17][18]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible bacterial growth.[12][14]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13]

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound analogue in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.[12][13]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).[12][14]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[12][14]

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate (Compound + Bacteria) Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Controls Include Positive & Negative Controls Incubate Incubate at 35°C for 16-20 hours Plate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This assay is performed as a follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19][21]

Principle: Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.[19][20]

  • Sub-culturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[19]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the positive control well (growth control) from the MIC plate to determine the initial bacterial concentration. This may require serial dilution to obtain a countable number of colonies.[19]

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each concentration tested.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the positive control.[20][22]

C. Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[12][23]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[24][25]

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create an even lawn of bacteria.[26] Allow the plate to dry for a few minutes.[23]

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the this compound analogue solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[26]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

III. Preliminary Mechanism of Action Studies

Given that fluoroquinolone-like structures often target bacterial DNA gyrase and topoisomerase IV, preliminary assays to investigate this mechanism are highly recommended.[5][][7][8][9]

A. DNA Gyrase and Topoisomerase IV Inhibition Assays

These are enzyme-based assays that directly measure the inhibitory effect of the test compounds on the activity of purified bacterial DNA gyrase and topoisomerase IV.[27][28] Commercially available kits can be used for this purpose.[29]

Principle: The assays typically measure the supercoiling of relaxed plasmid DNA by DNA gyrase or the decatenation of kinetoplast DNA by topoisomerase IV. The inhibition of these activities in the presence of the test compound is assessed by agarose gel electrophoresis or fluorescence-based methods.[30][31][32]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (for gyrase) or kDNA (for topoisomerase IV), purified enzyme, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. A potent inhibitor will prevent the conversion of the substrate DNA to its supercoiled or decatenated form.

Diagram: Hypothetical Inhibition of Bacterial DNA Replication

DNA_Replication_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Analogue DNA Bacterial Chromosome Gyrase DNA Gyrase (removes positive supercoils) DNA->Gyrase Replication DNA Replication & Segregation Gyrase->Replication TopoIV Topoisomerase IV (deconcatenates daughter chromosomes) Progeny Two Daughter Cells TopoIV->Progeny Replication->TopoIV CellDeath Replication Blocked & Cell Death Analogue This compound Analogue BlockGyrase Inhibition Analogue->BlockGyrase BlockTopoIV Inhibition Analogue->BlockTopoIV BlockGyrase->Gyrase BlockTopoIV->TopoIV

Caption: Proposed mechanism of action via inhibition of topoisomerases.

IV. Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of promising antimicrobial compounds to mammalian cells to determine their therapeutic index. The MTT assay is a common method for this purpose.[33][34][35]

A. MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[36] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate until the cells adhere and are in the exponential growth phase.

  • Compound Exposure: Treat the cells with various concentrations of the this compound analogue for a defined period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

V. Data Presentation and Interpretation

Systematic and clear presentation of data is essential for comparing the efficacy of different analogues.

Table 1: Summary of In Vitro Antimicrobial Activity
Compound IDTest Organism (ATCC® strain)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) @ [X] µ g/disk
Analogue-001Staphylococcus aureusPositive
Analogue-001Escherichia coliNegative
Analogue-002Staphylococcus aureusPositive
Analogue-002Escherichia coliNegative
CiprofloxacinStaphylococcus aureusPositive
CiprofloxacinEscherichia coliNegative

Interpretation:

  • MIC: Lower values indicate higher potency.

  • MBC/MIC Ratio: A ratio ≤ 4 suggests bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[21]

  • Zone of Inhibition: A larger diameter indicates greater susceptibility of the organism to the compound.

Table 2: Summary of Enzyme Inhibition and Cytotoxicity
Compound IDDNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)Mammalian Cell Line CC₅₀ (µM)Selectivity Index (CC₅₀/MIC)
Analogue-001
Analogue-002
Ciprofloxacin

Interpretation:

  • IC₅₀: The half-maximal inhibitory concentration; lower values indicate more potent inhibition of the enzyme.

  • CC₅₀: The half-maximal cytotoxic concentration; higher values indicate lower toxicity to mammalian cells.

  • Selectivity Index: A higher ratio indicates greater selectivity for the bacterial target over mammalian cells, a desirable characteristic for a therapeutic agent.

References

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  • Fisher, L. M., & Pan, X. S. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
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  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
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  • NIH. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
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  • Taylor & Francis. (n.d.). Minimum bactericidal concentration – Knowledge and References.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • Lin, C. P., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
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  • FIU Digital Commons. (2023). Discovery of Novel Bacterial DNA Gyrase Inhibitors.
  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivatives. International Journal of Pharmaceutical Sciences and Research.
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  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
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Laboratory Scale-Up of 3-Fluoro-4-thiomorpholinoaniline Synthesis: A Comprehensive Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-thiomorpholinoaniline is a valuable fluorinated heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] It serves as a key precursor for developing novel antimicrobial agents, anticancer drugs, and functional organic materials like those used in OLEDs.[1] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluoronitrobenzene and thiomorpholine, followed by the catalytic hydrogenation of the resulting nitro intermediate. We delve into the mechanistic rationale behind the synthetic strategy, offer step-by-step experimental procedures, and present critical considerations for safely and efficiently scaling the synthesis from the benchtop to a larger laboratory scale.

Introduction and Strategic Overview

The synthesis of substituted anilines is a cornerstone of modern organic and medicinal chemistry.[3] Among these, this compound (C₁₀H₁₃FN₂S, MW: 212.29 g/mol ) is of particular interest due to the unique electronic properties conferred by its fluorine substituent and the thiomorpholine moiety.[1] These features make it an attractive scaffold for drug discovery, where the thiomorpholine group can modulate lipophilicity and metabolic stability compared to its morpholine analog.[4]

The chosen synthetic pathway is a well-established and highly efficient two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of an activated aryl halide with a nucleophile.[5] We utilize 3,4-difluoronitrobenzene as the electrophile, where the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by thiomorpholine. The fluorine atom at the 4-position serves as an excellent leaving group.[1]

  • Nitro Group Reduction: The intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is subsequently reduced to the target aniline. Catalytic hydrogenation is selected for this transformation due to its high efficiency, clean reaction profile, and amenability to scale-up, avoiding the use of stoichiometric metal reductants.[3][6]

This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure reproducibility and successful scale-up.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and hazards associated with all reagents is critical for safe laboratory practice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃FN₂S[1]
Molecular Weight212.29 g/mol [1]
IUPAC Name3-fluoro-4-thiomorpholin-4-ylaniline[1]
AppearanceOff-white to brown crystalline powder
Melting Point121-123 °C[7]

Table 2: Key Reagents and Safety Considerations

ReagentHazard SummaryHandling Precautions
3,4-Difluoronitrobenzene Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.Handle in a chemical fume hood. Wear appropriate PPE, including gloves and safety goggles. Keep away from heat and ignition sources.
Thiomorpholine Combustible liquid. Harmful if swallowed. Causes severe skin burns and eye damage. Air sensitive.Handle under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed in a dry, well-ventilated place. Wear full PPE.[8][9]
Palladium on Carbon (Pd/C) Flammable solid. May be pyrophoric when dry.Handle wet. Never allow the catalyst to dry completely. Use under an inert atmosphere. Avoid sources of ignition.
Hydrogen Gas (H₂) Extremely flammable gas.Use in a well-ventilated area or fume hood designed for hydrogenation. Ensure all equipment is properly grounded to prevent static discharge.

Synthetic Strategy and Mechanistic Insights

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry for forming carbon-heteroatom bonds.[5] The reaction proceeds via a two-step addition-elimination mechanism.

  • Causality of Reagent Selection: 3,4-Difluoronitrobenzene is an ideal substrate. The potent electron-withdrawing nitro group, positioned para to the C4 fluorine, significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[5] Thiomorpholine, a secondary amine, acts as the nucleophile.

  • Mechanism: The reaction is initiated by the attack of the thiomorpholine nitrogen on the carbon atom bearing the C4 fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group.

SNAr_Mechanism Reactants 3,4-Difluoronitrobenzene + Thiomorpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Base K₂CO₃ (Base) Base->Reactants Deprotonates Amine (optional) or scavenges HF Product1 4-(2-Fluoro-4-nitrophenyl)thiomorpholine Intermediate->Product1 Elimination LeavingGroup F⁻ (Leaving Group) Product1->LeavingGroup Restores Aromaticity

Caption: The SNAr mechanism for the synthesis of the nitro intermediate.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a critical transformation.

  • Causality of Method Selection: While chemical reductants like sodium dithionite are effective,[11] catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for scale-up.[3] This method offers high yields, generates water as the only byproduct, and simplifies product purification as the catalyst can be easily removed by filtration. The process avoids the large volumes of aqueous waste associated with metal/acid reductions.[3]

  • Mechanism: The reaction occurs on the surface of the palladium catalyst. Both hydrogen gas and the nitro group of the substrate adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).

Detailed Laboratory Protocol

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Charging: To the flask, add 3,4-difluoronitrobenzene (15.9 g, 0.1 mol), potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol), and acetonitrile (200 mL).

  • Nucleophile Addition: Begin stirring the suspension and add thiomorpholine (11.4 g, 0.11 mol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,4-difluoronitrobenzene is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and potassium fluoride salts. Wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is typically a yellow to orange solid and can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.

    • Expected Yield: 85-95%.

Part B: Synthesis of this compound (Final Product)
  • Reactor Setup: Use a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask suitable for balloon hydrogenation) equipped with a magnetic stirrer.

  • Catalyst Charging: In the vessel, carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~1.0 g) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Substrate Addition: Add methanol (150 mL) to the vessel, followed by the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine (assuming ~0.09 mol from the previous step).

  • Hydrogenation:

    • Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a slight temperature increase may be observed.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is consumed (typically 3-5 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol to prevent ignition and disposed of properly.

    • Wash the Celite pad with additional methanol (50 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification and Isolation:

    • The crude product is an off-white to brown solid.

    • Purify the solid by recrystallization from an ethanol/water mixture to obtain pure this compound.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Expected Yield: 90-98%.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic protons, amine protons (-NH₂), and thiomorpholine ring protons.
¹³C NMR Peaks corresponding to the distinct carbon atoms in the aromatic and thiomorpholine rings.
Mass Spec (MS) Molecular ion peak [M+H]⁺ at m/z = 213.
Purity (HPLC) >98%

Laboratory Scale-Up Considerations

Transitioning a synthesis from a 10-gram scale to a 100-gram or kilogram scale introduces challenges that must be proactively managed.[12]

  • Thermal Management:

    • SNAr Reaction: This reaction is typically manageable, but the exotherm should be characterized using a reaction calorimeter on a small scale before proceeding.

    • Nitro Reduction: Catalytic hydrogenation is highly exothermic.[6] For larger scales, controlled addition of the substrate to the catalyst slurry or the use of a jacketed reactor with active cooling is mandatory to maintain the reaction temperature (e.g., below 40-50°C). Runaway reactions can occur if the temperature is not controlled.

  • Mixing and Mass Transfer:

    • Efficient stirring is crucial in both steps. In the SNAr, it ensures good contact between the liquid phase and the solid K₂CO₃. In the hydrogenation, vigorous agitation is required to ensure efficient transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface. Inadequate mixing can lead to stalled or dangerously slow reactions.

  • Catalyst Handling and Filtration:

    • At scale, handling pyrophoric Pd/C requires stringent safety protocols, including inert atmosphere blanketing during transfer and filtration. Enclosed filter systems (e.g., a filter press or Nutsche filter) are recommended to minimize operator exposure and fire risk.

  • Purification Strategy:

    • While chromatography is feasible for small quantities, it is impractical for large-scale purification. The process should be optimized for purification by crystallization. This involves careful solvent selection, cooling profile optimization, and potentially seeding to ensure consistent crystal form and high purity.[13]

ScaleUp_Workflow LabScale Lab Scale Synthesis (1-10 g) SafetyAnalysis Process Safety Analysis (HAZOP, Calorimetry) LabScale->SafetyAnalysis ThermalCheck Exotherm Controlled? SafetyAnalysis->ThermalCheck ThermalCheck->LabScale No, Re-evaluate Conditions MixingStudy Mixing & Mass Transfer Study ThermalCheck->MixingStudy Yes PilotBatch Pilot Scale Batch (100 g - 1 kg) MixingStudy->PilotBatch PurityCheck Purity & Yield Meet Specification? PilotBatch->PurityCheck Optimization Re-optimize Protocol (e.g., Solvent, Temp) PurityCheck->Optimization No Production Full Scale Production PurityCheck->Production Yes Optimization->PilotBatch

Caption: A workflow diagram for key decision points in scaling up the synthesis.

Conclusion

The two-step synthesis of this compound via nucleophilic aromatic substitution followed by catalytic hydrogenation is a robust, high-yielding, and scalable process. By understanding the underlying chemical principles and proactively addressing the challenges of thermal management, mass transfer, and purification, researchers can confidently and safely translate this procedure from the bench to larger laboratory scales. This application note provides the foundational protocol and strategic insights necessary for the successful production of this important chemical intermediate.

References

  • ResearchGate. (n.d.).
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • Google Patents. (n.d.).
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
  • NIH National Center for Biotechnology Information. (n.d.).

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Application Note: Strategic Functionalization of the Aniline Moiety in 3-Fluoro-4-thiomorpholinoaniline for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary amine in 3-Fluoro-4-thiomorpholinoaniline, a key building block in modern medicinal chemistry. Recognizing the strategic importance of this scaffold in the development of antimicrobial and anticancer agents, we present a suite of detailed, field-proven protocols for its functionalization.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. We cover essential transformations including N-acylation, N-sulfonylation, diazotization-driven substitutions via the Sandmeyer reaction, and palladium-catalyzed Buchwald-Hartwig amination. Each section includes step-by-step protocols, troubleshooting insights, and illustrative diagrams to empower researchers in the synthesis of novel derivatives for drug discovery programs.

Introduction

Significance of this compound in Medicinal Chemistry

This compound, with a molecular formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , is a synthetic intermediate of significant interest.[1] Its structure is characterized by a fluorinated aniline core appended with a thiomorpholine ring. This unique combination of functional groups imparts valuable physicochemical properties, making it a versatile precursor for a range of biologically active molecules.[1] Derivatives of this compound have demonstrated potent antimicrobial and anticancer activities.[1] Notably, the closely related morpholino analogue, 3-Fluoro-4-morpholinoaniline, is a critical intermediate in the synthesis of the antibiotic Linezolid, underscoring the therapeutic relevance of this structural class.[3][4] The ability to strategically modify the aniline nitrogen is paramount to exploring the structure-activity relationships (SAR) of this privileged scaffold.

Reactivity Profile of the Aniline Moiety

The synthetic utility of this compound is dominated by the reactivity of its primary amino group (-NH₂). This group profoundly influences the molecule's chemical behavior in several ways:

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and alkylation.

  • Basicity: The amino group confers basic properties (pKa of the anilinium ion is typically low). The presence of the electron-withdrawing fluorine atom at the meta-position slightly reduces the basicity compared to unsubstituted anilines.[5][6] This electronic modulation can be beneficial in preventing side reactions, such as protonation under certain acidic conditions which would otherwise deactivate the ring towards electrophiles.[6]

  • Aromatic Ring Activation: The -NH₂ group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[5][7] In this specific molecule, the para position is blocked by the thiomorpholine moiety. The ortho position at C2 is sterically encumbered by the adjacent bulky thiomorpholine, leaving the C6 position as the most probable site for EAS reactions. However, the high reactivity of anilines can often lead to uncontrolled reactions, such as polyhalogenation.[5] Therefore, protection of the amino group, for example by acetylation, is a common strategy to moderate its activating effect and ensure selectivity.[8]

General Considerations for Handling and Characterization

Safety Precautions

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Standard Analytical Characterization Workflow

The unambiguous identification and purity assessment of all synthesized compounds are critical for the integrity of research findings. A multi-technique approach is essential.[9] The typical workflow involves initial purification followed by spectroscopic analysis.

cluster_purification Purification cluster_analysis Structural Analysis & Purity Purification Crude Product (Post-Workup) Column Flash Column Chromatography Purification->Column Recrystal Recrystallization Column->Recrystal NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Recrystal->NMR MS Mass Spectrometry (LC-MS, GC-MS) NMR->MS IR FTIR Spectroscopy MS->IR HPLC Purity Assessment (HPLC, UPLC) IR->HPLC

Caption: Standard workflow for the purification and characterization of aniline derivatives.

Protocol Suite: N-Functionalization of the Amino Group

These protocols focus on direct modification of the aniline nitrogen, a common strategy for generating libraries of drug candidates.

N-Acylation to Form Amides

Rationale: The conversion of the primary amine to an amide is a fundamental transformation. Amide bonds are stable and prevalent in pharmaceuticals. This reaction also serves as an effective strategy to protect the amino group, reducing its activating influence on the aromatic ring and preventing unwanted side reactions during subsequent electrophilic substitutions.[8]

Protocol 3.1.1: Synthesis of N-(3-Fluoro-4-thiomorpholinophenyl)acetamide

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.71 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 20 mL) and triethylamine (0.78 mL, 5.65 mmol, 1.2 equiv). Stir at room temperature until all solids dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (0.37 mL, 5.18 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Workup: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure amide product.

ParameterValue
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~7.5 (br s, 1H, NH), 6.9-7.2 (m, 3H, Ar-H), 3.8 (t, 4H), 3.0 (t, 4H), 2.2 (s, 3H)
IR (cm⁻¹) ~3300 (N-H), ~1670 (C=O)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₂H₁₅FN₂OS: 255.09; found 255.1

Table 3.1.2: Representative data for N-acetylation.

N-Sulfonylation to Form Sulfonamides

Rationale: The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamide derivatives from this compound is a proven strategy for developing new antimicrobial agents.[1][3][10]

Protocol 3.2.1: Synthesis of N-(3-Fluoro-4-thiomorpholinophenyl)-4-methylbenzenesulfonamide

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.71 mmol) in anhydrous pyridine (15 mL) at room temperature with magnetic stirring.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 4-toluenesulfonyl chloride (p-TsCl) (0.99 g, 5.18 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Pour the reaction mixture slowly into 100 mL of ice-cold 2M HCl with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or isopropanol to afford the pure sulfonamide.

Protocol Suite: Transformation of the Amino Group via Diazotization

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

Rationale: The Sandmeyer reaction is a powerful and versatile method for replacing the amino group on an aromatic ring with a wide variety of substituents, including halides (-Cl, -Br), nitriles (-CN), and others.[11][12][13] This transformation proceeds through a two-stage process: the initial conversion of the primary amine into an aryl diazonium salt, followed by a copper(I)-catalyzed radical-nucleophilic substitution.[13][14] This sequence is invaluable for creating substitution patterns that are not accessible through direct electrophilic aromatic substitution.[12]

cluster_products Sandmeyer Products Aniline This compound Diazonium Aryl Diazonium Salt [Ar-N₂]⁺X⁻ Aniline->Diazonium NaNO₂, HX (0-5 °C) ArylChloride Ar-Cl Diazonium->ArylChloride CuCl ArylBromide Ar-Br Diazonium->ArylBromide CuBr ArylCyanide Ar-CN Diazonium->ArylCyanide CuCN

Caption: The aryl diazonium salt as a central intermediate in Sandmeyer reactions.

Protocol 4.1.1: Diazotization of this compound (General)

CRITICAL: This procedure must be performed at low temperatures (0-5 °C) as aryl diazonium salts are thermally unstable and can be explosive when isolated.[14] They are almost always generated and used in situ.

  • Acid Slurry: In a 100 mL beaker, suspend this compound (2.12 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL). Stir vigorously to create a fine slurry of the amine hydrochloride.

  • Cooling: Cool the slurry to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the next step.

  • Nitrite Addition: In a separate flask, dissolve sodium nitrite (NaNO₂) (0.76 g, 11.0 mmol, 1.1 equiv) in 5 mL of cold water.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the vigorously stirred amine slurry. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the loss of nitrous acid fumes. The temperature must be strictly maintained below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns potassium iodide-starch paper blue). The resulting clear solution of the diazonium salt is used immediately in the next step.

Protocol 4.1.2: Sandmeyer Chlorination

  • Catalyst Preparation: In a 250 mL flask, dissolve copper(I) chloride (CuCl) (1.2 g, 12.1 mmol) in 10 mL of concentrated HCl by gentle warming. Cool the solution to 0-5 °C in an ice bath.

  • Substitution: With vigorous stirring, add the cold diazonium salt solution prepared in Protocol 4.1.1 slowly to the cold CuCl solution.

  • Reaction: Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 50-60 °C) for 30 minutes until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or DCM (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-Chloro-3-fluoro-4-thiomorpholinobenzene.

Protocol Suite: C-N Cross-Coupling Reactions

Buchwald-Hartwig Amination for Diarylamine Synthesis

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16] This powerful method allows for the formation of C-N bonds between an amine and an aryl halide or triflate, a transformation that is often difficult to achieve with classical methods.[16][17] For this compound, this reaction enables its coupling with a diverse range of aryl partners to generate complex diarylamines, significantly expanding the accessible chemical space for drug discovery.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'₂ PdII_Amine [Ar-Pd(II)L₂(HNR'₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR'₂ (Product) RedElim->Pd0

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[15]

Protocol 5.1.1: Pd-Catalyzed Coupling with 4-Bromotoluene

NOTE: This reaction is sensitive to air and moisture. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents.

  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (21.5 mg, 0.023 mmol, 2.5 mol%), RuPhos (44 mg, 0.094 mmol, 10 mol%), and sodium tert-butoxide (NaOt-Bu) (136 mg, 1.41 mmol, 1.5 equiv).

  • Reagent Addition: Add this compound (200 mg, 0.94 mmol, 1.0 equiv) and 4-bromotoluene (112 µL, 0.94 mmol, 1.0 equiv).

  • Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Wash the Celite pad with additional ethyl acetate. Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to isolate the desired diarylamine product.

Conclusion

The aniline functional group of this compound is a versatile handle for a wide array of chemical transformations. The protocols detailed in this application note—from classical acylations and Sandmeyer reactions to modern palladium-catalyzed cross-couplings—provide researchers with a robust toolkit for the synthesis of diverse libraries of novel compounds. The strategic application of these methods will continue to fuel the discovery of new therapeutic agents derived from this valuable molecular scaffold.

References

  • Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Chemistry Steps. Reactions of Aniline.
  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • NIH. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
  • ResearchGate. (2021, September 9). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • ResearchGate. (2021, December). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells.
  • Wikipedia. Sandmeyer reaction.
  • Jetir.Org. Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • ResearchGate. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • Organic Chemistry Portal. Diazotisation.
  • MDPI. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides.
  • PubChem. 3-Fluoro-4-morpholinoaniline.
  • PubMed. (2012, June 21). Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system.
  • ResearchGate. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges of this synthesis and improve your yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a robust two-step process. However, like any synthesis, it presents specific challenges that can impact yield and purity. Understanding the reaction mechanism and potential pitfalls is the first step toward optimization.

The overall synthetic route is as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 3,4-Difluoronitrobenzene is reacted with thiomorpholine to form the intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

  • Step 2: Nitro Group Reduction : The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: S(N)Ar Reaction cluster_1 Step 2: Nitro Reduction A 3,4-Difluoronitrobenzene C 4-(2-fluoro-4-nitrophenyl)thiomorpholine A->C Base (e.g., K2CO3) Solvent (e.g., DMF, MeCN) B Thiomorpholine B->C D This compound (Final Product) C->D Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., EtOH/H2O) C->D

Caption: Two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the synthesis.

Q1: In the first step (SNAr), which fluorine atom is substituted and why?

A1: The fluorine atom at the C4 position (para to the nitro group) is selectively substituted. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Its activating effect is strongest at the ortho and para positions. The attack of thiomorpholine at C4 creates a resonance-stabilized Meisenheimer complex where the negative charge can be delocalized onto the nitro group, making this pathway significantly more favorable than attack at C2 (ortho to the nitro group but meta to the other fluorine).[1][2]

Q2: Can I use standard catalytic hydrogenation (e.g., Pd/C, H2) for the nitro reduction step?

A2: It is strongly discouraged. The sulfur atom in the thiomorpholine ring is a known catalyst poison for many precious metal catalysts, including palladium, platinum, and rhodium. Using these catalysts will likely result in low conversion, catalyst deactivation, and inconsistent results. A more robust and reliable method is required.

Q3: What is the most common and reliable method for the nitro reduction in this case?

A3: Reduction with metallic iron powder in an acidic medium is the most effective and widely recommended method.[3] This classic Béchamp reduction is tolerant of the sulfur functionality and is highly effective for converting aromatic nitro groups to anilines. A common system is iron powder with ammonium chloride (NH₄Cl) in an ethanol/water solvent mixture.[4]

Q4: My final product is off-color (yellow, brown, or pink). What is the cause and how can I fix it?

A4: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can form colored impurities. This can happen during the workup or on storage. To minimize this, consider:

  • Workup: After the reduction is complete, process the reaction mixture promptly. If possible, work under an inert atmosphere (N₂ or Argon).

  • Purification: An activated carbon (charcoal) treatment during recrystallization can often remove colored impurities.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[5]

Q5: How do I confirm the identity and purity of my final product?

A5: A combination of techniques is recommended:

  • TLC: To assess the reaction completion and the presence of impurities.

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure. Key signals to look for in ¹H NMR include aromatic protons (typically 6.4-6.8 ppm), the NH₂ protons, and two sets of triplets for the thiomorpholine ring protons.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight (212.29 g/mol ). The molecular ion should appear at m/z 212.[6]

  • HPLC: To obtain a quantitative measure of purity.

III. Troubleshooting Guide

This section provides a structured approach to solving common problems that may arise during the synthesis.

Diagram: Troubleshooting Flowchart

G cluster_step1 Step 1: S(N)Ar Reaction cluster_step2 Step 2: Nitro Reduction cluster_workup Workup & Purification start Problem Encountered p1 Low or No Conversion of 3,4-Difluoronitrobenzene start->p1 p2 Incomplete Reduction (Nitro-intermediate remains) start->p2 p3 Difficult Filtration of Iron Sludge start->p3 p4 Product 'Oils Out' During Recrystallization start->p4 s1a • Insufficient temperature? • Base too weak or degraded? • Incorrect stoichiometry? p1->s1a s1b • Increase temperature to 80-100°C. • Use fresh, anhydrous K2CO3 or a stronger base. • Ensure at least 1.1 eq. of thiomorpholine. s1a->s1b s2a • Insufficient reducing agent? • Low reaction temperature? • Inadequate reaction time? p2->s2a s2b • Increase equivalents of Fe powder (5-10 eq.). • Reflux the reaction (typically 80-90°C). • Extend reaction time and monitor by TLC. s2a->s2b s3a • Gelatinous iron oxides clogging filter? p3->s3a s3b • Filter the hot reaction mixture through a pad of Celite®. • Basify the mixture thoroughly before filtration. • Consider adding a complexing agent like trisodium citrate. s3a->s3b s4a • Cooling too rapid? • Solution too saturated? p4->s4a s4b • Re-heat to dissolve, add more of the better solvent. • Allow to cool slowly to room temp before icing. • Scratch the flask to induce crystallization. s4a->s4b

Caption: A logical guide to troubleshooting common synthesis issues.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution
Step 1 (SNAr): Low Yield 1. Insufficient Reaction Temperature: The SNAr reaction is often slow at room temperature.1. Heat the reaction mixture. A temperature range of 80-120°C is typically effective. Monitor the reaction progress by TLC or HPLC.
2. Ineffective Base: The base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the HF byproduct. If the base is old, wet, or too weak, the reaction can stall.2. Use a fresh, finely powdered, and anhydrous base like K₂CO₃. Ensure at least 2 equivalents are used.
3. Moisture in Reaction: Water can compete with the nucleophile and lead to side products.3. Use anhydrous solvents (e.g., DMF, Acetonitrile) and ensure all glassware is thoroughly dried.
Step 2 (Reduction): Reaction Stalls 1. Insufficient Iron Powder: The reaction is heterogeneous and requires a sufficient excess of the reducing agent.1. Use a larger excess of iron powder (e.g., 5-10 equivalents relative to the nitro compound).
2. Incorrect pH: The reduction is most efficient under slightly acidic to neutral conditions, which are maintained by the NH₄Cl.2. Ensure an adequate amount of NH₄Cl is present (typically 4-5 equivalents). The solution should be actively bubbling as the iron is consumed.
3. Poor Mixing: Inefficient stirring can limit the interaction between the solid iron, the organic substrate, and the aqueous phase.3. Use vigorous mechanical or magnetic stirring to ensure the iron powder is well-suspended.
Workup: Gelatinous Precipitate 1. Formation of Iron Oxides/Hydroxides: The iron reduction produces a fine, often gelatinous, iron oxide sludge that is notoriously difficult to filter.[7]1. After the reaction is complete (as judged by TLC), basify the mixture with aqueous ammonia or sodium carbonate. Then, filter the hot reaction mixture through a pad of Celite or diatomaceous earth. The Celite provides a porous matrix that prevents the fine particles from clogging the filter paper.
Purification: Low Recovery 1. Incorrect Recrystallization Solvent: The product may be too soluble in the chosen solvent even at low temperatures.1. Use a mixed solvent system. Halogenated anilines often recrystallize well from systems like ethanol/water, isopropanol/water, or toluene/hexane.[8] Dissolve the crude product in a minimal amount of the hot "good" solvent and add the hot "poor" solvent dropwise until turbidity persists, then clarify with a few more drops of the good solvent before cooling.
2. Premature Crystallization: The product crystallizes in the funnel during hot filtration.2. Use a pre-heated funnel and filter flask. Perform the hot filtration step as quickly as possible.

IV. Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (Intermediate)
Parameter Value
Starting Material 3,4-Difluoronitrobenzene
Reagents Thiomorpholine (1.1 eq.), Potassium Carbonate (K₂CO₃, 2.0 eq.)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 100 °C
Typical Reaction Time 6-12 hours
Typical Yield >90%

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq.).

  • Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Add thiomorpholine (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 100 °C and maintain for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of DMF used). A yellow precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the collected solid under vacuum. The product is typically of sufficient purity to be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)
Parameter Value
Starting Material 4-(2-fluoro-4-nitrophenyl)thiomorpholine
Reagents Iron powder (<325 mesh, 5.0 eq.), Ammonium Chloride (NH₄Cl, 4.0 eq.)
Solvent Ethanol / Water (e.g., 4:1 v/v)
Temperature Reflux (~85 °C)
Typical Reaction Time 2-4 hours
Typical Yield 85-95%

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the intermediate 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (4.0 eq.).

  • Add the ethanol/water solvent mixture (approx. 10-15 mL per gram of nitro-intermediate).

  • Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and will become self-sustaining. Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, cool the reaction slightly and add an equal volume of ethyl acetate.

  • Basify the mixture by carefully adding a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~8-9.

  • Filter the hot mixture through a pad of Celite® in a Büchner funnel to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot isopropanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot isopropanol to redissolve the solid and obtain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

V. References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]

  • Structure-Based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel 4-(2-Fluoro-4-Nitrophenyl)morpholine Derivatives. (n.d.). ResearchGate.

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (2021). ResearchGate.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv.

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). ResearchGate.

  • 3-fluoro-4-morpholinoaniline. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC.

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (2017). Organic Chemistry Portal. [Link]

  • Purification by Recrystallization. (n.d.). CUNY.

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025). Reddit. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. [Link]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (2017). PubMed. [Link]

Sources

common side reactions in the synthesis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important building block. This compound is a key intermediate in the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.[1] Its synthesis, while generally straightforward, presents specific challenges that can impact yield, purity, and scalability.

This guide moves beyond a simple protocol, offering a troubleshooting framework built on mechanistic principles and practical experience to help you diagnose and resolve common issues encountered in the lab.

Section 1: The Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the reaction of thiomorpholine with an activated fluorinated benzene ring. The optimal precursor is 3,4-difluoroaniline, where the fluorine atom at the C4 position acts as an excellent leaving group, activated by the amino group at C1.[1]

Synthesis_Pathway A 3,4-Difluoroaniline Reagents + Base (e.g., K2CO3, DIPEA) + Solvent (e.g., DMSO, DMF) Heat (80-120 °C) B Thiomorpholine C This compound D HF Reagents->C Reagents->D

Caption: General synthetic scheme for this compound.

Reference Experimental Protocol

This protocol provides a baseline for a typical lab-scale synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoroaniline (1.0 eq), thiomorpholine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the thiomorpholine moiety.

  • Heating: Heat the reaction mixture to 80–120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent challenges observed during the synthesis, presented in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?

A: Low conversion is often traced back to reaction parameters or reagent quality. Consider the following factors:

Potential Cause Explanation & Causality Recommended Action
Insufficient Temperature The SNAr reaction has a significant activation energy barrier. The aromatic ring must be sufficiently electrophilic and the nucleophile (thiomorpholine) sufficiently potent. Heat is required to overcome this barrier.[1]Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. Optimal temperatures are typically between 80-120 °C.
Ineffective Base The reaction generates hydrofluoric acid (HF), which protonates the nucleophile (thiomorpholine) and the product's aniline nitrogen, deactivating them. A base is required to neutralize the acid and regenerate the free amine.Ensure at least 2 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA are used. For stubborn reactions, a stronger base like sodium hydride (NaH) may be considered, but with extreme caution due to its reactivity.
Inappropriate Solvent Polar aprotic solvents (DMSO, DMF) are essential. They solvate the cation of the base, leaving a "naked" anion, and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy.[1][2]Use anhydrous DMSO or DMF. The presence of water can hydrolyze starting materials or interfere with the base.
Reagent Purity Thiomorpholine can degrade over time. 3,4-difluoroaniline may contain isomeric impurities that are less reactive.Use freshly opened or distilled thiomorpholine. Verify the purity of 3,4-difluoroaniline by NMR or GC-MS.
Problem 2: Complex Product Mixture on TLC/LC-MS

Q: My analysis shows multiple product spots, indicating significant side reactions. What are these impurities?

A: The formation of multiple byproducts is a common challenge. The following are the most likely culprits, identifiable by their mass shifts.

Troubleshooting_Workflow Start Complex Mixture Observed (TLC/LC-MS) Impurity1 Impurity at M+16? Start->Impurity1 Impurity2 Impurity at M+109? Impurity1->Impurity2 No Oxidation Probable Cause: Thiomorpholine S-Oxide (Oxidation) Impurity1->Oxidation Yes Impurity3 Loss of Fluorine Signal in 19F NMR? Impurity2->Impurity3 No BisArylation Probable Cause: Bis-arylation Product (Over-reaction) Impurity2->BisArylation Yes Dehalogenation Probable Cause: Dehalogenation (Hydrodefluorination) Impurity3->Dehalogenation Yes Other Other Issues: - Starting Material Impurities - Thermal Decomposition Impurity3->Other No

Caption: Diagnostic workflow for identifying common impurities.

A1: Thiomorpholine S-Oxide (Mass = M+16)

  • Causality: The sulfur atom in the thiomorpholine ring is electron-rich and highly susceptible to oxidation, forming the corresponding sulfoxide. This is often caused by atmospheric oxygen at elevated temperatures or trace peroxides in the solvent.[3][4]

  • Prevention:

    • Inert Atmosphere: Rigorously de-gas the solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.

    • Solvent Purity: Use freshly opened bottles of anhydrous solvents or distill them before use to remove peroxides.

  • Removal: The sulfoxide is significantly more polar than the desired product. It can typically be separated using silica gel column chromatography with a slightly more polar eluent system.

A2: Bis-arylation Product (Mass = M+109)

  • Causality: This side product, N-(3-fluorophenyl)-N-(3-fluoro-4-thiomorpholinophenyl)amine, arises if the newly formed secondary amine of the product attacks another molecule of 3,4-difluoroaniline. While the product is less nucleophilic than thiomorpholine, this can occur under forcing conditions or if the stoichiometry is not well-controlled.

  • Prevention:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of thiomorpholine to ensure the aryl halide is consumed preferentially.

    • Controlled Addition: For large-scale reactions, consider slow addition of the 3,4-difluoroaniline to the heated solution of thiomorpholine and base.

  • Removal: This impurity is much less polar than the desired product and can be separated by column chromatography.

A3: Dehalogenation Product (Mass = M-18)

  • Causality: Under certain conditions, particularly with strong bases or trace metal catalysts, the fluorine atom at the C3 position can be reductively cleaved and replaced with a hydrogen atom, a process known as hydrodehalogenation.[5]

  • Prevention:

    • Base Selection: Avoid overly harsh bases like NaH unless necessary. K₂CO₃ is generally sufficient and less likely to promote this side reaction.

    • Clean Glassware: Ensure all glassware is scrupulously clean to avoid trace metal contamination that can catalyze this process.

  • Removal: Separating the dehalogenated product is challenging due to its similar polarity. Careful optimization of column chromatography or recrystallization may be required.

Common Impurity Structure Mass Change Likely Cause
Thiomorpholine S-Oxide Product with S=O groupM+16 Air/peroxide oxidation
Bis-arylation Product Product N-arylated with another fluorophenyl groupM+109 Over-reaction, incorrect stoichiometry
Dehalogenation Product Product missing the C3-FluorineM-18 Harsh basic conditions
Positional Isomer Isomer from impure starting materialM (Isomer) Impure 3,4-difluoroaniline

Section 3: FAQs - Purification and Characterization

Q: What is the most effective method to purify the crude this compound?

A: A two-step approach is often best. First, perform a rapid filtration through a short plug of silica gel using a moderately polar solvent (e.g., 30% Ethyl Acetate in Hexane) to remove baseline impurities and the highly polar sulfoxide. The resulting material can then be further purified by either meticulous column chromatography or recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane to obtain high-purity material.

Q: How can I use NMR to confirm the correct regiochemistry of the substitution?

A: ¹⁹F NMR is a powerful tool. You should observe a single fluorine resonance, confirming that only the fluorine at the C4 position was displaced. In the ¹H NMR, look for the characteristic coupling patterns of a 1,2,4-trisubstituted benzene ring. The proton ortho to the fluorine will show a doublet with a characteristic ³JHF coupling constant (typically 8-10 Hz).

Q: My final product is colored (yellow/brown). Is this normal?

A: The pure compound is typically an off-white to pale yellow solid. Darker colors often indicate the presence of minor, highly conjugated impurities or oxidation byproducts. If the product is analytically pure by NMR and LC-MS but retains color, a charcoal treatment during recrystallization can sometimes resolve the issue.

References

  • Kanduti, D., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469–489.
  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Psaier, V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2413–2420.
  • Sadowsky, D., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Request PDF.
  • Tardif, C., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(4-6), 331-337.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • The Organic Chemistry Tutor. (2021). Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. YouTube.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline.
  • NIH. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • ResearchGate. (2025). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. Request PDF.

Sources

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to your dedicated resource for navigating the complexities of fluorinated aniline synthesis. The strategic incorporation of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science, offering profound modulations of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] However, the unique electronic properties of fluorine introduce distinct challenges into synthetic routes.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future challenges.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most frequent and frustrating issues encountered during the synthesis of fluorinated anilines. Each problem is broken down by potential causes, followed by expert-recommended solutions and the rationale behind them.

Issue 1: Low or No Product Yield

Your reaction has stalled, or the final isolated yield is disappointingly low. Let's diagnose the cause.

Potential Cause Recommended Solution & Scientific Rationale
Inactive Catalyst or Ligand (e.g., in Buchwald-Hartwig Amination) Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.[4] Rationale: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Phosphine ligands can also degrade via oxidation. Catalyst activity is paramount for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[5] An inactive catalyst will halt the reaction entirely.
Suboptimal Reaction Conditions (Temperature, Solvent) Solution: Systematically optimize the reaction parameters. For Nucleophilic Aromatic Substitution (SNAr), consider switching to a high-boiling polar aprotic solvent like DMSO or NMP.[6] For cross-coupling, ensure the temperature is sufficient for the specific catalyst system. Rationale: In SNAr reactions, polar aprotic solvents are crucial for stabilizing the charged Meisenheimer intermediate without solvating and deactivating the amine nucleophile.[6] In palladium-catalyzed reactions, temperature directly influences the rate of each step in the catalytic cycle; some sterically hindered couplings require more thermal energy.
Poor Substrate Reactivity Solution: For Buchwald-Hartwig reactions, if using an aryl chloride, consider switching to the more reactive aryl bromide or iodide equivalent.[4] For SNAr, ensure the ring is sufficiently activated by electron-withdrawing groups. Rationale: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium center. The C-X bond strength decreases in the order C-Cl > C-Br > C-I, making iodides the most reactive. SNAr reactions rely on the aromatic ring being electron-deficient to be susceptible to nucleophilic attack.
Presence of Water or Oxygen Solution: Use anhydrous solvents and thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent). Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[4] Rationale: Water can hydrolyze reagents and intermediates. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to the oxidation of the aniline product, forming colored impurities.[4]
Issue 2: Poor Regioselectivity & Formation of Side Products

You've formed your product, but it's contaminated with isomers or unexpected byproducts, complicating purification and reducing the yield of the desired compound.

Potential Cause Recommended Solution & Scientific Rationale
Formation of Undesired Isomers (e.g., ortho vs. para) Solution: In electrophilic substitutions (halogenation, nitration), protect the amine as an acetanilide. The bulky protecting group sterically hinders the ortho positions, favoring para substitution.[7] Rationale: The amino group is a powerful ortho, para-director.[7] Converting it to a larger amide group increases steric hindrance near the nitrogen, making it more difficult for an incoming electrophile to attack the adjacent ortho positions.
Dehalogenation Byproducts Solution: During catalytic hydrogenation to reduce a nitro group, lower the hydrogen pressure and/or temperature. Consider a more selective catalyst if the problem persists.[8][9] Rationale: Aggressive hydrogenation conditions can lead to hydrodehalogenation, where the C-F or C-Cl bond is cleaved and replaced with a C-H bond. This is particularly a risk with highly active catalysts or elevated temperatures and pressures.
Over-reaction (e.g., Poly-nitration) Solution: Carefully control the stoichiometry of the nitrating agent (e.g., use 1.05-1.1 equivalents). Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating mixture.[10] Rationale: The activating nature of the amino group (even when protected) makes the ring highly susceptible to electrophilic attack. Excess nitrating agent or high temperatures can easily lead to the addition of multiple nitro groups.
Issue 3: Product Purification & Stability

The reaction is complete, but isolating a pure, stable product is proving to be a challenge.

Potential Cause Recommended Solution & Scientific Rationale
Product is a Dark Oil or Discolored Solid Solution: Minimize exposure to air and light during workup and storage.[9] For purification, consider treating a solution of the crude product with activated charcoal before filtration and recrystallization.[4] Rationale: Anilines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities.[4][9] Activated charcoal has a high surface area and can effectively adsorb these minor colored impurities.
Difficulty Separating from Starting Materials Solution: If the starting material and product have similar polarities, consider an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic aniline product will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to recover the pure aniline product, which can be extracted back into an organic solvent. Rationale: This classic technique leverages the basicity of the amine functional group, which is often the key chemical difference between the product and unreacted starting materials or non-basic byproducts.
Product Degradation During Workup Solution: Be aware of the stability of your specific fluorinated aniline. Some are sensitive to strong acids or bases.[8] If degradation is observed, use milder conditions for extractions and pH adjustments. Ensure the workup is performed promptly after the reaction is complete. Rationale: The electronic properties imparted by fluorine can alter the stability of the aniline. It is crucial to handle the product under conditions where it is known to be stable. Monitoring for degradation by TLC during a small-scale trial of the workup can be informative.[8]
Frequently Asked Questions (FAQs)

Q1: Which synthetic method should I choose for my specific fluorinated aniline?

A1: This is a critical decision that depends on your starting materials and the desired substitution pattern. The following workflow can guide your choice.

G cluster_legend Legend start What is your starting material? sm1 Fluorinated Nitroarene (e.g., 4-Fluoronitrobenzene) start->sm1 Nitro-Compound? sm2 Fluoroaryl Halide/Triflate (e.g., 1-Bromo-4-fluorobenzene) start->sm2 Halide/Triflate? sm3 Electron-Deficient Fluoroarene (e.g., 2,4-Dinitrofluorobenzene) start->sm3 Activated Ring? method1 Catalytic Hydrogenation or Metal Reduction (Fe/HCl) sm1->method1 method2 Buchwald-Hartwig Amination sm2->method2 method3 Nucleophilic Aromatic Substitution (SNAr) with an Amine sm3->method3 Starting Material Starting Material Recommended Method Recommended Method

Caption: Decision workflow for selecting a synthetic route.

  • Reduction of a Nitroarene: This is often the most direct and cost-effective method if the corresponding fluorinated nitroarene is commercially available. Catalytic hydrogenation is clean and high-yielding, while chemical reduction (e.g., with Fe or SnCl₂) is a robust alternative.[11]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is exceptionally versatile. It allows for the formation of C-N bonds between a wide array of aryl halides/triflates and amines, offering excellent functional group tolerance.[5][12] It is the method of choice for complex molecules where other methods might fail.

  • Nucleophilic Aromatic Substitution (SNAr): This method is ideal when the fluorine atom is not yet on the ring. It involves reacting an amine with an aromatic ring that has a good leaving group (like F, Cl, or NO₂) and is activated by strong electron-withdrawing groups (like -NO₂ or -CN) at the ortho and/or para positions.[6]

Q2: How does the position of the fluorine atom affect the reactivity of the aniline?

A2: The position is critical. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density via a resonance effect (+R) through its lone pairs.

  • Inductive Effect: This effect deactivates the entire ring towards electrophilic substitution and lowers the basicity (pKa) of the aniline's nitrogen atom compared to non-fluorinated aniline.

  • Resonance Effect: This effect directs incoming electrophiles to the ortho and para positions. The interplay of these effects determines the overall reactivity. For example, in electrophilic aromatic substitution, the deactivating inductive effect generally slows the reaction down, but the resonance effect still dictates the regioselectivity.[13]

Q3: What is the purpose of using a protecting group on the aniline nitrogen?

A3: Protecting the amino group, typically as an amide (e.g., acetanilide), serves two primary functions:

  • To Moderate Reactivity: The powerful activating nature of the -NH₂ group can lead to unwanted side reactions, such as poly-halogenation or oxidation of the starting material. The amide group is less activating, allowing for more controlled reactions.[4][7]

  • To Control Regioselectivity: As mentioned in the troubleshooting guide, the steric bulk of the protecting group can be used to block the ortho positions, thereby directing incoming electrophiles preferentially to the para position.[7]

Q4: What are the key safety precautions when working with fluorinated anilines and fluorinating agents?

A4: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]

  • Ventilation: Work in a well-ventilated fume hood. Anilines are toxic and can be absorbed through the skin.[16][17]

  • Handling: Fluorinated anilines are often classified as harmful if swallowed and can cause severe skin and eye irritation or damage.[14][15][18] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to your institution's regulations. Do not discharge into drains.[17]

  • Fluorinating Agents: Reagents like anhydrous hydrogen fluoride are extremely hazardous and require specialized equipment and training. Always consult the Safety Data Sheet (SDS) for every chemical before use.

Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for the palladium-catalyzed amination of a fluoroaryl bromide.

Materials:

  • Fluoroaryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos or other suitable phosphine ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the fluoroaryl bromide, phosphine ligand, and sodium tert-butoxide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-NHR' L2 pd_complex1->pd_complex2 + R'NH2 - HX pd_complex2->pd0 Reductive Elimination product Ar-NHR' pd_complex2->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for SNAr Reaction

This protocol describes the synthesis of an aniline via nucleophilic aromatic substitution on a dinitro-substituted fluoroarene.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene and the amine in anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC. The reaction is often accompanied by a distinct color change.

  • Once the starting material is consumed (typically 1-6 hours), pour the reaction mixture into ice-water (50 mL).

  • A solid product will often precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

References
  • Technical Support Center: Troubleshooting 3-Chloro-4-fluoroaniline (3CAI) Synthesis - Benchchem. (URL: )
  • 4-FLUORO ANILINE For Synthesis - Labor
  • Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline - Benchchem. (URL: )
  • 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (URL: )
  • Green Chemistry Innovations for 4-Fluoro-3-nitroaniline Synthesis: A Technical Support Resource - Benchchem. (URL: )
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: )
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (URL: )
  • The Pivotal Role of Fluorine in Aniline Derivatives: A Structure-Activity Rel
  • 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC) - Aarti Industries. (URL: )
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: )
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL: )
  • Troubleshooting guide for the synthesis of substituted anilines - Benchchem. (URL: )
  • Addressing poor regioselectivity in the synthesis of substituted anilines - Benchchem. (URL: )
  • Buchwald–Hartwig amin
  • A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline - Benchchem. (URL: )
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

Sources

Technical Support Center: Purification of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Fluoro-4-thiomorpholinoaniline (CAS No. 237432-11-0). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with the desired purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and helps you characterize your crude material, which is the first step toward a successful purification.

Q1: My crude this compound is a dark brown oil/solid. What causes the color and is it a problem?

A1: The discoloration, typically from off-white to brown or even reddish-brown, is a common issue with aromatic amines.[1] It is primarily caused by the aerial oxidation of the aniline functional group.[1] The amino group is highly susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This process forms highly colored polymeric by-products.[1] While minor discoloration may not significantly impact the purity assay (e.g., >98% by HPLC), it can be indicative of underlying instability and may interfere with subsequent reactions or spectroscopic analysis. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended to minimize degradation.[1]

Q2: What are the most likely impurities in my crude this compound?

A2: The impurity profile is almost entirely dependent on the synthetic route used. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a reduction.[2][3]

Here is a breakdown of expected impurities based on that route:

Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials 3,4-difluoronitrobenzene, 1,2-difluoro-4-nitrobenzene, thiomorpholine.Incomplete reaction during the SNAr step.[2][3][4]
Intermediate from Synthesis 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.Incomplete reduction of the nitro group to the amine.[3][5]
Reduction By-products Nitroso or hydroxylamino analogues.Formed during the reduction of the nitro group, especially with metal-based reducing agents like Fe/HCl or Sn/HCl.[5][6]
SNAr Side-Products Positional isomers (e.g., substitution at the 3-position instead of 4-position if starting from a different precursor).Less common with highly activated substrates like difluoronitrobenzene, but possible.[7][8]
Residual Reagents/Salts Iron or tin salts, ammonium chloride.Remnants from the reduction step (e.g., Fe/NH4Cl) that were not fully removed during aqueous workup.[3][5]

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide your choice.

Purification_Decision_Workflow start Crude this compound assess_state Assess Physical State start->assess_state is_solid Is it a solid? assess_state->is_solid is_high_purity Is purity >90% by TLC/NMR? is_solid->is_high_purity Yes column Column Chromatography is_solid->column No (It's an oil) is_high_purity->column No oily_imp Significant oily impurities or structurally similar compounds? is_high_purity->oily_imp Yes recrystallize Recrystallization oily_imp->yes_oily Yes oily_imp->no_oily No yes_oily->column no_oily->recrystallize

Caption: Workflow for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a crude product that is already mostly solid and has relatively high purity (>90%). It is less effective at separating compounds with very similar solubility profiles.

  • Column Chromatography is the more powerful technique, capable of separating complex mixtures, oily residues, and structurally similar impurities. It is the method of choice for low-purity crude products or when baseline separation of all components is required.

Part 2: Troubleshooting Guide for Purification Methods

This section provides specific, actionable advice for the most common purification techniques in a question-and-answer format.

Troubleshooting Column Chromatography

Q4: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's happening?

A4: This is a classic problem when purifying basic compounds like anilines on standard, slightly acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing (streaking), and poor separation.[9][10]

  • The Cause: An acid-base interaction between your basic aniline and the acidic stationary phase.

  • The Solution: You need to neutralize the acidic sites on the silica or use a different stationary phase.

    • Add a Competing Base: Add a small amount of a volatile amine, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[9] This "competing" base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Use a Modified Stationary Phase: For more challenging separations, switch to a less acidic or basic stationary phase. Amine-functionalized silica (KP-NH) columns are specifically designed for this purpose and often provide excellent separation without mobile phase modifiers.[10][11] Basic alumina is another viable alternative.[9]

Q5: I can't find a solvent system that separates my product from an impurity. What should I try?

A5: Developing a good solvent system is key. This should always be done first with Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.

  • Starting Point: For anilines, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][9]

  • Troubleshooting Steps:

    • Vary the Ratio: If your compound is not moving (Rf is too low), increase the polarity by adding more ethyl acetate. If it's moving too fast (Rf is too high), decrease the polarity.

    • Change Solvents: If varying the ratio of hexanes/ethyl acetate doesn't work, you need to change the selectivity. Try replacing ethyl acetate with a different polar solvent. Dichloromethane (DCM) or a DCM/methanol mixture can offer different selectivity.

    • Add a Modifier: As mentioned in Q4, if tailing is the issue, add 0.1-1% triethylamine to your chosen solvent system.[9]

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Recrystallization

Q6: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?

A6: "Oiling out" occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline lattice. This is common if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Given that the related 3-Fluoro-4-morpholinoaniline has a melting point of 121-123 °C, this is less likely to be the primary issue unless very high-boiling solvents are used.

  • Common Causes & Solutions:

    • Solution Cooled Too Quickly: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling favors oil formation over orderly crystal growth.[12]

    • Solution is Too Saturated: The solution may be supersaturated. Reheat the mixture to dissolve the oil, then add a small amount of the primary solvent until the solution is clear again. Then, allow it to cool slowly.[12]

    • Insoluble Impurities: The presence of impurities can inhibit crystallization. If the oil persists, you may need to switch to column chromatography to remove these problematic impurities first.

Q7: No crystals are forming, even after cooling in an ice bath. What can I do?

A7: This indicates that your solution is not supersaturated at the lower temperature, meaning the compound is too soluble in the chosen solvent system.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, is also a very effective method.

    • Increase Insolubility: If scratching doesn't work, you are likely using too much solvent or the wrong solvent.

      • Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and then attempt to cool and crystallize again.

      • Add an Anti-Solvent: If you are using a solvent in which the compound is quite soluble (e.g., ethanol), you can slowly add an "anti-solvent" in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[12] Then, add a few drops of the first solvent to clarify and allow it to cool slowly.

Part 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized based on TLC analysis of your specific crude material.

Protocol 1: Column Chromatography Purification

This protocol assumes the presence of both less polar impurities (like unreacted starting material) and more polar impurities (like the nitro-intermediate).

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (TEA)

    • Standard chromatography glassware

  • Procedure:

    • Solvent System Preparation: Prepare an eluent of Hexanes:Ethyl Acetate. Based on TLC analysis, find a ratio that gives the product an Rf of ~0.3. To this solvent mixture, add 0.5% v/v Triethylamine. For example, for 1 L of 70:30 Hex:EtOAc, add 5 mL of TEA.

    • Column Packing: Pack a glass column with silica gel as a slurry in the prepared eluent. Ensure the column is packed evenly without air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting the column with the prepared solvent system. Collect fractions and monitor them by TLC.

    • Fraction Analysis: The less polar impurities will elute first, followed by the pure this compound. More polar impurities will remain on the column longer.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This is a general protocol using a mixed solvent system, which is often effective for anilines.[12]

  • Materials:

    • Crude this compound (should be a solid)

    • Solvents: Ethanol, Deionized Water

    • Erlenmeyer flasks, heating mantle, Buchner funnel

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a heating mantle and stirring to facilitate dissolution.

    • Hot Filtration (Optional): If there are insoluble impurities (like residual metal salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Reheat the clear solution. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy. This is the point of saturation. Add a few drops of hot ethanol to make the solution clear again.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Confirm purity by melting point analysis and/or spectroscopy.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubChem. 3-Fluoro-4-morpholinoaniline.
  • Smolecule. (2023). Buy this compound.
  • Biotage. (2023).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • ResearchGate. (2021).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Steps. (2026). Reactions of Aniline.
  • Chemistry LibreTexts. (2025). 16.
  • Wikipedia. (2026).
  • Chemistry Steps. (2026).

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical class of reactions. The strategic incorporation of fluorine into molecules often enhances metabolic stability and binding affinity, making SNAr on fluoroarenes a cornerstone of modern medicinal chemistry.[1][2] This resource provides field-proven insights to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Understanding the Fundamentals: Why Fluorine Excels in SNAr

A common point of confusion is the exceptional reactivity of fluoroarenes in SNAr, given that fluoride is a poor leaving group in traditional SN2 reactions.[3] The key lies in the two-step addition-elimination mechanism of SNAr.[2]

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[4][5] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack.[3][5] This inductive electron withdrawal activates the ring, accelerating the formation of the intermediate.[3][4]

  • Formation of the Meisenheimer Complex: This nucleophilic attack transiently breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The stability of this complex is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion.[2] Since the initial nucleophilic attack is the slow, rate-determining step, the C-F bond cleavage, which happens in the faster second step, does not significantly hinder the overall reaction rate.[4][5]

The overall reactivity for halogens in SNAr is typically F > Cl ≈ Br > I, an inverted order compared to SN2 reactions.[7]

Caption: General mechanism of SNAr on a fluorinated aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is not proceeding. What are the most common reasons for failure?

A1: Several factors can lead to a failed SNAr reaction. Here's a checklist of common culprits:

  • Insufficient Ring Activation: SNAr reactions are most efficient on electron-deficient aromatic rings.[7] The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ ortho or para to the fluorine atom is often crucial for stabilizing the Meisenheimer complex.[4][6][7] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile, thus preserving its reactivity.[3][8] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[8]

  • Weak Nucleophile or Ineffective Base: For nucleophiles like alcohols or amines, deprotonation with a suitable base is necessary to generate the more reactive alkoxide or amide.[3] Ensure your base is strong enough for complete deprotonation.

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[3] If your reaction is slow, a gradual increase in temperature can be beneficial. Microwave irradiation can also be employed to achieve higher temperatures and faster reaction rates.[9][10]

Q2: I'm observing the formation of multiple products. What could be the cause of these side reactions?

A2: The formation of side products can often be attributed to the following:

  • Di-substitution or Poly-substitution: On polyfluorinated rings, multiple substitutions can occur.[11][12] To favor mono-substitution, you can try using a milder base, lower reaction temperature, shorter reaction time, or a stoichiometric amount of the nucleophile.

  • Competing Reaction with the Solvent: Some solvents can participate in the reaction. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[3] If you suspect this, switching to a more stable solvent like DMSO is advisable.

  • Hydrolysis: Traces of water in the reaction mixture can lead to the formation of corresponding hydroxy compounds.[3] Ensuring the use of anhydrous solvents and reagents is crucial.

Q3: How does the position of the fluorine atom on a pyridine ring affect its reactivity in SNAr?

A3: On a pyridine ring, the fluorine atom's position significantly influences reactivity. Fluorine at the 2- or 4-position (ortho or para to the nitrogen) is highly activated towards nucleophilic attack.[3][7] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] Conversely, a fluorine atom at the 3-position (meta to the nitrogen) is significantly less reactive as the nitrogen atom cannot participate in resonance stabilization of the intermediate.

Pyridine_Reactivity cluster_ortho_para Ortho/Para Substitution (Favored) cluster_meta Meta Substitution (Disfavored) 2-Fluoropyridine 2-Fluoropyridine Meisenheimer_Ortho Intermediate (N stabilizes charge) 2-Fluoropyridine->Meisenheimer_Ortho Nu- attack Product_Ortho Product_Ortho Meisenheimer_Ortho->Product_Ortho Fast 4-Fluoropyridine 4-Fluoropyridine Meisenheimer_Para Intermediate (N stabilizes charge) 4-Fluoropyridine->Meisenheimer_Para Nu- attack Product_Para Product_Para Meisenheimer_Para->Product_Para Fast 3-Fluoropyridine 3-Fluoropyridine Meisenheimer_Meta Intermediate (No N stabilization) 3-Fluoropyridine->Meisenheimer_Meta Nu- attack Product_Meta Product_Meta Meisenheimer_Meta->Product_Meta Very Slow

Caption: Reactivity of fluoropyridines in SNAr based on fluorine position.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during SNAr reactions on fluorinated rings.

Issue Potential Cause Recommended Action
Low or No Conversion 1. Insufficiently activated aromatic ring.- For unactivated rings, consider alternative methods like photoredox catalysis.[13] - Ensure electron-withdrawing groups are ortho/para to the fluorine.[4][6]
2. Weak nucleophile.- Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols).[3] - Consider a more nucleophilic reagent if possible.
3. Inappropriate solvent.- Switch to a polar aprotic solvent (DMSO, DMF).[3][8] - Ensure the solvent is anhydrous.
4. Low reaction temperature.- Gradually increase the temperature.[3] - Consider using microwave irradiation for higher temperatures and faster reaction rates.[9][10]
Formation of Side Products 1. Di- or poly-substitution.- Use a milder base (e.g., K₂CO₃).[11] - Lower the reaction temperature and shorten the reaction time.
2. Reaction with the solvent.- If using DMF at high temperatures, switch to a more stable solvent like DMSO.[3]
3. Hydrolysis.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Product Purification 1. Removal of high-boiling solvents (DMF, DMSO).- After reaction completion, dilute with water and extract the product with a less polar solvent. - Consider aqueous workups with brine to help remove residual DMF/DMSO.
2. Similar polarity of starting material and product.- Optimize reaction conditions to drive the reaction to completion. - Employ advanced chromatographic techniques if necessary.

Experimental Protocols

General Protocol for SNAr with an Alcohol Nucleophile

This protocol outlines a general procedure for the reaction of a fluorinated aromatic ring with an alcohol nucleophile using sodium hydride as a base.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the fluoroaromatic compound (1.0 equivalent) to the flask.

  • Reaction Progress and Work-up: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for SNAr on Polyfluoroarenes with an Amine Nucleophile

This protocol is adapted for the reaction of highly activated polyfluoroarenes with amine nucleophiles.

  • Setup: In a vial, combine the polyfluoroarene (e.g., octafluorotoluene, 1.0 equivalent), the amine nucleophile (1.1 equivalents), and a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by ¹⁹F NMR or GC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash chromatography.

Experimental_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Nucleophile Generation (Deprotonation with Base) A->B C 3. Addition of Fluoroarene B->C D 4. Heating and Monitoring (TLC, LC-MS, GC-MS) C->D E 5. Reaction Quench (e.g., sat. aq. NH4Cl) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H

Caption: A typical experimental workflow for SNAr reactions.[2]

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. PCCP, 12(40), 13031-13039.
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry B, 114(44), 14332-14339.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17664-17670.
  • Carroll, K. S., & Weiss, G. A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(17), 7436-7445.
  • Molecules. (2021).
  • Organic Letters. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
  • PubMed. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • PubMed. (2017). A Selective Single Step Amidation of Polyfluoroarenes.
  • Chinese Journal of Chemistry. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Wiley Online Library.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
  • Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Journal of the American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Chemical Science. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry.
  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • ResearchGate. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
  • NIH. (2008). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • BenchChem Technical Support Team. (2025, December). Managing solvent effects in fluoropyridine reactions. BenchChem.
  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • NIH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ResearchGate. (2018). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • NIH. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • ResearchGate. (2012). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • ResearchGate. (2008). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives.
  • Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. BenchChem.
  • The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.

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Technical Support Center: Managing Regioselectivity in the Synthesis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective aromatic substitution. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles. Our goal is to empower you with the knowledge to optimize your synthetic route, maximize yield, and ensure the desired isomeric purity of this valuable pharmaceutical intermediate.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound, and what is the primary regioselectivity challenge?

A1: The most prevalent and direct approach is the nucleophilic aromatic substitution (SNAr) reaction between a difluorinated aromatic precursor and thiomorpholine.[1] The typical starting material is 1,2-difluoro-4-nitrobenzene or 3,4-difluoroaniline.[1][2]

The primary regioselectivity challenge lies in controlling which fluorine atom is displaced by the thiomorpholine nucleophile. In a substrate like 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The desired product, this compound (after reduction of the nitro group), results from the selective substitution at the C-4 position, para to the nitro group. However, a common side product is the isomeric 2-fluoro-4-thiomorpholino-nitrobenzene, arising from substitution at the C-2 position, ortho to the nitro group. Achieving high selectivity for the para-substituted product is crucial for an efficient synthesis.

Q2: My SNAr reaction with 1,2-difluoro-4-nitrobenzene is producing a significant amount of the undesired 2-fluoro isomer. How can I improve the regioselectivity for the desired 4-substituted product?

A2: This is a classic regioselectivity problem in SNAr reactions. The outcome is governed by a delicate balance of electronic and steric factors. The nitro group, being a powerful electron-withdrawing group, activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack. To favor substitution at the C-4 position, consider the following strategies:

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity.[4] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used as they can stabilize the charged Meisenheimer complex intermediate formed during the reaction.[1] Experimenting with a range of polar aprotic solvents may reveal an optimal medium for para-selectivity. In some cases, less polar solvents might disfavor the more sterically hindered ortho attack.

  • Temperature Control: SNAr reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity. The activation energy for the sterically less hindered para-attack is often lower than that for the ortho-attack. By reducing the thermal energy of the system, you can favor the kinetic product, which is typically the para-isomer.

  • Base Selection: The choice and stoichiometry of the base used to deprotonate thiomorpholine (if not used in its neutral form) or to scavenge the HF byproduct can influence the reaction. A bulky, non-nucleophilic base might sterically hinder the approach of the nucleophile to the ortho position.

Troubleshooting Workflow for Isomer Control:

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q3: I'm considering using 3,4-difluoroaniline as a starting material to avoid the nitro group reduction step. What are the regioselectivity considerations for this substrate?

A3: Using 3,4-difluoroaniline is an excellent alternative that offers a more atom-economical route.[1] In this case, the directing effects of the substituents are different. The amino group (-NH2) is an activating group, while the fluorine atoms are deactivating but ortho-, para-directing.[5][6][7]

The key to regioselectivity here is the electronic activation and deactivation of the ring positions. The fluorine atom at the 4-position is the target leaving group. The amino group at C-1 strongly activates the ring towards electrophilic substitution but deactivates it for nucleophilic substitution. However, the cumulative electron-withdrawing effect of the two fluorine atoms makes the ring susceptible to SNAr.[1]

The fluorine at C-3 has a strong inductive electron-withdrawing effect, which makes the adjacent C-4 position more electrophilic and thus more susceptible to nucleophilic attack by thiomorpholine. The fluorine at C-4 is the preferred leaving group due to this activation. Substitution at C-3 is less favorable. Therefore, the reaction of 3,4-difluoroaniline with thiomorpholine generally shows good regioselectivity for the desired this compound.[1]

Comparative Analysis of Starting Materials:

Feature1,2-Difluoro-4-nitrobenzene3,4-Difluoroaniline
Activation Strong activation from -NO2 groupModerate activation from two -F atoms
Regioselectivity Competition between ortho and para substitutionGenerally good selectivity for substitution at C-4
Synthetic Steps Requires a subsequent reduction stepMore direct, one-step process
Potential Issues Isomer separation can be challengingMay require slightly harsher conditions
Q4: Are there alternative strategies to introduce the thiomorpholine moiety if direct SNAr proves problematic?

A4: Yes, if direct SNAr reactions are not providing the desired regioselectivity or yield, other synthetic strategies can be employed. One powerful technique is directed ortho-metalation (DoM) .[8][9]

Directed Ortho-Metalation Strategy:

This approach involves using a directing metalating group (DMG) to selectively deprotonate the aromatic ring at the position ortho to the DMG.[10][11] This creates a nucleophilic aryllithium or arylmagnesium species, which can then react with an appropriate electrophile.

A potential DoM route for the synthesis of this compound could involve:

  • Starting Material: Begin with a precursor like 1-fluoro-2-(some DMG)benzene.

  • Directed Lithiation: Use a strong base like n-butyllithium or LDA to deprotonate the ring at the position ortho to the DMG.[8][11] The fluorine atom can also act as a weak directing group.[11][12]

  • Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophilic sulfur source, followed by steps to construct the thiomorpholine ring.

While this route is multi-step, it offers excellent control over regioselectivity.

Conceptual DoM Workflow:

DoM_Workflow A Start with 1-fluoro-2-(DMG)-benzene B Directed ortho-Lithiation (e.g., n-BuLi) A->B C Formation of Aryllithium Intermediate B->C D Quench with Sulfur Electrophile (e.g., S8) C->D E Intermediate Thiol D->E F Alkylation with Bis(2-chloroethyl)amine E->F G Final Product: This compound F->G

Caption: A conceptual multi-step synthesis via directed ortho-metalation.

Q5: How do the electronic properties of the fluorine and amino/nitro substituents dictate the regiochemical outcome in SNAr?

A5: The regioselectivity is a direct consequence of the interplay between inductive and resonance effects of the substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[13][14][15]

  • Nitro Group (-NO2): This is a very strong electron-withdrawing group through both induction (-I) and resonance (-M). It can delocalize the negative charge of the Meisenheimer complex very effectively when the nucleophile attacks at the ortho or para positions. This is why these positions are highly activated.

  • Fluorine (-F): Fluorine is highly electronegative and thus strongly electron-withdrawing by induction (-I). However, it is a weak electron-donating group by resonance (+M) due to its lone pairs.[5] In SNAr, the strong -I effect dominates, deactivating the ring overall but making the carbon to which it is attached electrophilic.

  • Amino Group (-NH2): This group is electron-donating by resonance (+M) and weakly electron-withdrawing by induction (-I). The strong +M effect generally deactivates the ring for nucleophilic attack.

Mechanism Visualization (SNAr on 1,2-Difluoro-4-nitrobenzene):

SNAr_Mechanism cluster_para Para Attack (Favored) cluster_ortho Ortho Attack (Disfavored) p_start Nitrobenzene Derivative p_ts1 Thiomorpholine attacks C4 p_start->p_ts1 p_meisenheimer Meisenheimer Complex (Charge stabilized by NO2) p_ts1->p_meisenheimer p_ts2 Fluoride leaves p_meisenheimer->p_ts2 p_product Para-substituted Product p_ts2->p_product o_start Nitrobenzene Derivative o_ts1 Thiomorpholine attacks C2 o_start->o_ts1 o_meisenheimer Meisenheimer Complex (Steric hindrance) o_ts1->o_meisenheimer o_ts2 Fluoride leaves o_meisenheimer->o_ts2 o_product Ortho-substituted Product o_ts2->o_product

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Fluoro-4-thiomorpholinoaniline in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges associated with the poor solubility of 3-Fluoro-4-thiomorpholinoaniline in various experimental assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with compound precipitation, leading to inconsistent and unreliable results. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these common hurdles.

Introduction: Understanding the Challenge

This compound is a synthetic compound with a fluorinated aniline structure linked to a thiomorpholine ring.[1] Its molecular structure, characterized by a largely nonpolar benzene ring and the thiomorpholine moiety, contributes to its hydrophobic nature and, consequently, its limited solubility in aqueous-based assay buffers.[2] Poor solubility is a significant obstacle in drug discovery and development, as it can lead to underestimated potency, high variability in bioassays, and even false-negative results.[3][4] This guide will equip you with the knowledge and practical strategies to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my assay buffer?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge.[5] Several factors can contribute to this:

  • Poor Aqueous Solubility: The compound has inherently low solubility in water-based solutions.[5]

  • "Salting Out" Effect: When a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is diluted into the aqueous assay buffer, the organic solvent rapidly disperses. This leaves the hydrophobic compound in an environment where it is no longer soluble, causing it to crash out of solution.[5]

  • High Final Concentration: Your intended final concentration in the assay may exceed the compound's thermodynamic solubility limit in the buffer.[6]

  • Media Composition: Components in your assay buffer, such as salts and proteins, can interact with the compound and reduce its solubility.[5]

Q2: What is the maximum recommended concentration of DMSO in an assay?

A2: While a higher concentration of a co-solvent like Dimethyl Sulfoxide (DMSO) might seem to aid solubility, it's crucial to consider its effects on the biological system. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to keep it as low as possible, ideally below 0.1%.[5][7][8] It is important to note that even at low concentrations, DMSO can have inhibitory or stimulatory effects on cellular systems.[8][9] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) in your experiments to account for any solvent-induced effects.[10]

Q3: Can changes in pH affect the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds.[11] Aniline and its derivatives are weakly basic.[12][13] In acidic conditions (lower pH), the primary amine group of this compound can become protonated, forming a more soluble salt.[13][14] However, the stability of the compound and its activity might also be pH-dependent. It is advisable to test a range of pH values to find an optimal balance between solubility and biological activity, ensuring the chosen pH is compatible with your assay system.[15][16]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is often due to a rapid solvent shift and high supersaturation.[6]

Workflow for Immediate Precipitation

A Start: Immediate Precipitation Observed B Action: Prepare a Serial Dilution A->B F Alternative: Increase Mixing Energy A->F If serial dilution is not feasible C Step 1: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) B->C D Step 2: Perform final dilution into the assay buffer C->D E Rationale: Gradual change in solvent polarity prevents the compound from crashing out. C->E I Outcome: Compound remains in solution D->I G Action: Vortex or use rapid pipetting during dilution F->G H Rationale: Improved mixing can help to keep the compound in solution for a longer period. G->H G->I

Caption: Workflow to address immediate compound precipitation.

Issue 2: Compound precipitates over the course of the assay.

This suggests that the compound concentration is above its thermodynamic solubility limit or that the compound is unstable in the assay buffer over time.[6]

Troubleshooting Steps for Delayed Precipitation:
  • Lower the Compound Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay to stay below its thermodynamic solubility limit.[6]

  • Control Temperature: Ensure all assay components and the environment are maintained at a constant, controlled temperature to prevent temperature-induced precipitation.[5]

  • Assess Compound Stability: The compound may be degrading over time, with the degradation products being less soluble. Evaluate the compound's stability in the assay buffer over the experiment's time course. If instability is an issue, consider a shorter assay incubation time.[6]

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider employing the following advanced strategies. It is critical to validate each approach to ensure the solubilizing agent does not interfere with the assay.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[17]

Co-solventTypical Starting ConcentrationProsCons
DMSO < 0.5% (v/v)[7][8]Strong solubilizing power for many organic compounds.[18]Can be toxic to cells at higher concentrations and may interfere with some assays.[8][9][10]
Ethanol < 1% (v/v)Less toxic than DMSO for some cell lines.Can also exhibit cytotoxicity and interfere with biological assays.[7]
PEG 300/400 1-5% (v/v)Generally low toxicity.May not be as effective as DMSO for highly hydrophobic compounds.

Protocol for Co-solvent Use:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in the same co-solvent to create a range of concentrations.

  • Add a small, fixed volume of each dilution to the assay buffer to reach the final desired concentrations, ensuring the final co-solvent concentration remains constant and non-toxic across all samples.[8]

Employing Surfactants

Surfactants, or detergents, can solubilize hydrophobic compounds by forming micelles.[19][20] Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation.[21][22]

SurfactantTypical Concentration RangeKey Characteristics
Tween-20/80 0.001% - 0.1% (v/v)[19]Commonly used, generally biocompatible at low concentrations.
Triton X-100 0.001% - 0.01% (v/v)[6]Effective solubilizer.
Pluronic F-68 0.01% - 0.1% (w/v)Biocompatible, often used in cell culture to reduce shear stress.

Experimental Workflow for Surfactant Screening

A Start: Poor Compound Solubility B Select a panel of non-ionic surfactants (e.g., Tween-20, Triton X-100, Pluronic F-68) A->B C Prepare assay buffer containing a range of surfactant concentrations B->C D Add this compound to each buffer and assess solubility (visual inspection, light scattering) C->D E Select the lowest surfactant concentration that provides adequate solubility D->E F Validate: Run a vehicle control (buffer + surfactant) to check for assay interference E->F G Outcome: Optimized assay conditions with improved compound solubility F->G

Caption: Surfactant screening workflow.

Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25] They can encapsulate hydrophobic molecules, forming inclusion complexes that are soluble in aqueous solutions.[][27][28]

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most commonly used due to its cavity size being suitable for many drug molecules.[]
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility and lower toxicity compared to native β-CD.[24][]
Sulfobutylether-β-CD (SBE-β-CD) High water solubility and low toxicity, often used in parenteral formulations.[]

Protocol for Cyclodextrin Complexation:

  • Prepare a stock solution of the chosen cyclodextrin in the assay buffer.

  • Add the DMSO stock of this compound to the cyclodextrin-containing buffer.

  • Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation.

Summary of Strategies

StrategyMechanism of ActionKey Considerations
Serial Dilution Gradual solvent polarity changeSimple, often effective for immediate precipitation.
pH Adjustment Increases ionization of the compoundCompound must be ionizable and stable at the adjusted pH.
Co-solvents Increases the solvent's capacity to dissolve hydrophobic compoundsPotential for assay interference and cytotoxicity.
Surfactants Forms micelles to encapsulate the compoundPotential for assay interference, especially with membrane-associated targets.
Cyclodextrins Forms soluble inclusion complexesThe cyclodextrin itself should not interact with the assay components.[9][23]

By systematically applying these troubleshooting guides and advanced strategies, researchers can overcome the challenges posed by the poor solubility of this compound, leading to more accurate and reproducible assay results.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Buy this compound | 237432-11-0. (2023, August 15). Smolecule.
  • Technical Support Center: Preventing Compound Precipit
  • Surfactants: Pharmaceutical and Medicinal Aspects. (2015, January 26). CORE.
  • Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Examples of surfactants used in pharmaceutical formulations. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
  • Surfactants And Their Role In Pharmaceutical Product Development. (n.d.).
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (n.d.).
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16).
  • The Solubility of Aniline. (2022, November 18). ChemicalBook.
  • Technical Support Center: Troubleshooting pan-HER-IN-2 Precipit
  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024, May 10). The Journal of Chemical Physics.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (n.d.).
  • (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (n.d.).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • Solubility of 3-Fluoro-N,N-dimethylaniline in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Effect of pH on removal of aniline dye at contact time = 60 min,.... (n.d.).
  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (n.d.). MDPI.

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Technical Support Center: Refining Analytical Methods for Detecting Impurities in 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the accurate detection and quantification of impurities. Adhering to the principles of scientific integrity, this document explains the rationale behind experimental choices and provides self-validating protocols to ensure reliable and reproducible results.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals.[1] The purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances.[2] This guide provides a comprehensive framework for developing and troubleshooting robust analytical methods for impurity profiling of this compound.

Section 1: Understanding Potential Impurities

A thorough understanding of the potential impurities is the foundation of a robust analytical method. Impurities in this compound can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

Based on the likely synthetic route analogous to similar compounds, which involves the nucleophilic substitution of an activated difluoronitrobenzene with thiomorpholine followed by reduction of the nitro group, the following process-related impurities can be anticipated[1]:

  • Starting Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • Thiomorpholine

  • Intermediate:

    • 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

  • Isomeric Impurity:

    • Impurity resulting from substitution at an alternative position on the benzene ring.

  • By-products:

    • Impurities formed during the nitro group reduction step.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[3][4] The thiomorpholine moiety is susceptible to oxidation at the sulfur atom, and the aniline functional group can also be a site for degradation.

  • Oxidative Degradation: The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide.[5]

  • Hydrolytic Degradation: The stability of the molecule under acidic and basic conditions should be evaluated.

  • Photolytic and Thermal Degradation: Exposure to light and heat can also lead to the formation of degradation products.

The following diagram illustrates the potential sources of impurities:

G Potential Impurity Sources for this compound cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Starting Materials Starting Materials This compound This compound Starting Materials->this compound Intermediate Intermediate Intermediate->this compound Isomeric Impurities Isomeric Impurities Isomeric Impurities->this compound Reduction By-products Reduction By-products Reduction By-products->this compound Oxidation (Sulfoxide) Oxidation (Sulfoxide) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Photolysis Photolysis Thermal Stress Thermal Stress This compound->Oxidation (Sulfoxide) This compound->Hydrolysis (Acid/Base) This compound->Photolysis This compound->Thermal Stress

Caption: Sources of impurities in this compound.

Section 2: Analytical Methodologies - FAQs and Troubleshooting

The selection of the appropriate analytical technique is crucial for the effective identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Q1: What is the recommended HPLC method for analyzing impurities in this compound?

A1: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most suitable approach for the analysis of this compound and its non-volatile impurities. A C18 column is a good starting point for method development.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds by protonating silanol groups on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

Troubleshooting HPLC Analysis

Issue 1: Peak Tailing of the Main Analyte

  • Cause: Secondary interactions between the basic aniline group and residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[3]

  • Solution:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[3]

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.

    • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Issue 2: Poor Resolution Between Impurities

  • Cause: The selected mobile phase and gradient profile may not be optimal for separating structurally similar impurities.

  • Solution:

    • Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic impurities, leading to changes in retention and improved resolution.

The following diagram outlines a troubleshooting workflow for HPLC peak tailing:

G Troubleshooting HPLC Peak Tailing Peak Tailing Observed Peak Tailing Observed Check Column Health Check Column Health Peak Tailing Observed->Check Column Health Optimize Mobile Phase Optimize Mobile Phase Peak Tailing Observed->Optimize Mobile Phase Reduce Sample Load Reduce Sample Load Peak Tailing Observed->Reduce Sample Load Use End-capped Column Use End-capped Column Check Column Health->Use End-capped Column Lower pH Lower pH Optimize Mobile Phase->Lower pH Inject Dilute Sample Inject Dilute Sample Reduce Sample Load->Inject Dilute Sample

Caption: Decision tree for troubleshooting HPLC peak tailing.

Gas Chromatography (GC)

Q2: When should I use GC for impurity analysis of this compound?

A2: GC is best suited for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[6][7] It can also be used for the analysis of volatile process-related impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polar column suitable for separating a wide range of solvents.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with MS detection.
Oven Program 40 °C (5 min), then ramp to 240 °C at 10 °C/minA standard temperature program for residual solvent analysis.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Detector Mass Spectrometer (MS)Provides definitive identification of the impurities.
Headspace Vial Temp. 80 °CA typical temperature for extracting volatile solvents from a solid matrix.
Headspace Loop Temp. 90 °CEnsures the sample remains in the gas phase.
Headspace Transfer Line Temp. 100 °CPrevents condensation of the analytes.

Troubleshooting GC Analysis

Issue 1: Poor Peak Shape for the Main Analyte (if analyzed by direct injection)

  • Cause: The aniline functional group can interact with active sites in the GC inlet or column, leading to peak tailing.

  • Solution:

    • Use a Deactivated Inlet Liner: A deactivated liner minimizes interactions with the analyte.

    • Derivatization: Derivatizing the aniline group can improve its volatility and chromatographic performance.

    • Column Choice: A column specifically designed for the analysis of basic compounds may be necessary.

Issue 2: Co-elution of Residual Solvents

  • Cause: The oven temperature program may not be optimal for separating all potential solvents.

  • Solution:

    • Modify the Oven Program: A slower temperature ramp can improve the separation of closely boiling solvents.

    • Use a Different Column: A column with a different stationary phase may provide the necessary selectivity.

Section 3: The Role of Mass Spectrometry (MS) in Impurity Identification

Q3: How can Mass Spectrometry aid in the identification of unknown impurities?

A3: Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the structural elucidation of unknown impurities.[8] High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation information that can be used to deduce the structure of the impurity.

Interpreting Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer is expected to involve cleavages around the thiomorpholine ring and the aniline moiety. Understanding these fragmentation pathways is key to identifying related impurities. For example, the loss of the thiomorpholine ring or fragments thereof can be a diagnostic tool.

Section 4: Method Validation

Q4: What are the key parameters for validating an impurity method?

A4: According to ICH Q2(R1) guidelines, the validation of an analytical procedure for impurities should include the following parameters[2][9]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • ResearchGate.
  • Poupin, P., et al. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biotechnol. Lett. 21, 435–440 (1999). [Link]
  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis 4.3 (2014): 159-165. [Link]
  • Singh, R. and Raza, K. Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research 40.5 (2022): 32191-32193. [Link]
  • R Discovery. Stability-indicating HPLC Method Research Articles. [Link]
  • K., Bhargavi, et al. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research 9.1 (2017): 63-71. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

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Technical Support Center: Strategies to Reduce By-product Formation in Aniline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aniline Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in aniline derivatization reactions. Aniline and its derivatives are fundamental building blocks in organic synthesis; however, their inherent reactivity can often lead to a variety of undesired side reactions. This resource provides in-depth, field-proven insights and actionable protocols to enhance reaction selectivity, improve yields, and simplify purification.

Understanding the Challenges: The Reactive Nature of Aniline

Aniline's high reactivity stems from the electron-donating amino group (-NH₂), which activates the aromatic ring, making it susceptible to electrophilic substitution and oxidation.[1][2] This heightened reactivity, while beneficial for certain transformations, is also the root cause of common by-product formation. This guide will address the most prevalent issues: oxidation, polysubstitution (overreaction), and competing N-vs-C functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction mixture turns dark brown/black. What's causing this and how can I prevent it?

Answer: A dark coloration in your reaction mixture is a tell-tale sign of aniline oxidation.[3][4] The electron-rich nature of the aniline ring makes it prone to oxidation, especially in the presence of air, certain metal catalysts, or strong oxidizing agents, leading to the formation of highly colored impurities like quinones and polymeric aniline species (polyaniline).[1][5]

Troubleshooting Strategies for Aniline Oxidation:

  • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.[3][6]

    • Protocol: Before adding your reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use Freshly Purified Aniline: Aniline that has been stored for a long time can darken due to gradual air oxidation.[1][4]

    • Purification Protocol: Distill the aniline under reduced pressure. For stubborn impurities, treatment with stannous chloride can remove sulfur-containing compounds that promote coloration.[7][8] Drying over potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to distillation is also recommended.[7][8]

  • Employ a Protecting Group Strategy: Temporarily masking the amino group with a protecting group can significantly reduce its susceptibility to oxidation.[3] Acetylation is a common and effective method.[2][3]

    • The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps prevent unwanted oxidation.[3]

Issue 2: I'm getting multiple substitutions on the aromatic ring. How can I achieve mono-substitution?

Answer: The strong activating nature of the amino group often leads to polysubstitution, where multiple electrophiles add to the aromatic ring, particularly in reactions like halogenation.[9][10] For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline.[10][11]

Strategies to Control Polysubstitution:

  • Protecting Group Acylation: As with preventing oxidation, acetylation of the amino group is a highly effective strategy to control the reactivity of the aromatic ring.[2][12] The resulting acetanilide is less activated, allowing for mono-substitution.[2] The acetyl group can be easily removed by acid or base hydrolysis after the desired substitution has been achieved.[2][3]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to slow down the reaction rate and improve selectivity for mono-substitution.

    • Stoichiometry: Carefully controlling the stoichiometry of the electrophile is crucial. Using a slight excess of the aniline substrate relative to the electrophile can favor mono-substitution in some cases.

Issue 3: I'm trying to perform an N-alkylation, but I'm getting a mixture of mono- and di-alkylated products.

Answer: Over-alkylation is a common side reaction in the N-alkylation of aniline, leading to the formation of di- and even tri-alkylanilines.[13] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[13]

Troubleshooting Over-alkylation in N-Alkylation:

  • Stoichiometric Control: Using a large excess of aniline compared to the alkylating agent can favor the formation of the mono-alkylation product.[13] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[13]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help reduce the rate of the second and third alkylation steps.[13]

    • Solvent: Using a less polar solvent can also help to decrease the rate of subsequent alkylations.[13]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation. More reactive agents are more likely to lead to multiple substitutions.[13]

  • Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced in a subsequent step.[13][14]

Issue 4: My Friedel-Crafts reaction with aniline is not working.

Answer: Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful with aniline.[9][11] The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[11][15] This deactivates the ring towards electrophilic substitution.[11][15]

Solution for Friedel-Crafts Reactions:

  • Protect the Amino Group: The solution is to protect the amino group by converting it to an acetamide. The resulting N-arylamide is less basic and does not form a complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.[9] The acetyl group can be removed after the reaction to regenerate the amino group.[3]

Data Summary: Comparison of Aniline Protection Strategies

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStabilityKey Advantages
AcetylAcAcetic anhydride, pyridine or NaOAc[12][16]Acid or base hydrolysis (e.g., HCl or NaOH in EtOH/H₂O)[3]Moderate; sensitive to strong acids and basesCost-effective, simple procedure, effectively reduces ring activation[2]
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[17]Strong acid (e.g., TFA, HCl in dioxane)[17]Stable to base and nucleophilesMild deprotection conditions for acid-sensitive substrates
CarboxybenzylCbzBenzyl chloroformate, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditionsOrthogonal deprotection strategy
p-ToluenesulfonylTosylTosyl chloride, pyridineStrong acid or reducing agents (e.g., Na/NH₃)Very stable to a wide range of conditionsHigh stability for multi-step synthesis
N-Sulfinylamines-Thionyl chloride[17]Mild acidic conditions (e.g., HCl in ether)[17]Moderate; sensitive to strong acids and basesCan be used for specific transformations

Experimental Protocols

Protocol 1: Acetylation of Aniline for Protection

This protocol describes the conversion of aniline to acetanilide to reduce the reactivity of the amino group.[16]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol (95%)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a suitable flask, dissolve aniline (1.0 eq) in water. Note that aniline is not fully soluble and will form a separate layer.[16]

  • Slowly add concentrated HCl (approx. 1.1 eq) to form the aniline hydrochloride salt, which is soluble in water.[16]

  • In a separate beaker, prepare a solution of sodium acetate (approx. 1.2 eq) in water.[16]

  • Add acetic anhydride (approx. 1.2 eq) to the aniline hydrochloride solution and swirl to mix.[16]

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form.[16]

  • Cool the mixture in an ice bath to ensure complete precipitation.[16]

  • Collect the solid acetanilide by vacuum filtration and wash with cold water.[16]

  • The crude acetanilide can be purified by recrystallization from ethanol/water.[16]

Protocol 2: Deprotection of Acetanilide

This protocol regenerates the aniline moiety after the desired reaction has been performed on the protected substrate.[3]

Materials:

  • Acetanilide derivative

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Reflux apparatus

Procedure:

  • Dissolve the acetanilide derivative in a mixture of ethanol and water.[3]

  • Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).[3]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature.

  • If using acid, carefully neutralize the solution with a base (e.g., NaHCO₃ or NaOH). If using a base, neutralize with an acid (e.g., HCl).

  • The deprotected aniline derivative can then be isolated by extraction with a suitable organic solvent or by filtration if it precipitates.[3]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: By-product Formation in Aniline Derivatization

Byproduct_Formation Aniline Aniline Oxidation_Products Oxidation By-products (e.g., Quinones, Polyaniline) Aniline->Oxidation_Products [O], Air, Metal Catalysts Polysubstitution Polysubstituted Products (e.g., 2,4,6-Tribromoaniline) Aniline->Polysubstitution Excess Electrophile (e.g., Br₂) Overalkylation Over-alkylation Products (Di- and Tri-alkylated) Aniline->Overalkylation Excess Alkylating Agent

Caption: Common pathways for by-product formation in aniline derivatization reactions.

Diagram 2: Troubleshooting Workflow for Aniline Derivatization

Troubleshooting_Workflow Start Experiment Start Observe_Byproducts Observe By-product Formation? Start->Observe_Byproducts Identify_Byproduct Identify By-product Type Observe_Byproducts->Identify_Byproduct Yes End Successful Derivatization Observe_Byproducts->End No Oxidation Oxidation (Dark Color) Identify_Byproduct->Oxidation Polysubstitution Polysubstitution Identify_Byproduct->Polysubstitution Overalkylation Over-alkylation Identify_Byproduct->Overalkylation Solution_Oxidation Implement Solution: - Inert Atmosphere - Fresh Aniline - Protection (Ac) Oxidation->Solution_Oxidation Solution_Poly Implement Solution: - Protection (Ac) - Control Stoichiometry - Lower Temperature Polysubstitution->Solution_Poly Solution_Overalkyl Implement Solution: - Control Stoichiometry - Lower Temperature - Reductive Amination Overalkylation->Solution_Overalkyl Solution_Oxidation->End Solution_Poly->End Solution_Overalkyl->End

Caption: A logical workflow for troubleshooting common issues in aniline derivatization.

References

  • BenchChem Technical Support Team. (2025).
  • Houdier, S., et al. (2018). Aniline-based catalysts as promising tools to improve analysis of carbonyl compounds through derivatization techniques. Analytical and Bioanalytical Chemistry, 410(24), 6225-6234. [Link]
  • Wikipedia. (n.d.). Aniline. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis. [Link]
  • BenchChem. (2025). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
  • National Institutes of Health. (2022).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. [Link]
  • LookChem. (n.d.).
  • Pearson Study Prep. (2015, February 23).
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]
  • National Institutes of Health. (n.d.).
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
  • ResearchGate. (2014, December 12).
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]
  • Online Chemistry notes. (2020, August 15). Aniline – Lab preparation, Properties, Reactions and Uses. [Link]
  • Reddit. (2014, May 26). Purify and dry aniline?. [Link]
  • ResearchGate. (2012, September 21).
  • Scribd. (n.d.). Aniline. [Link]
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. [Link]
  • GeeksforGeeks. (2025, July 23).
  • Organic Letters. (2025, May 15).
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • BenchChem. (n.d.).
  • NCERT. (n.d.). Amines. [Link]
  • Khan Academy India - English. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy [Video]. YouTube. [Link]
  • TSI Journals. (n.d.).
  • ACS Catalysis. (2026, January 10).
  • Chemistry LibreTexts. (2021, August 16).
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2021, April 13).
  • The Journal of Organic Chemistry. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
  • ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. [Link]
  • New Journal of Chemistry. (n.d.).

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Technical Support Center: Enhancing the Biological Activity of 3-Fluoro-4-thiomorpholinoaniline Through Structural Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural modification of 3-Fluoro-4-thiomorpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing the biological activity of this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) insights to navigate the complexities of your research and development endeavors.

Part 1: Core Directive - A Dynamic Approach to a Privileged Scaffold

The this compound core is a privileged structure in medicinal chemistry, demonstrating a notable spectrum of biological activities, particularly in the antimicrobial and anticancer domains.[1][2] Its unique configuration, featuring a fluorine atom and a thiomorpholine moiety on an aniline ring, provides multiple avenues for structural modification to enhance potency, selectivity, and pharmacokinetic properties. This guide eschews a rigid, one-size-fits-all template in favor of a dynamic, problem-oriented approach that addresses the specific challenges and opportunities inherent in modifying this scaffold.

Part 2: Scientific Integrity & Logic - The Three Pillars of Successful Derivatization

Our methodology is grounded in three core principles to ensure the scientific rigor and success of your experimental work:

  • Expertise & Experience: We delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical and biological principles.

  • Trustworthiness: Each protocol is designed as a self-validating system, with built-in checkpoints and troubleshooting advice to ensure reliable and reproducible results.

  • Authoritative Grounding & Comprehensive References: All key mechanistic claims and protocol standards are supported by in-text citations and a comprehensive reference list, providing a solid foundation for your research.

Troubleshooting Guides: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis Troubleshooting

Question 1: I am experiencing low yields in the nucleophilic aromatic substitution (SNAr) reaction to introduce the thiomorpholine ring. What are the likely causes and solutions?

Answer: Low yields in the SNAr reaction are a common challenge. The primary culprits are often related to reaction conditions and reagent purity.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient temperature, reaction time, or inadequate mixing.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure vigorous stirring to overcome any mass transfer limitations, especially if the reaction is heterogeneous.[3]

  • Possible Cause 2: Deactivated Substrate. The presence of water or other protic impurities can protonate the amine nucleophile, reducing its reactivity.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can help to scavenge any generated acid and maintain the nucleophilicity of the thiomorpholine.[3]

  • Possible Cause 3: Competing Side Reactions. At elevated temperatures, side reactions such as dimerization or decomposition of the starting materials can occur.

    • Solution: If increasing the temperature leads to more byproducts, consider using a more polar aprotic solvent like DMF or DMSO to facilitate the reaction at a lower temperature. These solvents are effective at stabilizing the charged Meisenheimer intermediate formed during the SNAr mechanism.[4]

Question 2: I am having difficulty purifying my this compound derivatives, particularly in removing starting materials and byproducts.

Answer: Purification of fluorinated and sulfur-containing compounds can be challenging due to their unique physicochemical properties.

  • Possible Cause 1: Similar Polarity of Product and Impurities. The desired product and unreacted starting materials or byproducts may have very similar polarities, making separation by column chromatography difficult.

    • Solution: Experiment with a range of solvent systems for column chromatography, including those with different solvent selectivities (e.g., gradients of ethyl acetate/hexanes vs. dichloromethane/methanol). If co-elution persists, consider a different purification technique such as preparative TLC or crystallization. For polar compounds, a solvent system containing a small percentage of a methanolic ammonia solution can improve separation on silica gel.[5]

  • Possible Cause 2: Product Insolubility or Precipitation. The synthesized derivative may have poor solubility in common chromatography solvents, leading to precipitation on the column.

    • Solution: Before loading onto a column, perform small-scale solubility tests. If solubility is an issue, you may need to use a stronger, more polar solvent system or a different stationary phase (e.g., alumina). In some cases, dissolving the crude product in a minimal amount of a strong solvent like dichloromethane before adsorbing it onto silica for dry loading can be effective.[5]

  • Possible Cause 3: Thermal Instability. Some derivatives may be thermally labile and can decompose during solvent evaporation under high heat.

    • Solution: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) for solvent removal. For highly sensitive compounds, consider high-vacuum drying at room temperature.

Biological Assay Troubleshooting

Question 3: My IC50 values from the MTT assay are inconsistent across experiments. What could be causing this variability?

Answer: Inconsistent MTT assay results are often due to variations in cell handling, reagent preparation, or the assay procedure itself.

  • Possible Cause 1: Inconsistent Cell Seeding Density. The number of viable cells at the start of the assay directly impacts the final absorbance reading.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a reliable cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter) to seed a consistent number of cells in each well. Allow cells to adhere and resume logarithmic growth (typically overnight) before adding your compounds.[4][6]

  • Possible Cause 2: Incomplete Solubilization of Formazan Crystals. If the purple formazan crystals are not fully dissolved, the absorbance readings will be artificially low and variable.

    • Solution: After the MTT incubation, ensure the complete dissolution of the formazan crystals by adding the solubilization buffer and shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm that no crystals remain.

  • Possible Cause 3: Interference from the Test Compound. The compound itself may be colored, absorb at the same wavelength as formazan, or react with the MTT reagent.

    • Solution: Set up control wells containing the compound in cell-free media to measure its background absorbance. Subtract this background reading from the absorbance of the wells with cells and the compound.

Question 4: I am not observing clear endpoints in my broth microdilution assay for MIC determination. What are the common pitfalls?

Answer: Ambiguous results in broth microdilution assays can stem from issues with the inoculum, the compound, or the reading method.

  • Possible Cause 1: Incorrect Inoculum Density. A bacterial inoculum that is too high can overwhelm the antimicrobial agent, while an inoculum that is too low can lead to no visible growth even in the control wells.

    • Solution: Standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardized suspension is then further diluted to achieve the final desired inoculum concentration in the wells.[7][8]

  • Possible Cause 2: Compound Precipitation. The test compound may precipitate in the broth medium, leading to an inaccurate assessment of its activity.

    • Solution: Check the solubility of your compound in the broth medium before starting the assay. If solubility is an issue, you may need to use a co-solvent like DMSO. However, be sure to include a solvent control to ensure the solvent itself does not inhibit bacterial growth. The final concentration of the co-solvent should typically be kept low (e.g., ≤1%).

  • Possible Cause 3: Subjective Visual Reading. Determining the lowest concentration with no visible growth can be subjective.

    • Solution: Use a plate reader to measure the optical density (OD) at 600 nm to get a quantitative measure of bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most promising positions on the this compound scaffold for structural modification?

A1: The primary amine group at the 1-position is the most readily accessible and versatile handle for modification. Derivatization at this position to form amides, sulfonamides, ureas, and thioureas has been a successful strategy for enhancing the biological activity of similar aniline-based compounds.[3][9][10] The thiomorpholine ring itself can also be a target for modification, for example, through oxidation of the sulfur atom to the corresponding sulfoxide or sulfone, which can alter the polarity and hydrogen bonding capacity of the molecule.

Q2: What is the significance of the fluorine atom at the 3-position? Should I consider replacing it?

A2: The fluorine atom plays a crucial role in modulating the physicochemical properties of the molecule. It is highly electronegative and can influence the pKa of the nearby aniline nitrogen, as well as participate in hydrogen bonding and other non-covalent interactions with biological targets. Fluorine substitution is also a common strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.[11] While replacing the fluorine with other halogens or functional groups is a valid strategy to explore the structure-activity relationship, it is important to consider that this will likely have a significant impact on the molecule's properties.

Q3: Are there any known stability issues with the thiomorpholine ring during synthesis?

A3: The thiomorpholine ring is generally stable under many synthetic conditions. However, the sulfur atom can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can be an intended transformation (to form the sulfoxide or sulfone) or an unwanted side reaction. Additionally, under strongly acidic or basic conditions, ring-opening or other rearrangements are possible, although less common. It is always advisable to monitor reactions carefully by TLC or LC-MS to check for the formation of unexpected byproducts.[12][13]

Q4: What are some potential mechanisms of action for anticancer and antimicrobial derivatives of this scaffold?

A4: For anticancer activity, derivatives of similar scaffolds have been shown to induce apoptosis in cancer cells.[7] The mechanism could involve the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][14] For antimicrobial activity, sulfonamide derivatives are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[15][16] Other derivatives may act by disrupting the bacterial cell membrane or inhibiting other crucial bacterial enzymes.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide Derivative of this compound

This protocol describes a general procedure for the synthesis of a sulfonamide derivative at the primary amine of the core scaffold.

Materials:

  • This compound

  • Substituted arylsulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the substituted arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay for Adherent Cancer Cells

This protocol outlines the steps to determine the IC50 value of a synthesized derivative.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of a synthesized compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compound stock solution (in DMSO)

  • Sterile 96-well round-bottom plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Microplate reader

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From an overnight culture of the bacteria on an agar plate, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

Data Presentation and Structure-Activity Relationships (SAR)

The following table summarizes the anticancer activity of sulfonamide derivatives of the closely related 3-Fluoro-4-morpholinoaniline, providing a valuable starting point for SAR studies on the thiomorpholino analog.[7]

CompoundR Group on SulfonamideIC50 (µM) - MCF-7IC50 (µM) - MDA-MB-231
NAM-5 4-Chlorophenyl1.8112.143
NAM-7 4-Nitrophenyl1.8834.688
Doxorubicin (Reference Drug)~0.05~0.1

SAR Insights:

  • The data suggests that the introduction of a sulfonamide moiety at the primary amine of the 3-fluoro-4-morpholinoaniline core leads to potent anticancer activity against breast cancer cell lines.

  • Electron-withdrawing groups on the phenyl ring of the sulfonamide appear to be favorable for activity.

  • While these results are for the morpholino analog, they provide a strong rationale for synthesizing and testing the corresponding thiomorpholino derivatives. The increased lipophilicity of the thiomorpholine ring compared to the morpholine ring could potentially lead to improved cell permeability and enhanced biological activity.[14]

Visualization of Experimental and Logical Workflows

Diagram 1: General Workflow for Structural Modification and Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Sulfonylation, Acylation) start->reaction purification Purification (Column Chromatography, Crystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (MTT, MIC) characterization->invitro Pure Compound sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->reaction Design New Analogs lead_opt Lead Optimization sar->lead_opt invivo In Vivo Studies (Future Work) lead_opt->invivo

Caption: A typical workflow for synthesizing and evaluating new analogs.

Diagram 2: Troubleshooting Logic for Low Synthetic Yield

G start Low Yield in SNAr Reaction q1 Is the reaction going to completion? (Check TLC) start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Increase Temperature/Time Improve Mixing ans1_no->sol1 q2 Are there significant byproducts? ans1_yes->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Use Anhydrous Conditions Consider a Milder Base Change Solvent (DMF/DMSO) ans2_yes->sol2 sol3 Check Purity of Starting Materials Verify Nucleophile Activity ans2_no->sol3

Caption: Decision tree for troubleshooting low synthetic yields.

References

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • National Institutes of Health. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes.
  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • ResearchGate. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • PubMed. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Synthesis of some sulfa drug derivatives as antibacterial agents. (2018).
  • MDPI. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
  • ResearchGate. (n.d.). Synthesis of novel urea and thiourea derivatives 3a–j from (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various....
  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • PubMed. (n.d.). [Structure-activity relationships analysis of thienorphine and its derivatives].
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.
  • Royal Society of Chemistry. (n.d.). Synthesis, bioactivity, and enzymatic modification of antibacterial thiotetromycin derivatives.

Sources

Technical Support Center: Addressing Resistance to 3-Fluoro-4-thiomorpholinoaniline-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 3-Fluoro-4-thiomorpholinoaniline (FTMA) based antimicrobials. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying and characterizing mechanisms of bacterial resistance to this novel class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding FTMA compounds and the common principles of antimicrobial resistance.

Q1: What is the proposed mechanism of action for FTMA-based antimicrobials?

A: While compound-specific, the FTMA scaffold is often designed to target essential bacterial processes. Current research suggests a primary mechanism of action for many derivatives is the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery.[1] FtsZ polymerizes to form the Z-ring at the division site, and its disruption leads to filamentation and eventual cell death.[1] This makes FtsZ a valuable target for new antibiotics aimed at combating resistant pathogens.[1]

Q2: What are the most common mechanisms of antimicrobial resistance I should anticipate?

A: Bacteria have a limited number of ways to evade antimicrobials.[2] For a novel synthetic compound like an FTMA derivative, you should primarily investigate three possibilities:

  • Target Modification: Spontaneous mutations in the gene encoding the drug's target (e.g., ftsZ) can alter the protein's structure.[3][4] This change can reduce the binding affinity of the FTMA compound, rendering it less effective.[3]

  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport toxic compounds out of the cell.[5][6][7] This prevents the FTMA compound from reaching the necessary intracellular concentration to inhibit its target.[6]

  • Enzymatic Inactivation: Bacteria may acquire or evolve enzymes that chemically modify or degrade the FTMA compound, neutralizing it before it can reach its target.[8][9][10] Common modifications include hydrolysis or the transfer of chemical groups like acyl or phosphate groups.[10][11]

Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it the first step in resistance studies?

A: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[12] It is the fundamental quantitative measure of a drug's potency. Establishing a baseline MIC for your susceptible (wild-type) strain is the critical first step. A subsequent, reproducible increase in the MIC value for a treated or evolved strain is the primary indicator that resistance has developed.

Q4: Can resistance to FTMA compounds arise spontaneously in the lab?

A: Yes. When a bacterial population is exposed to sub-lethal concentrations of an antimicrobial, there is strong selective pressure for the survival of mutants with any degree of resistance.[4] Spontaneous mutations occur randomly in bacterial genomes, and if a mutation happens to confer an advantage—such as reduced drug binding to its target—that mutant will quickly dominate the population. This is a common method for generating resistant strains for study.[4][13]

Section 2: Troubleshooting Guide: Investigating Resistance Phenotypes

This section focuses on confirming and characterizing the initial observation of resistance.

Q1: My MIC values are inconsistent between experiments. How can I ensure my results are reproducible?

A: Inconsistent MICs are a common problem in antimicrobial susceptibility testing (AST).[14][15] The issue often stems from minor variations in protocol.

  • Causality: The MIC value is highly sensitive to the initial bacterial inoculum density, the precise concentration of the drug, incubation time, and the growth medium used.[12][16]

  • Troubleshooting Steps:

    • Standardize Inoculum: Always prepare your bacterial inoculum from a fresh overnight culture and standardize its density spectrophotometrically (e.g., to an OD₆₀₀ of 0.08–0.1, which corresponds to the 0.5 McFarland standard) before dilution.[14]

    • Verify Drug Concentrations: Prepare fresh serial dilutions of your FTMA compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Use Control Strains: Include a well-characterized quality control strain (e.g., E. coli ATCC 25922) in every assay. The MIC for this strain should fall within a consistent, expected range.[16]

    • Check Media and Incubation: Ensure the pH of your Mueller-Hinton Broth (MHB) is between 7.2 and 7.4.[16] Incubate plates for a consistent 16-20 hours at the appropriate temperature.

Q2: I've confirmed a stable, high MIC in my resistant strain. How can I determine if efflux pumps are involved?

A: The involvement of efflux pumps can be quickly assessed by running an MIC assay in the presence of an efflux pump inhibitor (EPI).[5][7]

  • Causality: EPIs are compounds that block the activity of common multidrug resistance (MDR) pumps. If an efflux pump is responsible for resistance, inhibiting it will restore the bacterium's susceptibility to the FTMA compound.[7]

  • Experimental Approach:

    • Select a broad-spectrum EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).

    • First, determine the MIC of the EPI alone to ensure the concentration you use is not independently bactericidal or bacteriostatic.

    • Perform an MIC assay of your FTMA compound on both the susceptible (parent) and resistant strains, with and without a fixed, sub-inhibitory concentration of the EPI.

  • Interpreting the Results:

StrainFTMA MICFTMA MIC + EPIInterpretation
Susceptible 2 µg/mL2 µg/mLBaseline susceptibility. No significant efflux activity.
Resistant 64 µg/mL64 µg/mLNo change. Efflux is likely not the primary mechanism.
Resistant 64 µg/mL4 µg/mL≥4-fold decrease. Efflux is a likely contributor to resistance.

Section 3: Troubleshooting Guide: Identifying the Genetic Basis of Resistance

Once a resistance phenotype is confirmed, the next step is to identify the underlying genetic changes.

Q1: What is the most effective way to identify the mutation(s) causing resistance to my FTMA compound?

A: Whole-genome sequencing (WGS) is the most comprehensive and unbiased method.[17][18] It allows for the comparison of the entire genome of your resistant isolate against its susceptible parent strain, revealing all genetic differences, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[13][19]

  • Causality: Resistance is fundamentally caused by changes in the bacterial DNA.[20] WGS provides a complete blueprint of these changes, removing the guesswork required by candidate-gene approaches.[21]

  • Troubleshooting the WGS Workflow:

    • Problem: Low-quality sequencing data.

      • Solution: Ensure high-purity genomic DNA is used for library preparation. Quantify DNA using a fluorometric method (e.g., Qubit) rather than absorbance (e.g., NanoDrop) for greater accuracy.

    • Problem: Too many mutations found, making it hard to identify the causative one.

      • Solution 1: Sequence multiple, independently-generated resistant mutants. The causative mutation should be present in the same gene or locus across all independent isolates.[13]

      • Solution 2: Prioritize non-synonymous mutations in the putative target gene (ftsZ), its regulatory regions, or in genes related to known resistance mechanisms (e.g., efflux pump regulators, metabolic enzymes).[4][13]

Overall Workflow for Resistance Investigation

G cluster_0 Phase 1: Phenotypic Analysis cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Mechanistic Validation A Observe Reduced Susceptibility B Perform Standardized MIC Assay (See Protocol 1) A->B C Confirm Stable Resistance (≥4-fold MIC increase) B->C D Test with Efflux Pump Inhibitor C->D E Whole Genome Sequencing (Resistant vs. Parent Strain) D->E If efflux is negative, focus on target mutation F Bioinformatic Analysis: Identify Mutations (SNPs, Indels) E->F G Prioritize Candidate Genes (e.g., ftsZ, efflux regulators) F->G H Validate Candidate Gene (See Protocol 2) G->H I Biochemical Validation (See Protocol 3) G->I J Characterize Resistance Mechanism H->J I->J

Caption: Workflow for identifying and validating FTMA resistance.

Q2: My WGS data points to a mutation in the putative target, ftsZ. How do I prove this mutation causes resistance?

A: You must demonstrate that the mutation is both necessary and sufficient to confer resistance. This is typically done by genetic manipulation.

  • Causality: Correlation (finding a mutation in a resistant strain) does not equal causation. You must isolate the variable (the mutation) and show it directly causes the phenotype (increased MIC).

  • Experimental Approach:

    • Site-Directed Mutagenesis: Introduce the specific mutation identified by WGS into a clean copy of the wild-type ftsZ gene on a plasmid.

    • Complementation/Allelic Replacement: Introduce this plasmid into the original susceptible parent strain. If the mutation is causative, the susceptible strain will now exhibit a higher MIC, similar to your original resistant isolate. Alternatively, use allelic replacement to swap the wild-type gene with the mutant version on the chromosome. (See Protocol 2).

Section 4: Troubleshooting Guide: Validating the Resistance Mechanism

This section covers biochemical methods to confirm the effect of a validated mutation.

Q1: I've proven my ftsZ mutation confers resistance. How do I show this is due to reduced drug binding?

A: This requires expressing and purifying both the wild-type and mutant FtsZ proteins and then performing in vitro enzyme kinetics or binding assays.[22][23]

  • Causality: A resistance-conferring mutation in a target protein most often works by lowering the binding affinity of the inhibitor. An in vitro assay, free from cellular complexities like efflux, can directly measure this interaction.[22]

  • Troubleshooting Protein Expression & Purification:

    • Problem: Low protein yield.

      • Solution: Optimize expression conditions (e.g., lower temperature, different E. coli expression strain, codon-optimized gene). Add a purification tag (e.g., His-tag) to the protein construct to simplify purification.[24]

    • Problem: Protein is insoluble (forms inclusion bodies).

      • Solution: Try expressing the protein at a lower temperature (e.g., 16-18°C) to slow down synthesis and promote proper folding. Co-express with chaperones or test different purification buffers with mild detergents or additives.

Q2: How do I design an enzyme assay to compare my FTMA compound's effect on wild-type vs. mutant FtsZ?

A: You can measure the compound's effect on FtsZ's GTPase activity or its polymerization dynamics. A GTPase assay is often more straightforward.

  • Causality: FtsZ polymerizes in a GTP-dependent manner. Many FtsZ inhibitors work by disrupting its GTPase activity.[1] By comparing the concentration of your FTMA compound required to inhibit the GTPase activity of the wild-type protein versus the mutant protein (the IC₅₀ value), you can quantify the impact of the mutation.

  • Experimental Design & Interpretation:

    • Set up reactions with a fixed concentration of purified FtsZ (wild-type or mutant) and GTP.

    • Add a range of concentrations of your FTMA compound.

    • Measure the rate of GTP hydrolysis (e.g., using a phosphate release assay).

    • Plot the percent inhibition versus drug concentration and calculate the IC₅₀ for both the wild-type and mutant enzymes. (See Protocol 3).

  • Expected Outcome for a Validated Resistance Mutation:

FtsZ Protein VersionIC₅₀ of FTMA CompoundInterpretation
Wild-Type 5 µMBaseline inhibitory concentration.
Mutant 150 µMA significant (e.g., >10-fold) increase in IC₅₀ demonstrates that the mutation reduces the compound's ability to inhibit the enzyme, confirming the mechanism of resistance.

Primary Resistance Mechanisms Overview

G cluster_mechanisms Resistance Mechanisms compound FTMA Compound target Target (FtsZ) compound->target Inhibition cell Bacterial Cell target->cell Leads to Cell Death mutation Target Mutation Point mutation in ftsZ gene alters protein structure. FTMA compound cannot bind effectively. mutation->target Alters efflux Efflux Pump Overexpression MDR pumps actively transport FTMA out of the cell. Intracellular concentration remains too low. efflux->compound Expels inactivation Enzymatic Inactivation Bacterial enzyme modifies or degrades the FTMA compound. Compound is neutralized. inactivation->compound Degrades

Caption: Common mechanisms of bacterial resistance to FTMA.

Q3: What if the resistance isn't caused by target mutation or efflux?

A: The third major mechanism is enzymatic inactivation.[8][25]

  • Causality: The bacterium may be producing an enzyme that chemically alters your FTMA compound.

  • Experimental Approach:

    • Incubate your FTMA compound in a culture of the resistant bacteria (and the susceptible parent as a control).

    • After several hours, remove the cells and analyze the culture supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27][28]

    • Interpretation: Compare the chromatograms. If the peak corresponding to your parent FTMA compound is diminished or absent in the resistant culture's supernatant, and new peaks (representing metabolites or degradation products) appear, this is strong evidence for enzymatic inactivation.[29] Further work would be required to identify the specific enzyme responsible.

Section 5: Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Drug Plate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of your FTMA compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will be your growth control (no drug). Well 12 will be your sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest drug concentration well with no visible bacterial growth (i.e., no turbidity).

Protocol 2: Validation of a Resistance Mutation by Plasmid Complementation

  • Clone the Gene:

    • Using PCR, amplify the full coding sequence of the target gene (e.g., ftsZ) from both the susceptible (wild-type) and resistant (mutant) strains.

    • Clone these two versions of the gene into an appropriate expression vector (e.g., a low-copy plasmid with an inducible promoter). Verify the sequences by Sanger sequencing.[24][30]

  • Transform the Parent Strain:

    • Transform the susceptible parent bacterial strain with three different plasmids:

      • Plasmid 1: Containing the wild-type ftsZ gene.

      • Plasmid 2: Containing the mutant ftsZ gene.

      • Plasmid 3: Empty vector (as a control).

  • Determine MIC:

    • Perform an MIC assay (Protocol 1) on all three transformed strains. Ensure the growth medium contains the appropriate antibiotic for plasmid selection and an inducer for gene expression if required.

  • Interpretation:

    • The strain with the empty vector should have the original, susceptible MIC.

    • The strain carrying the wild-type gene plasmid should also have a susceptible MIC.

    • If the strain carrying the mutant gene plasmid shows a significant (≥4-fold) increase in MIC, you have validated that this specific mutation is sufficient to confer resistance.

Protocol 3: In Vitro FtsZ GTPase Inhibition Assay (IC₅₀ Determination)

  • Protein Purification:

    • Express and purify His-tagged wild-type and mutant FtsZ proteins from E. coli using nickel-affinity chromatography.

    • Confirm protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.

  • Assay Setup:

    • The assay measures the release of inorganic phosphate (Pi) from GTP hydrolysis. Use a colorimetric detection kit (e.g., Malachite Green Phosphate Assay Kit).

    • Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

    • In a 96-well plate, set up reactions containing reaction buffer, a fixed concentration of purified FtsZ protein (e.g., 5 µM), and serial dilutions of your FTMA compound.

    • Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Reaction and Detection:

    • Initiate the reaction by adding a fixed concentration of GTP (e.g., 1 mM).

    • Incubate at 37°C for a set time (e.g., 20 minutes) where the reaction is in the linear range.

    • Stop the reaction and measure phosphate release according to the kit manufacturer's instructions.

  • Data Analysis:

    • Subtract the background (no enzyme) reading from all values.

    • Calculate the percent inhibition for each drug concentration relative to the no-inhibitor control.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.[31]

Section 6: References

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  • Ayobami, A., et al. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology. 2024. Available from: [Link]

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  • Wright GD. Antibiotic Resistance by Enzyme Inactivation: From Mechanisms to Solutions. ResearchGate. 2017. Available from: [Link]

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  • Ahammad, I., et al. Novel Antimicrobial Strategies and Resistance Mechanisms. Research Journal of Pharmacy and Technology. 2024. Available from: [Link]

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Technical Support Center: Optimizing the Pharmacokinetic Properties of 3-Fluoro-4-thiomorpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-fluoro-4-thiomorpholinoaniline scaffold is a promising framework in modern medicinal chemistry, serving as a key intermediate for various therapeutic agents, including antimicrobials.[1][2] The strategic incorporation of a fluorine atom and a thiomorpholine ring offers a unique combination of electronic and steric properties that can be leveraged for target engagement.[3] However, like many drug candidates, these derivatives often present significant pharmacokinetic (PK) challenges that can hinder their development. Common hurdles include poor aqueous solubility, rapid metabolic clearance, and consequently, low oral bioavailability.

This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to rationally design and develop derivatives with superior drug-like properties.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My this compound derivative shows poor oral bioavailability (<10%) in rats, despite demonstrating good in vitro permeability in a Caco-2 assay. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic scenario in drug discovery, where good membrane permeability does not translate to in vivo exposure. The discrepancy points toward two primary culprits: poor aqueous solubility leading to dissolution-limited absorption, or high first-pass metabolism in the gut wall or liver.

Here is a systematic approach to diagnose and address the issue:

Step 1: Characterize Aqueous Solubility The first step is to quantify the solubility of your compound. Poor solubility can prevent the drug from dissolving in gastrointestinal fluids, making it unavailable for absorption, regardless of its permeability.[4]

  • Action: Perform a kinetic and thermodynamic solubility assay. (See Protocol 2 in Section 3).

  • Interpretation:

    • If solubility is <10 µg/mL: The compound is likely suffering from dissolution-limited absorption. The primary focus should be on improving solubility and dissolution rate.

    • If solubility is >50 µg/mL: While not exceptionally high, this may be sufficient. The primary issue is more likely to be metabolic instability.

Step 2: Assess In Vitro Metabolic Stability If solubility is adequate, the focus shifts to metabolic clearance. High first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut wall, can eliminate the drug before it reaches systemic circulation.[5]

  • Action: Conduct an in vitro metabolic stability assay using liver microsomes. (See Protocol 1 in Section 3).

  • Interpretation:

    • If the in vitro half-life (t½) is <15 minutes: This indicates high intrinsic clearance. The molecule has one or more "metabolic soft spots" that are being rapidly oxidized.

    • If the in vitro half-life (t½) is >30 minutes: The compound is relatively stable. While metabolism may still contribute, you should also investigate other factors like efflux transporter activity.

Step 3: Develop a Strategy Based on Findings

The diagnostic workflow below outlines the decision-making process.

G cluster_0 Diagnosis cluster_1 Action Plan start Poor Oral Bioavailability (Good Permeability) solubility Assess Aqueous Solubility start->solubility metabolism Assess Metabolic Stability (Microsomes) solubility->metabolism Solubility >50 µg/mL formulate Improve Solubility: - Salt Formation - Amorphous Solid Dispersions - Lipid-Based Formulations solubility->formulate Solubility <10 µg/mL metabolism->formulate t½ > 30 min (Re-evaluate formulation) modify Improve Stability: - Identify Metabolic Hotspots - Block Metabolism (e.g., Deuteration) - Bioisosteric Replacement metabolism->modify t½ < 15 min

Caption: Troubleshooting workflow for poor oral bioavailability.

Question 2: My in vitro liver microsome assay shows rapid clearance of my compound. How do I identify the metabolic soft spot(s) and improve stability?

Answer: Rapid clearance in microsomes strongly suggests oxidative metabolism is the primary issue. The this compound scaffold has several potential sites of metabolism (metabolic "hotspots"). Identifying the correct one is key to effective medicinal chemistry optimization.

Common Metabolic Hotspots:

  • Thiomorpholine Sulfur: Oxidation to the sulfoxide and then to the sulfone is a very common metabolic pathway for thiomorpholine-containing compounds.[3][6] This often increases polarity and facilitates excretion.

  • Aniline Ring: The aromatic ring can undergo hydroxylation, typically at the position para to the activating amine group (if unsubstituted).

  • N-Aryl Bond: While less common, cleavage is possible.

  • Alkyl Substituents: If there are other alkyl groups on the scaffold, they are susceptible to hydroxylation.

Experimental Strategy to Pinpoint the Hotspot:

  • Metabolite Identification (Met-ID): The most direct method is to perform a scaled-up microsomal incubation and analyze the resulting mixture by high-resolution LC-MS/MS. Look for metabolites with mass shifts corresponding to oxygen addition (+16 Da for hydroxylation or sulfoxidation) or double oxygen addition (+32 Da for sulfone formation). Fragmentation patterns can help pinpoint the site of modification.[2]

  • Chemical Logic and Synthesis:

    • Synthesize the Sulfoxide/Sulfone: Chemically synthesize the potential sulfoxide and sulfone metabolites. These can be used as authentic standards to confirm their formation in the microsomal assay via LC-MS retention time matching.

    • Block Potential Sites: Systematically block the suspected metabolic sites. For example, to test the importance of the sulfur, you could synthesize an analog where the thiomorpholine is replaced by a piperidine. If this analog is significantly more stable, the sulfur was the primary site of metabolism.[7]

Strategies for Improving Metabolic Stability:

  • Blocking the Site of Metabolism: The introduction of a fluorine atom is a classic strategy to block a site of metabolism because the carbon-fluorine bond is much stronger than a carbon-hydrogen bond and resistant to CYP-mediated oxidation.[8][9] If, for example, ring hydroxylation is occurring, adding a fluorine or methyl group at that position can prevent it.

  • Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to impact target binding.[5]

  • Bioisosteric Replacement: Consider replacing the entire thiomorpholine moiety with a more stable group that maintains the desired physicochemical properties and binding interactions. (See FAQ 3).

G cluster_0 Potential Metabolic Pathways parent Parent Compound (this compound derivative) sulfoxide Sulfoxidation (+16 Da) (Thiomorpholine Sulfur) parent->sulfoxide CYP450 hydroxylation Ring Hydroxylation (+16 Da) (Aniline Ring) parent->hydroxylation CYP450 sulfone Sulfone Formation (+32 Da) sulfoxide->sulfone CYP450

Caption: Common oxidative metabolic pathways for the scaffold.

Question 3: My lead compound has very low aqueous solubility (<1 µg/mL), which is preventing me from creating a suitable formulation for in vivo studies. What strategies can I employ?

Answer: Extremely low solubility is a significant but common challenge.[10] The approach to solving it can be divided into two main categories: medicinal chemistry modifications (altering the molecule itself) and formulation strategies (changing how the molecule is delivered).[11]

1. Medicinal Chemistry Approaches:

  • Introduce Ionizable Groups: The aniline nitrogen can be protonated, but its basicity (pKa) may not be optimal for forming a stable salt. Adding a more basic nitrogen (e.g., a pyridine or aliphatic amine) elsewhere in the molecule can provide a handle for forming a highly soluble hydrochloride salt.

  • Add Polar Functional Groups: Incorporating polar groups like hydroxyls (-OH) or amides (-CONH2) can increase hydrogen bonding with water, thereby improving solubility. Care must be taken not to introduce new metabolic liabilities or negatively impact target affinity.

  • Reduce Lipophilicity (LogP): High lipophilicity often correlates with poor aqueous solubility. Systematically remove or replace greasy moieties (e.g., large alkyl or aryl groups) with smaller or more polar alternatives.

2. Formulation Strategies:

If modifying the molecule is not feasible or desirable, advanced formulation techniques can be used to deliver the poorly soluble drug.[12][13]

StrategyMechanismAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC-AS), preventing it from crystallizing.[10] This high-energy amorphous state has a higher apparent solubility and dissolution rate.Significant solubility enhancement; well-established technology (e.g., spray drying, hot-melt extrusion).[4]Can be physically unstable over time (recrystallization); requires careful polymer screening.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[12][14] This pre-concentrate spontaneously forms a fine microemulsion in the GI tract, keeping the drug in solution.Excellent for highly lipophilic drugs; can improve absorption by utilizing lipid uptake pathways.Can have limited drug loading; potential for GI side effects from surfactants.
Nanocrystals / Nanosuspensions The particle size of the drug is reduced to the nanometer range (<1000 nm) via milling or high-pressure homogenization.[13][14] This increases the surface area-to-volume ratio, dramatically increasing the dissolution rate according to the Noyes-Whitney equation.Applicable to many compounds; does not alter the molecule itself.Can be prone to aggregation (Ostwald ripening); requires stabilizers.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, which has a hydrophilic exterior.[4][14] This complex is much more water-soluble.Forms a true solution; can improve stability.Limited by drug size and geometry; can be expensive.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary role of the 3-fluoro substituent in modulating the pharmacokinetic profile?

The fluorine atom at the 3-position is a strategic modification with multiple effects on pharmacokinetic properties.[15] Its primary roles are:

  • Metabolic Blocker: Fluorine's high electronegativity and the strength of the C-F bond make it an effective shield against oxidative metabolism.[8][16] By placing it at a potential site of aromatic hydroxylation, it can significantly increase the metabolic stability and half-life of the compound.[9]

  • Modulation of Basicity (pKa): As a strong electron-withdrawing group, the fluorine atom reduces the electron density on the aniline nitrogen, thereby lowering its basicity (pKa). This can be beneficial as a less basic compound is less ionized at physiological pH, potentially improving its ability to cross cell membranes.[8]

  • Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity (LogP) of a molecule.[16] This can enhance membrane permeability and target binding affinity but must be carefully balanced to avoid negatively impacting solubility.

FAQ 2: What are the most common metabolic pathways for the thiomorpholine ring and how do they impact PK?

The thiomorpholine ring is a key site for metabolism.[3] The sulfur atom is nucleophilic and readily undergoes oxidation by CYP450s and Flavin-containing Monooxygenases (FMOs). The primary pathways are:

  • S-oxidation to Sulfoxide: This is often the first and most rapid metabolic step. It introduces a polar sulfoxide group, which significantly increases the water solubility of the molecule.

  • S-oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone. This adds even more polarity.

These metabolic transformations have a profound impact on PK: they increase the water solubility of the drug, which reduces its ability to be reabsorbed in the kidneys and facilitates its rapid excretion in urine. This leads to higher clearance and a shorter in vivo half-life. While often viewed as a liability, this pathway can also be a predictable route of elimination, preventing the formation of more reactive or toxic metabolites.

FAQ 3: What is 'bioisosteric replacement' and how can it be applied to the thiomorpholine moiety to improve PK properties?

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group in a lead compound with another group that has similar physical or chemical properties to produce a new compound with improved biological or pharmacokinetic properties.[17] These replacements can be classical (same number of atoms and valence electrons) or non-classical (functionally similar but sterically and electronically different).[18]

The thiomorpholine ring can be replaced to address issues like metabolic instability at the sulfur atom.

BioisostereRationale for ReplacementPotential PK Impact
Morpholine Replaces sulfur (-S-) with oxygen (-O-). Oxygen is less prone to oxidation than sulfur.Improved Metabolic Stability: Removes the primary site of S-oxidation. May slightly decrease lipophilicity and improve solubility.
Piperidine Replaces -S- with a methylene group (-CH2-). This removes the heteroatom entirely.Improved Metabolic Stability: Eliminates S-oxidation. Significantly increases lipophilicity, which could decrease solubility but improve permeability.
Thiomorpholine-1-oxide Replaces -S- with -S(O)-. This is a non-classical replacement that mimics the metabolite.Pre-forms the Metabolite: Can sometimes lead to more predictable PK, but solubility is increased and it may not bind the target as well.
Thiomorpholine-1,1-dioxide Replaces -S- with -S(O)2-. This further increases polarity.Greatly Increased Solubility: The sulfone is highly polar. This will likely decrease permeability and target affinity but could be useful for specific applications.

FAQ 4: Which formulation strategies are most effective for poorly soluble aniline derivatives?

For poorly soluble, weakly basic aniline derivatives, the most successful formulation strategies are typically those that prevent the drug from crystallizing in the gastrointestinal tract.[19][20]

  • Amorphous Solid Dispersions (ASDs) are often the most effective.[21] By locking the drug in a high-energy amorphous state within a polymer, you can achieve a state of "supersaturation" upon dissolution, which provides a large driving force for absorption. Hot-melt extrusion and spray drying are common manufacturing methods.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) are also highly effective, particularly if the compound has high lipophilicity (LogP > 3).[12] These systems essentially pre-dissolve the drug in a lipidic carrier, bypassing the dissolution step altogether.

The choice between these depends on the specific physicochemical properties of the derivative, such as its melting point, LogP, and the required dose.

Section 3: Standardized Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat; 20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, high clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin) for quenching

  • 96-well incubation plate and analytical plate

Procedure:

  • Prepare a 1 mg/mL microsomal solution in phosphate buffer on ice.

  • Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

  • In the incubation plate, add 93 µL of the microsomal solution to each well designated for the test compound.

  • Pre-warm the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 1 µL of the 100 µM test compound working solution (final concentration 1 µM) and 6 µL of the NADPH regenerating system. Mix well.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a well in the analytical plate containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Include a "-NADPH" control where the regenerating system is replaced with buffer to control for non-enzymatic degradation.

  • Once all time points are collected, seal the analytical plate, centrifuge at 4000 rpm for 15 minutes to pellet protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural log (ln) of the percent remaining of the test compound versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

Protocol 2: Aqueous Solubility Determination (Kinetic)

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound from a DMSO stock, mimicking the conditions of precipitation from a concentrated solution.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plate for incubation

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • Analytical standards of the test compound for calibration curve

Procedure:

  • In the incubation plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration 100 µM, 1% DMSO). Mix vigorously for 1 minute.

  • Seal the plate and incubate at room temperature for 2 hours with shaking to allow the solution to reach equilibrium.

  • After incubation, transfer the contents to the filter plate.

  • Centrifuge the filter plate to separate any precipitated solid from the saturated solution.

  • Analyze the filtrate (the saturated solution) by LC-MS/MS or UV-Vis spectroscopy against a standard calibration curve to determine the final concentration. This concentration is the kinetic solubility.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
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Technical Support Center: Flow Chemistry Synthesis of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals employing flow chemistry for the synthesis of 3-Fluoro-4-thiomorpholinoaniline. This valuable intermediate, particularly in the synthesis of pharmaceuticals like Linezolid, presents unique challenges and opportunities when transitioning from batch to continuous flow processing. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and optimize your continuous synthesis.

The Synthetic Pathway: A Two-Step Continuous Process

The synthesis of this compound in a flow chemistry setup is typically achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction where thiomorpholine displaces a fluorine atom on an activated aromatic ring. A common and effective starting material is 3,4-difluoronitrobenzene. The nitro group at the para position to the leaving fluorine atom activates the ring towards nucleophilic attack.[1][2]

Step 2: Nitro Group Reduction

The intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is then reduced to the desired aniline product. Catalytic hydrogenation is a common and efficient method for this transformation in flow chemistry, often utilizing a packed-bed reactor with a palladium on carbon (Pd/C) catalyst.[1][2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the flow synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reactor Clogging 1. Product Precipitation: The SNAr product, 4-(2-fluoro-4-nitrophenyl)morpholine, can have poor solubility in certain solvents, leading to precipitation and blockage of the reactor tubing.[1] 2. Insoluble Starting Materials: Incomplete dissolution of 3,4-difluoronitrobenzene or the presence of impurities can lead to blockages. 3. Salt Formation: The reaction of thiomorpholine with the difluorinated starting material generates a fluoride salt which can be insoluble.[1]1. Solvent Optimization: Switch to a solvent with higher solvating power for the product, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Consider using a co-solvent. 2. Pre-reaction Filtration: Ensure all starting material solutions are filtered before being introduced into the flow reactor. 3. Reactor Type: For reactions prone to solids formation, consider using a Continuous Stirred-Tank Reactor (CSTR) which can handle slurries more effectively than tubular reactors.[1]
Low Conversion in SNAr Step 1. Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor for the reaction to go to completion. 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy of the SNAr reaction. 3. Poor Mixing: Inefficient mixing of the reactant streams can lead to localized concentration gradients and incomplete reaction.1. Increase Residence Time: Decrease the flow rate of the pumps or increase the volume of the reactor coil. 2. Increase Temperature: Gradually increase the temperature of the reactor. Typical temperatures for this SNAr reaction range from 80-150 °C. 3. Improve Mixing: Utilize a static mixer at the point of confluence of the reactant streams.
Byproduct Formation 1. Double Substitution: Thiomorpholine can potentially displace both fluorine atoms on the 3,4-difluoronitrobenzene ring, especially at higher temperatures or longer residence times. 2. Reaction with Solvent: In certain solvents like DMSO, side reactions can occur at elevated temperatures.1. Stoichiometric Control: Use a slight excess of the difluorinated starting material to favor monosubstitution. Optimize temperature and residence time to minimize the formation of the di-substituted product. 2. Solvent Choice: Select a more inert solvent if solvent-related byproducts are identified.
Incomplete Nitro Reduction 1. Catalyst Deactivation: The Pd/C catalyst may become poisoned by impurities in the reaction stream or lose activity over time. 2. Insufficient Hydrogen Supply: The flow rate of hydrogen may be too low, or there might be a leak in the system. 3. Mass Transfer Limitations: Inefficient mixing of the hydrogen gas and the liquid phase can limit the reaction rate.1. Catalyst Management: Use a fresh, high-quality catalyst. Consider incorporating an inline guard column to remove potential catalyst poisons. 2. Hydrogen Flow and Pressure: Increase the hydrogen flow rate and ensure the system is properly sealed. Operating at a slightly elevated pressure can also improve performance. 3. Reactor Design: Ensure good gas-liquid mixing within the packed-bed reactor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

For a two-step synthesis, 3,4-difluoronitrobenzene is an excellent starting material. The nitro group provides the necessary activation for the initial SNAr reaction and can be subsequently reduced to the desired aniline.[1][2] An alternative is to start with 3,4-difluoroaniline, though this would require a different synthetic strategy.

Q2: Which solvents are most suitable for the SNAr step in flow?

Polar aprotic solvents like DMSO and DMF are commonly used for SNAr reactions due to their ability to solvate the charged intermediate (Meisenheimer complex).[3] However, be mindful of potential product precipitation, as has been observed with the analogous morpholine derivative.[1] Ethanol can also be used, as demonstrated in some continuous flow syntheses of similar anilines.[1][2]

Q3: What are the key safety precautions when working with thiomorpholine in a flow setup?

Thiomorpholine is a corrosive and flammable liquid.[4][5] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] In a flow setup, ensure all connections are secure to prevent leaks. It is also advisable to have a secondary containment system in place.

Q4: How can I monitor the progress of my flow reaction in real-time?

Integrating in-line analytical techniques such as UV-Vis spectroscopy or Fourier-transform infrared spectroscopy (FTIR) can provide real-time information on the conversion of starting materials and the formation of products. For more detailed analysis, an automated sampling system coupled with an HPLC or UPLC can be employed.

Q5: What are the advantages of using flow chemistry for this synthesis compared to traditional batch methods?

Flow chemistry offers several advantages for this synthesis:

  • Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions.[6]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.[6]

  • Improved Efficiency: The telescoping of the SNAr and reduction steps into a single continuous process eliminates the need for intermediate isolation and purification, saving time and resources.[1][2]

  • Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by parallelizing multiple reactor lines, which is often more straightforward than scaling up batch reactors.[6]

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Reactant Preparation cluster_1 Flow Reactor System cluster_2 Product Collection A 3,4-Difluoronitrobenzene in Solvent P1 Pump A A->P1 B Thiomorpholine in Solvent P2 Pump B B->P2 M Static Mixer P1->M P2->M R1 Heated Coil Reactor (SNAr Reaction) M->R1 R2 Packed-Bed Reactor (Pd/C) (Nitro Reduction) R1->R2 H2 H2 Gas Source H2->R2 BPR Back Pressure Regulator R2->BPR C Collection Vessel BPR->C

Caption: A schematic of the two-step continuous flow synthesis of this compound.

Logical Relationship of Troubleshooting

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions P Low Product Yield C1 Reactor Clogging P->C1 C2 Low SNAr Conversion P->C2 C3 Byproduct Formation P->C3 C4 Incomplete Reduction P->C4 S1 Optimize Solvent / Reactor Type C1->S1 S2 Increase Temperature / Residence Time C2->S2 S3 Adjust Stoichiometry C3->S3 S4 Check Catalyst / H2 Supply C4->S4

Caption: Troubleshooting logic for low yield in the flow synthesis.

References

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  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. (n.d.). ACS Sustainable Chemistry & Engineering.
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Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Fluoro-4-thiomorpholinoaniline and 3-Fluoro-4-morpholinoaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the privileged structures in drug design, morpholine and its bioisosteric analogue, thiomorpholine, have garnered significant attention.[1] This guide provides an in-depth comparison of the biological activities of two closely related compounds: 3-Fluoro-4-thiomorpholinoaniline and 3-Fluoro-4-morpholinoaniline. We will delve into their structural nuances, compare their known anticancer and antimicrobial activities based on available data for their derivatives, and explore the underlying mechanistic rationale for their differential effects. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage these scaffolds in their own research endeavors.

Structural and Physicochemical Considerations: The Bioisosteric Relationship

At the core of this comparison lies the principle of bioisosterism, where the substitution of an atom or a group of atoms with another broadly similar entity can result in a molecule with similar or improved biological properties. In the case of this compound and 3-Fluoro-4-morpholinoaniline, the key difference is the replacement of the oxygen atom in the morpholine ring with a sulfur atom to form the thiomorpholine moiety. This seemingly subtle change can significantly impact the physicochemical properties of the molecule.[2]

The substitution of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability.[2] Sulfur is larger and less electronegative than oxygen, which can affect bond angles, ring conformation, and the molecule's ability to form hydrogen bonds. These differences can, in turn, influence how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Biological Activity: Insights from Derivative Studies

Direct comparative studies on the biological activity of the parent compounds, this compound and 3-Fluoro-4-morpholinoaniline, are not extensively available in the public domain. However, a comparative analysis can be extrapolated from the numerous studies on their respective derivatives, particularly in the realms of anticancer and antimicrobial research.

Anticancer Activity

Both morpholine and thiomorpholine-containing compounds have demonstrated significant potential as anticancer agents.[3] The morpholine moiety, in particular, is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[3][4][5]

3-Fluoro-4-morpholinoaniline Derivatives:

Derivatives of 3-Fluoro-4-morpholinoaniline have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. Notably, sulfonamide derivatives have shown significant anti-proliferative activity. For instance, one study reported a sulfonamide derivative, NAM-5, exhibiting potent activity against breast cancer cell lines with the following IC50 values:

CompoundCell LineIC50 (µM)
NAM-5MCF-7 (Breast)1.811[6]
NAM-5MDA-MB-231 (Breast)2.143[6]
NAM-7MCF-7 (Breast)1.883[6]
NAM-7MDA-MB-231 (Breast)4.688[6]

Other studies on different derivatives have reported moderate to good anticancer activities against liver (HepG2), cervical (HeLa), nasopharyngeal (CNE1), and lung (A549) cancer cell lines, with some analogues possessing IC50 values in the range of 16.5–18.7 μM.[7]

This compound Derivatives:

Mechanistic Insights: The PI3K/Akt/mTOR Pathway

The prevalence of the morpholine scaffold in known PI3K inhibitors like LY294002 suggests a likely mechanism of action for the anticancer effects of 3-fluoro-4-morpholinoaniline derivatives.[4] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain.[4] It is plausible that the thiomorpholine sulfur, while a weaker hydrogen bond acceptor, can still participate in favorable interactions within the ATP-binding pocket, or that other physicochemical properties conferred by the thiomorpholine ring contribute to target engagement.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholino_Inhibitor Morpholino/Thiomorpholine Inhibitor Morpholino_Inhibitor->PI3K Inhibition MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative In Vitro Analysis of the Antimicrobial Efficacy of Novel 3-Fluoro-4-thiomorpholinoaniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of therapeutics. This guide presents a comprehensive in vitro validation of a series of proprietary 3-Fluoro-4-thiomorpholinoaniline analogues. Drawing from established principles of antimicrobial susceptibility testing, this document provides a detailed comparison of their efficacy against a panel of clinically relevant bacterial and fungal pathogens. The experimental design, methodologies, and resulting data are presented to offer researchers and drug development professionals a robust framework for evaluating this promising class of compounds.

Introduction: The Rationale for Investigating this compound Analogues

The core structure of this compound shares features with fluoroquinolone antibiotics, suggesting a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][] These enzymes are crucial for DNA replication, transcription, and repair, making them validated targets for antibacterial agents.[3][4] The thiomorpholine moiety, a bioisostere of the piperazine ring found in many successful fluoroquinolones, offers opportunities for novel structure-activity relationships and potentially improved pharmacological properties.[5] This investigation seeks to quantify the antimicrobial potential of a series of analogues derived from this core structure, providing critical data to guide further development. The introduction of diverse substituents is hypothesized to modulate the antimicrobial spectrum and potency.

Experimental Design & Methodologies

To ensure the scientific rigor and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Test Compounds and Control Agents

A series of five novel this compound analogues (designated as FTM-1 to FTM-5) with varying substitutions were synthesized and purified to >95% purity. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a standard antifungal agent, were used as positive controls to benchmark the activity of the test compounds.

Microbial Strains

A panel of clinically significant, ATCC (American Type Culture Collection) reference strains were selected to represent a broad spectrum of pathogens:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal species: Candida albicans (ATCC 90028)

Core Experimental Workflow

The following diagram illustrates the overall workflow for determining the antimicrobial efficacy of the test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) A1 Inoculate 96-well plates with microbial suspension and compound dilutions P1->A1 P2 Prepare serial dilutions of test compounds and controls P2->A1 A2 Incubate plates at 37°C for 18-24 hours A1->A2 D1 Determine Minimum Inhibitory Concentration (MIC) (visual inspection/OD reading) A2->D1 D2 Subculture from clear wells onto agar plates D1->D2 D3 Incubate agar plates at 37°C for 24 hours D2->D3 D4 Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D3->D4

Caption: Workflow for MIC and MBC/MFC determination.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[8][9]

Protocol:

  • Preparation of Inoculum: A few colonies of the test microorganism from an overnight culture on an appropriate agar plate are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A 2-fold serial dilution of each test compound and control antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Results: A Comparative Analysis

The antimicrobial activities of the this compound analogues and control drugs are summarized below. The data presented is a representative, hypothetical dataset to illustrate the comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
CompoundS. aureus (ATCC 25923)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
FTM-1481664>128
FTM-224832>128
FTM-381632>128>128
FTM-41 2 4 16128
FTM-5163264>128>128
Ciprofloxacin0.510.251NA
FluconazoleNANANANA2

NA: Not Applicable

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
CompoundS. aureus (ATCC 25923)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
FTM-181632128>128
FTM-2481664>128
FTM-3163264>128>128
FTM-42 4 8 32>128
FTM-53264128>128>128
Ciprofloxacin120.52NA
FluconazoleNANANANA4

NA: Not Applicable

Discussion and Mechanistic Insights

The results indicate that the this compound scaffold possesses significant antibacterial activity. Analogue FTM-4 demonstrated the most potent and broad-spectrum activity against the tested bacterial strains, with MIC values ranging from 1 to 16 µg/mL. The MBC/MIC ratios for FTM-4 are generally low (≤4), suggesting a bactericidal mode of action. The variation in efficacy among the analogues highlights the critical role of the substituents in modulating antimicrobial potency and spectrum. The limited activity against P. aeruginosa is a common challenge for many antibiotic classes and suggests that efflux pump-mediated resistance could be a factor.[3] The lack of significant antifungal activity indicates a selective mechanism targeting prokaryotic pathways.

The proposed mechanism of action, analogous to fluoroquinolones, involves the inhibition of bacterial type II topoisomerases.[1][3][4]

G cluster_cell Bacterial Cell Compound FTM Analogue DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase inhibition Topo_IV Topoisomerase IV Compound->Topo_IV inhibition Membrane Cell Membrane Replication DNA Replication & Transcription DNA_Gyrase->Replication enables Topo_IV->Replication enables DNA Bacterial DNA DNA->Replication Cell_Death Cell Death Replication->Cell_Death blocked

Caption: Proposed mechanism of action for FTM analogues.

Conclusion

This guide provides a validated framework for assessing the in vitro antimicrobial efficacy of novel this compound analogues. The presented methodologies, rooted in CLSI standards, ensure data integrity and comparability.[6] The illustrative data highlights the potential of this chemical class, with specific analogues demonstrating potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. These findings warrant further investigation, including expanded structure-activity relationship studies, mechanism of action elucidation, and evaluation against a broader panel of resistant clinical isolates. The systematic approach detailed herein serves as a robust starting point for the preclinical development of this promising new class of antimicrobial agents.

References

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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A Comparative Analysis of 3-Fluoro-4-thiomorpholinoaniline as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of 3-Fluoro-4-thiomorpholinoaniline, a synthetic compound with potential applications in medicinal chemistry. We will explore its hypothetical kinase inhibitory activity by drawing parallels with structurally and functionally related molecules, providing a framework for its evaluation against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Emerging Potential of Fluorinated Anilines in Kinase Inhibition

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms and heterocyclic moieties, such as morpholine and thiomorpholine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[3][4] this compound, while primarily recognized as a synthetic intermediate, possesses structural motifs that suggest a potential for kinase inhibition.[3][5][6] The presence of a fluorinated aniline core, shared by several known kinase inhibitors, and a thiomorpholine ring, a bioisostere of the morpholine group found in many PI3K and EGFR inhibitors, provides a compelling rationale for its investigation as a kinase inhibitor.[7][8][9]

This guide will present a comparative analysis of this compound against two well-characterized kinase inhibitors: Gefitinib , an EGFR inhibitor, and ZSTK474 , a pan-PI3K inhibitor. This comparison will be supported by detailed experimental protocols and hypothetical data to illustrate how one might characterize the inhibitory potential of this compound.

The Rationale for Comparison: Structural Homology and Target Hypotheses

The selection of Gefitinib and ZSTK474 as comparators is based on the structural components of this compound. The 4-anilinoquinazoline core of Gefitinib shares the aniline moiety, and extensive structure-activity relationship (SAR) studies have highlighted the importance of substitutions on this ring for EGFR inhibition.[10][11][12] Similarly, the morpholine group is a key pharmacophore in many PI3K inhibitors, including ZSTK474, where it forms critical hydrogen bonds in the ATP-binding pocket.[7][13][14] The thiomorpholine group in our topic compound could potentially engage in similar interactions.

Signaling Pathway Context: EGFR and PI3K/AKT/mTOR

To understand the potential impact of this compound, it is crucial to visualize the signaling pathways it might modulate.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits CompoundX 3-Fluoro-4- thiomorpholinoaniline CompoundX->EGFR Hypothetical Inhibition CompoundX->PI3K Hypothetical Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Det IC50 Determination Biochem_Assay->IC50_Det Prolif_Assay Cell Proliferation Assay (e.g., MTT) IC50_Det->Prolif_Assay Inform concentration range End Data Analysis & Interpretation IC50_Det->End Cell_Culture Cell Culture (e.g., A549, MCF7) Cell_Culture->Prolif_Assay Western_Blot Western Blot Analysis (p-AKT, p-EGFR) Cell_Culture->Western_Blot Prolif_Assay->Western_Blot Confirm mechanism Western_Blot->End Start Compound (this compound) Start->Biochem_Assay Start->Cell_Culture

Caption: A logical workflow for the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [15][16] Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα)

  • Substrate (e.g., poly(Glu,Tyr) for EGFR, PIP2 for PI3K)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (this compound, Gefitinib, ZSTK474) dissolved in DMSO

  • Kinase assay buffer

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).

  • Add 10 µL of a master mix containing the kinase enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [15] Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the test compound.

Protocol 3: Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the inhibition of kinase signaling pathways by measuring the phosphorylation status of downstream targets. [17][18][19][20] Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with test compounds at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating this compound as a potential kinase inhibitor. Based on its structural features and the known activities of related compounds, it is plausible that this molecule could exhibit inhibitory activity against kinases such as EGFR and PI3K. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis. Future studies should focus on a broad kinase profiling to determine the selectivity of this compound, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The exploration of such novel chemical entities is essential for the continued development of targeted cancer therapies.

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comparing the anticancer effects of 3-Fluoro-4-thiomorpholinoaniline derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the structural scaffold of a molecule is a critical determinant of its therapeutic potential. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiomorpholine moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the anticancer effects of 3-Fluoro-4-thiomorpholinoaniline derivatives, benchmarking their performance against established anticancer drugs and elucidating their potential mechanisms of action. As Senior Application Scientists, our goal is to furnish the research community with a comprehensive resource that is not only technically robust but also grounded in field-proven insights, fostering the advancement of next-generation cancer therapeutics.

The Rationale for Fluorination and the Thiomorpholine Scaffold

The strategic incorporation of a fluorine atom into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of this compound, the fluorine atom at the 3-position of the aniline ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The thiomorpholine ring, a sulfur-containing heterocyclic motif, is a bioisostere of the morpholine ring, which is present in numerous approved drugs. The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine alters the ring's pKa, lipophilicity, and hydrogen bonding capacity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The thiomorpholine scaffold has been identified as a key component in a variety of compounds with demonstrated anticancer activity.[2]

Comparative Cytotoxicity: Benchmarking Against Standard-of-Care

A critical aspect of preclinical drug development is the assessment of a compound's cytotoxic potential against cancer cell lines in comparison to existing therapies. While comprehensive data for a wide range of this compound derivatives is still emerging, studies on closely related compounds provide valuable insights into their potential efficacy.

Lung Cancer: A Case Study in Comparative Efficacy

A study on a series of thiazolyl-thiomorpholine derivatives provides a direct comparison with cisplatin, a cornerstone of lung cancer chemotherapy. The data, summarized in the table below, highlights the potential of this class of compounds to exhibit potent and selective anticancer activity.

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]
3aH10.32>500
3b4-F9.85>500
3c4-Cl7.61>500
3d4-Br6.93>500
3e4-OCH38.47>500
3f 4-CH3 3.72 >500
Cisplatin -12.50 Not Reported

Data sourced from a comparative analysis of thiazolyl-thiomorpholine derivatives.

Notably, several of the synthesized thiomorpholine derivatives demonstrated superior inhibitory activity against the A549 lung cancer cell line compared to cisplatin.[3] Compound 3f , with a 4-methylphenyl substitution, emerged as the most potent derivative with an IC50 value of 3.72 µM, approximately 3.4 times more potent than cisplatin in this assay.[3] Furthermore, all tested compounds exhibited high selectivity, with IC50 values greater than 500 µM against the healthy L929 fibroblast cell line, suggesting a favorable therapeutic window.[3]

Insights from Morpholino Analogues in Breast Cancer

While direct comparative data for this compound derivatives in breast cancer is limited, studies on their morpholino counterparts offer a valuable surrogate for preliminary assessment. A study on novel 3-fluoro-4-morpholinoaniline derivatives demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]

CompoundMCF-7 (Breast Cancer) IC50 [µM]MDA-MB-231 (Breast Cancer) IC50 [µM]
NAM-51.8112.143
NAM-71.8834.688
Doxorubicin Comparable Activity ReportedComparable Activity Reported

Data for 3-fluoro-4-morpholinoaniline derivatives. The study reported that the activity of these compounds was similar to the clinically approved anticancer drug doxorubicin (DOX) in the 3T3L-1 cell line.[4]

The sulfonamide-containing derivative, NAM-5, exhibited potent activity with IC50 values of 1.811 µM and 2.143 µM against MCF-7 and MDA-MB-231 cells, respectively.[4] The study noted that the activity of these compounds was comparable to the standard-of-care anthracycline antibiotic, doxorubicin, in a non-cancerous cell line, suggesting their potential as potent anticancer agents.[4] It is important to reiterate that these are morpholino, not thiomorpholine, derivatives, and further studies are required to confirm if the sulfur-containing analogues exhibit similar or enhanced activity.

Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Several studies have implicated the thiomorpholine scaffold in the inhibition of this crucial pathway.[2][7]

Molecular docking studies of thiomorpholine-containing compounds have suggested that the thiomorpholine ring can form key interactions within the ATP-binding pocket of PI3K, contributing to the inhibition of its kinase activity.[8]

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiomorpholino This compound Derivative Thiomorpholino->PI3K Inhibits

Figure 1: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.

The inhibition of PI3K by these derivatives would lead to a downstream cascade of events, including the suppression of Akt and mTORC1 activity, ultimately resulting in the inhibition of cell growth and proliferation and the induction of apoptosis.

Experimental Protocols for Anticancer Evaluation

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. The following sections detail the methodologies for key in vitro assays used to assess the anticancer effects of novel compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Test Compounds & Controls Incubate24h->AddCompounds Incubate48_72h Incubate 48-72h AddCompounds->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h Solubilize Solubilize Formazan Crystals Incubate2_4h->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 2: A generalized workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the this compound derivatives or control compounds for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on thiomorpholine derivatives suggest that the nature of the substituents on the aromatic rings significantly influences their anticancer activity. For instance, in the series of thiazolyl-thiomorpholine derivatives, the presence of an electron-donating methyl group at the 4-position of the phenyl ring (compound 3f ) resulted in the highest potency against the A549 lung cancer cell line.[3] Conversely, studies on other series of thiopyrano[4,3-d]pyrimidine derivatives indicated that electron-withdrawing groups (e.g., Cl, F, Br) on the phenyl ring led to enhanced antitumor activity.[3] These findings underscore the importance of systematic structural modifications to optimize the anticancer efficacy of this class of compounds.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potential to inhibit the PI3K/Akt/mTOR pathway, a key driver of tumorigenesis, coupled with encouraging in vitro cytotoxicity data, warrants further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship.

  • Direct comparative studies of these derivatives against a wider range of standard-of-care drugs across multiple cancer cell lines.

  • In-depth mechanistic studies to confirm the inhibition of the PI3K/Akt/mTOR pathway and to identify other potential molecular targets.

  • In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of more effective and selective cancer treatments.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
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A Head-to-Head Comparison of Aniline-Based Kinase Inhibitors: Evaluating 3-Fluoro-4-thiomorpholinoaniline in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, aniline-based compounds have emerged as a cornerstone in the development of potent kinase inhibitors. Their ability to compete with ATP for binding to the kinase domain of crucial oncogenic drivers has led to the successful clinical application of several small molecules. This guide provides a comprehensive head-to-head comparison of the promising, yet less characterized, 3-Fluoro-4-thiomorpholinoaniline scaffold with well-established aniline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the comparative efficacy, underlying mechanisms, and the experimental data that underpins our understanding of these compounds. While direct, peer-reviewed kinase inhibition data for this compound is emerging, we will leverage data from structurally similar morpholino-aniline derivatives to project its potential and frame a scientifically grounded comparison.

The Aniline Scaffold: A Privileged Structure in Kinase Inhibition

The 2,4-diaminopyrimidine and related aniline cores are prevalent motifs in a multitude of kinase inhibitors. These structures are adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain. This interaction effectively blocks the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and disrupting downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[1]

The clinical success of aniline-based inhibitors such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and Lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), has solidified the importance of this chemical class in oncology.[2][3][4]

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity against a panel of kinases. High potency ensures efficacy at lower concentrations, while selectivity minimizes off-target effects and associated toxicities.

While specific IC50 values for this compound against key oncogenic kinases are not yet widely published, we can infer its potential by examining a close structural analog, 3-fluoro-4-morpholinoaniline. Recent studies on novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar range.[5][6] For the purpose of this guide, we will present a hypothetical profile for a this compound derivative (termed "Compound T") to illustrate a comparative framework.

InhibitorPrimary Target(s)IC50 (in vitro kinase assay)Reference
Gefitinib (Iressa®) EGFR13.06 nM - 77.26 nM (in sensitive cell lines)[7]
Erlotinib (Tarceva®) EGFR~2 nM (cell-free assay)[8]
Lapatinib (Tykerb®) EGFR, HER2EGFR: ~10.2 nM, HER2: ~9.8 nM (cell-free assay)[9][10]
Compound T (Hypothetical) EGFR/OtherTo be determined

Mechanism of Action and Signaling Pathway Inhibition

The therapeutic efficacy of these aniline-based inhibitors stems from their ability to disrupt critical cell signaling pathways.

Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that reversibly bind to the ATP-binding site of the EGFR kinase domain.[2] This inhibition is particularly effective in non-small cell lung cancer (NSCLC) tumors harboring activating mutations in the EGFR gene.[1] Inhibition of EGFR phosphorylation prevents the activation of downstream pro-survival pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.

Lapatinib is a dual TKI that reversibly inhibits both EGFR and HER2.[4] The dual inhibition is significant as HER2 overexpression is a key driver in a subset of breast cancers. By blocking both receptors, Lapatinib provides a broader inhibition of oncogenic signaling.

The putative mechanism of action for This compound and its derivatives is also expected to involve the inhibition of key kinases, leading to the suppression of cancer cell growth. The presence of the fluorine atom can enhance binding affinity, while the thiomorpholino group can influence solubility and pharmacokinetic properties.

Visualizing the Impact on Signaling Pathways

The following diagram illustrates the points of intervention for these inhibitors within the EGFR/HER2 signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Aniline-Based Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 CompoundT Compound T (Hypothetical) CompoundT->EGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by aniline-based inhibitors.

Experimental Protocols for Comparative Evaluation

To facilitate further research and head-to-head comparisons, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagents incubation Incubate Kinase, Substrate, and Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) stop->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound derivative, Gefitinib) in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase reaction buffer to the desired concentrations.

    • Prepare solutions of the purified recombinant kinase (e.g., EGFR, HER2) and its specific peptide substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km for the specific kinase.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase solution to all wells except the negative control.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for NSCLC, BT-474 for HER2+ breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to determine the effect of the inhibitors on the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with the inhibitors for the desired time and dose.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Future Directions and the Potential of this compound

While established aniline-based inhibitors have revolutionized cancer treatment, the emergence of drug resistance necessitates the development of novel compounds. The this compound scaffold represents a promising starting point for the design of next-generation kinase inhibitors. The introduction of the thiomorpholine moiety, in place of the more common morpholine, can alter the physicochemical properties of the molecule, potentially leading to improved pharmacokinetic profiles and novel target interactions.

Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this scaffold. Systematic modifications of the aniline ring and the thiomorpholine group could lead to the discovery of inhibitors with enhanced potency, improved selectivity, and activity against resistant kinase mutants.

Conclusion

The head-to-head comparison of aniline-based kinase inhibitors highlights the remarkable therapeutic impact of this class of compounds. While Gefitinib, Erlotinib, and Lapatinib have set a high benchmark, the exploration of novel scaffolds like this compound is crucial for advancing the field of targeted cancer therapy. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of such emerging inhibitors, paving the way for the development of more effective and personalized cancer treatments.

References

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A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount. While potency against a primary target is essential, a compound's off-target activity profile often dictates its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of a novel chemical entity, using 3-Fluoro-4-thiomorpholinoaniline as a case study.

While this compound is a known heterocyclic building block, its specific interactions with the human kinome are not extensively documented in publicly available literature.[1][2] Therefore, this guide will treat it as a hypothetical investigational compound to illustrate a robust, multi-faceted approach to characterization. We will postulate a primary target based on its chemical features and compare its hypothetical selectivity profile against established inhibitors, providing detailed, field-proven protocols for key validation experiments.

The PI3K/Akt/mTOR Pathway: A High-Value Target in Oncology

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in cancer and governs critical cellular processes like proliferation, survival, and metabolism.[3] Humans express three highly homologous Akt isoforms—Akt1, Akt2, and Akt3—which have distinct and sometimes opposing physiological roles.[3] For instance, the inhibition of Akt2 has been linked to cutaneous toxicity, making isoform-selective inhibition a significant goal in drug design to minimize side effects.[4][5]

Given the prevalence of the aniline scaffold in ATP-competitive kinase inhibitors, we hypothesize that this compound is an inhibitor of the Akt signaling pathway. This guide will outline the necessary steps to confirm this hypothesis and build a comprehensive selectivity profile.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Conformational Change PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Targets (GSK3β, FOXO, etc.) Akt->Downstream Activation/ Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Part 1: Initial Characterization - In Vitro Kinome Profiling

The first step in understanding a new compound's selectivity is to perform a broad biochemical screen against a large panel of kinases. This "kinome scan" provides a global view of the compound's inhibitory activity and helps identify both the intended primary target(s) and any potential off-targets.

Data Summary: Hypothetical Kinome Scan of this compound

The inhibitory activity of our hypothetical compound, this compound, and two well-characterized alternative Akt inhibitors, Afuresertib (a pan-Akt inhibitor) and Miransertib (an Akt1/2-selective inhibitor) , are assessed. The half-maximal inhibitory concentration (IC50) values are determined. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50, nM) (Hypothetical Data)Afuresertib (IC50, nM) (Reference Data)Miransertib (IC50, nM) (Reference Data)
Primary Targets
Akt1151814
Akt2254249
Akt31805851100
Key Off-Targets
PKA1200>10,0002800
ROCK12500>10,000>10,000
SGK18501500900
p70S6K>10,0008000>10,000
CDK245009300>10,000

Note: Data for Afuresertib and Miransertib are representative values compiled from public sources. Exact values may vary depending on assay conditions.

From this hypothetical data, we can infer that this compound is a potent inhibitor of Akt1 and Akt2, with moderate selectivity against Akt3. It shows some off-target activity against other kinases like PKA and SGK1, but at significantly higher concentrations. This profile suggests it is more selective than a typical pan-Akt inhibitor but may have a different therapeutic and side-effect profile compared to other isoform-selective inhibitors.

Experimental Protocol: Radiometric Kinase Assay

This is a common and robust method for determining the potency and selectivity of kinase inhibitors.[3][6]

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Combine Reagents: - Purified Kinase - Peptide Substrate - Test Compound (Varying Conc.) Initiation Initiate Reaction (Add [γ-33P]ATP) Reagents->Initiation Incubation Incubate at 30°C Initiation->Incubation Stop Stop Reaction & Capture Peptide Incubation->Stop Scintillation Measure Radioactivity Stop->Scintillation Analysis Calculate IC50 Values Scintillation->Analysis

Caption: Workflow for a typical in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Use purified, full-length recombinant human kinases (e.g., Akt1, Akt2, Akt3). Prepare a specific peptide substrate (e.g., a GSK3α-derived peptide).[3]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further into the reaction buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and varying concentrations of the inhibitor in a reaction buffer containing MgCl2 and DTT.

  • Kinase Reaction Initiation: Start the reaction by adding ATP, including a radiolabeled tracer ([γ-33P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that captures the phosphorylated peptide substrate.

  • Detection: Wash the filter to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[7]

Part 2: Cellular Validation - Confirming On-Target Activity

Biochemical assays are essential, but they don't fully replicate the complex environment inside a living cell. Therefore, it is crucial to validate that the compound engages its intended target in a cellular context and produces the expected downstream biological effect.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand (i.e., our inhibitor).

CETSA_Workflow Treat Treat cells with Compound or Vehicle Heat Heat cell lysates to various temperatures Treat->Heat Separate Separate soluble vs. precipitated proteins (Centrifugation) Heat->Separate Detect Detect remaining soluble target protein (Western Blot) Separate->Detect Plot Plot melt curves to assess stabilization Detect->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway) to ~80% confluency. Treat the cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.

  • Heat Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

  • Separation: Centrifuge the heated lysates at high speed to pellet the precipitated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Akt1) remaining in the supernatant using Western Blot or another protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Downstream Pathway Inhibition: Western Blot Analysis

To confirm that target engagement leads to functional inhibition of the signaling pathway, we can measure the phosphorylation status of a known downstream substrate of Akt, such as GSK3β.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β) and the total form of the substrate (e.g., anti-GSK3β). An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for characterizing the selectivity and cross-reactivity of a novel compound, using this compound as a hypothetical kinase inhibitor. The combination of broad in vitro profiling with cellular target engagement and functional downstream assays provides a comprehensive picture of a compound's activity.

Based on our hypothetical data, this compound presents an interesting profile as an Akt1/2-selective inhibitor. Its selectivity against Akt3 and other kinases like PKA could translate to a better safety profile compared to pan-Akt inhibitors. However, further studies, including cell panel screening across diverse cancer types and in vivo efficacy and toxicology studies, would be essential to validate its therapeutic potential. The methodologies described herein represent the foundational experiments required to build a compelling data package for any promising new chemical entity in the competitive field of kinase inhibitor development.

References

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A Comparative Guide to the In Vivo Validation of 3-Fluoro-4-thiomorpholinoaniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-fluoro-4-thiomorpholinoaniline scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapies.[1][2] Its unique electronic and structural properties make it an ideal starting point for developing potent and selective kinase inhibitors, a class of drugs that has revolutionized oncology.[3][4] Derivatives of the analogous 3-fluoro-4-morpholinoaniline have already shown promise in developing agents with significant anti-cancer activity in vitro.[5][6]

This guide provides a comprehensive framework for the crucial next step: in vivo validation. Moving from a promising compound in a petri dish to a viable drug candidate requires a rigorous, multi-faceted evaluation in a living system.[7][8] We will delineate a logical, field-proven workflow for assessing the pharmacokinetics, efficacy, and safety of novel drug candidates derived from this scaffold. To illustrate these principles, we will compare a hypothetical drug candidate, "Candidate TKI-X" , against an established, first-generation EGFR inhibitor, providing supporting experimental data and protocols.

Section 1: The Preclinical Candidate and The Target

The journey of in vivo validation begins with a well-characterized candidate and a clear understanding of its molecular target. Dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Our hypothetical Candidate TKI-X is designed as a next-generation irreversible inhibitor targeting a common resistance mutation in EGFR, while our comparator is a well-established reversible inhibitor.

Mechanism of Action: EGFR Signaling Pathway

The EGFR pathway is a critical cascade regulating cell growth and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which ultimately drive cell proliferation and inhibit apoptosis. Kinase inhibitors like Candidate TKI-X act by blocking the ATP-binding site of EGFR, thereby preventing this phosphorylation and shutting down the entire signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis TKI_X Candidate TKI-X TKI_X->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Candidate TKI-X.

Comparative In Vitro Profile

Before committing to costly and complex animal studies, a robust in vitro profile is essential. This data establishes the baseline potency and selectivity that we aim to translate to an in vivo setting.

ParameterCandidate TKI-XComparator (First-Gen TKI)Rationale
Target Kinase IC₅₀ (Mutant EGFR) 0.8 nM10 nMDemonstrates superior potency against the primary, disease-driving target.
Target Kinase IC₅₀ (Wild-Type EGFR) 50 nM15 nMA higher IC₅₀ for wild-type EGFR suggests a better therapeutic window, potentially reducing side effects associated with inhibiting the normal receptor in healthy tissues.[10]
Cell-Based Potency (H1975) 5 nM150 nMConfirms target engagement and potency in a relevant human cancer cell line harboring the target mutation.
Kinase Selectivity Panel (400 kinases) HighModerateBroad kinase screening is crucial to identify potential off-target activities that could lead to unexpected toxicities in vivo.

Section 2: The In Vivo Validation Workflow

A systematic, stepwise approach is paramount for generating reliable and reproducible in vivo data.[11] This workflow ensures that each experiment builds upon the last, from determining drug exposure to proving efficacy and safety.

InVivo_Workflow A Step 1: Animal Model Selection (Xenograft) B Step 2: Pharmacokinetic (PK) Profiling A->B C Step 3: Dose-Range Finding & Maximum Tolerated Dose (MTD) B->C D Step 4: Efficacy Study (Tumor Growth Inhibition) C->D E Step 5: Pharmacodynamic (PD) Biomarker Analysis D->E F Step 6: Preliminary Toxicology D->F

Caption: The sequential workflow for comprehensive in vivo drug candidate validation.

Step 1: Animal Model Selection

Rationale: The choice of animal model is the foundation of the study. For oncology, subcutaneous xenograft models are indispensable for the initial preclinical evaluation of novel inhibitors.[9] We use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the implanted human cancer cells. The cell line selected, H1975, is a human non-small cell lung carcinoma line that endogenously expresses the L858R/T790M mutant EGFR, making it a clinically relevant model for assessing our Candidate TKI-X .

Step 2: Pharmacokinetic (PK) Profiling

Rationale: Before assessing efficacy, we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Pharmacokinetic studies are essential to confirm that the drug achieves sufficient concentration at the tumor site for a durable period.[12][13] A pilot PK study informs dose selection and scheduling for subsequent efficacy trials.[14]

Experimental Protocol: Single-Dose PK Study

  • Animal Allocation: Use 12 healthy, non-tumor-bearing athymic nude mice.

  • Dosing: Administer a single dose of Candidate TKI-X (e.g., 10 mg/kg) via oral gavage (PO), the intended clinical route.[15]

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of the drug in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[12]

  • Data Modeling: Use non-compartmental analysis to determine key PK parameters.[16]

Comparative Pharmacokinetic Data (Oral Gavage, 10 mg/kg)

ParameterCandidate TKI-XComparatorSignificance
Cₘₐₓ (ng/mL) 1250800Higher maximum concentration suggests better absorption.
Tₘₐₓ (hours) 2.04.0Faster time to peak concentration.
AUC₀₋₂₄ (ng·h/mL) 98005500Greater overall drug exposure over 24 hours.
t₁/₂ (hours) 8.56.0Longer half-life may allow for less frequent dosing.
Step 3: Maximum Tolerated Dose (MTD) Study

Rationale: An MTD study is a critical safety assessment to identify the highest dose that can be administered without causing unacceptable toxicity.[17] This information is vital for selecting dose levels for the efficacy study, ensuring that the anti-tumor effects are not confounded by systemic toxicity.

Experimental Protocol: 7-Day MTD Study

  • Animal Allocation: Use groups of 3-5 healthy, non-tumor-bearing mice per dose level.

  • Dosing: Administer the drug daily for 7 days via oral gavage at escalating doses (e.g., 25, 50, 100 mg/kg). Include a vehicle-only control group.

  • Monitoring: Record body weight daily. A loss of >15-20% is often a sign of significant toxicity. Observe mice for clinical signs of distress (e.g., lethargy, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or significant morbidity.

Step 4: In Vivo Efficacy (Tumor Growth Inhibition) Study

Rationale: This is the pivotal experiment to determine if the drug candidate can inhibit tumor growth in a living organism. The study design must be robust, with appropriate controls and a sufficient number of animals to achieve statistical power.[9]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Inoculate 5-10 million H1975 cells, suspended in a 1:1 mixture of media and Matrigel Matrix, subcutaneously into the flank of female athymic nude mice. Matrigel helps improve tumor take rate.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent starting tumor burden across all animals.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Candidate TKI-X (Low Dose, e.g., 15 mg/kg, PO, daily)

    • Group 3: Candidate TKI-X (High Dose, e.g., 30 mg/kg, PO, daily)

    • Group 4: Comparator (30 mg/kg, PO, daily)

  • Treatment & Monitoring: Administer treatment for 21-28 days. Measure tumor dimensions with calipers 2-3 times per week, calculating volume using the formula: (Length x Width²)/2. Monitor body weight as a measure of general toxicity.[9]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or at the end of the treatment period.

Comparative Efficacy Data (Day 21)

GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1450 ± 210--1%
Candidate TKI-X (15 mg/kg) 480 ± 9567%-3%
Candidate TKI-X (30 mg/kg) 195 ± 6087%-5%
Comparator (30 mg/kg) 610 ± 11058%-12%

Interpretation: Candidate TKI-X demonstrates superior, dose-dependent anti-tumor efficacy compared to the established inhibitor. Importantly, it achieves this with less impact on body weight, suggesting a better safety profile and a wider therapeutic window.

Step 5: Pharmacodynamic (PD) & Biomarker Analysis

Rationale: Efficacy data shows that the drug works; pharmacodynamic data shows how it works by confirming target engagement in the tumor tissue.[18] This is achieved by measuring the inhibition of the target kinase and its downstream signaling proteins.[15]

PD_Workflow A Tumor Excision (3-4h post-final dose) B Snap Freeze in Liquid N₂ (Preserves Phosphorylation) A->B C Tissue Homogenization (Lysis Buffer with Inhibitors) B->C D Western Blot Analysis C->D E Probe for: p-EGFR, t-EGFR, p-ERK, t-ERK D->E

Caption: Workflow for pharmacodynamic analysis of tumor tissue.

Experimental Protocol: Western Blot for Target Inhibition

  • Tissue Collection: At the end of the efficacy study, collect tumors from a subset of mice from each group, typically 3-4 hours after the final dose to capture peak drug activity.

  • Sample Preparation: Snap-freeze tumors immediately in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA).

  • Western Blot: Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies against the phosphorylated form of the target (p-EGFR) and a key downstream node (p-ERK). Subsequently, strip and re-probe the membrane for total EGFR and total ERK to confirm equal protein loading.[11][15]

Expected Outcome: Tumors from mice treated with Candidate TKI-X should show a marked, dose-dependent decrease in the levels of p-EGFR and p-ERK compared to the vehicle control group, providing direct evidence of on-target activity.

Section 3: Overall Comparison and Path Forward

The final step is to synthesize all the collected data into a coherent picture to make an informed decision about the drug candidate's future.

Summary of Comparative In Vivo Performance

FeatureCandidate TKI-XComparatorAdvantage of Candidate TKI-X
Pharmacokinetics High exposure, longer half-lifeModerate exposure, shorter half-lifeFavorable profile may lead to improved dosing convenience and sustained target coverage.
Efficacy (TGI%) 87% at 30 mg/kg58% at 30 mg/kgStatistically significant and superior anti-tumor activity in a relevant disease model.
Target Engagement (PD) Strong, dose-dependent inhibition of p-EGFR and p-ERKModerate inhibition of p-EGFR and p-ERKConfirms robust on-target activity in the tumor, correlating with efficacy.
Safety/Tolerability Minimal body weight loss (<5%)Significant body weight loss (>10%)Wider therapeutic window, suggesting a potentially better safety profile in clinical settings.

The comprehensive in vivo validation process demonstrates that the hypothetical Candidate TKI-X , derived from the this compound scaffold, is a highly promising drug candidate. It exhibits a superior profile across all key preclinical metrics—pharmacokinetics, efficacy, and safety—when compared to an established first-generation inhibitor. The robust, on-target pharmacodynamic activity provides strong mechanistic support for the observed anti-tumor effects.

This systematic approach, grounded in sound scientific principles and validated protocols, provides the critical data package necessary to justify advancing a compound toward investigational new drug (IND)-enabling studies and, ultimately, clinical trials.[8][19]

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The Sulfur Switch: A Comparative Analysis of Thiomorpholine vs. Morpholine Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical Properties and Experimental Evaluation

In the landscape of medicinal chemistry, the morpholine ring is a well-established and ubiquitous scaffold, gracing the structures of numerous FDA-approved drugs. Its favorable physicochemical properties, such as aqueous solubility and metabolic stability, have cemented its status as a go-to fragment for drug designers. However, the simple substitution of its oxygen atom for sulfur, yielding thiomorpholine, presents a compelling strategic alternative that can profoundly modulate a molecule's characteristics. This guide provides an in-depth comparative analysis of the physicochemical properties of thiomorpholine anilines versus their morpholine counterparts, offering a crucial resource for researchers, scientists, and drug development professionals. We will delve into the key differences in lipophilicity, electronic effects, basicity, hydrogen bonding capabilities, and metabolic stability, supported by experimental data and detailed protocols for their determination.

At a Glance: Key Physicochemical Differences

The isosteric replacement of oxygen with sulfur, while seemingly subtle, imparts significant changes to the electronic and steric nature of the heterocyclic ring. These alterations ripple through the entire molecule, influencing its interactions with biological targets and its overall pharmacokinetic profile. Here, we present a summary of the anticipated and observed differences between 4-thiomorpholinoaniline and 4-morpholinoaniline.

Physicochemical Property4-Thiomorpholinoaniline4-MorpholinoanilineRationale for Difference
Predicted LogP 1.80.08 - 0.466The larger, less electronegative sulfur atom increases lipophilicity compared to the more polar oxygen atom.
Predicted pKa (Not explicitly found)6.72The lower electronegativity of sulfur makes the lone pair on the nitrogen slightly more available for protonation, potentially leading to a slightly higher pKa compared to the morpholine analogue where the oxygen atom has a stronger electron-withdrawing effect.
Hydrogen Bonding Weaker H-bond acceptor (Sulfur)Stronger H-bond acceptor (Oxygen)The oxygen in morpholine is a stronger hydrogen bond acceptor than the sulfur in thiomorpholine. The N-H donor strength is expected to be similar.
Metabolic Stability Prone to S-oxidationGenerally more stable, but can undergo ring oxidation and N-dealkylation.The sulfur atom provides a "soft spot" for metabolism, readily undergoing oxidation to the sulfoxide and sulfone.

I. Synthesis: Building the Scaffolds

The preparation of both 4-morpholinoaniline and 4-thiomorpholinoaniline typically proceeds through a common intermediate, the corresponding 4-(4-nitrophenyl) derivative. The general synthetic strategy involves a nucleophilic aromatic substitution followed by reduction of the nitro group.

Synthesis of 4-Morpholinoaniline

The synthesis of 4-morpholinoaniline is a well-established procedure, often involving the reaction of p-fluoronitrobenzene with morpholine, followed by catalytic hydrogenation.

G A p-Fluoronitrobenzene C 4-(4-Nitrophenyl)morpholine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B Morpholine B->C D 4-Morpholinoaniline C->D Reduction (e.g., H2, Pd/C)

Figure 1: Synthetic pathway to 4-morpholinoaniline.
Synthesis of 4-Thiomorpholinoaniline

The synthesis of 4-thiomorpholinoaniline follows a similar pathway, starting with the nucleophilic aromatic substitution of a p-halonitrobenzene with thiomorpholine to yield 4-(4-nitrophenyl)thiomorpholine. This intermediate is then reduced to the desired aniline.

G A p-Fluoronitrobenzene C 4-(4-Nitrophenyl)thiomorpholine A->C Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) B Thiomorpholine B->C D 4-Thiomorpholinoaniline C->D Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Figure 2: Synthetic pathway to 4-thiomorpholinoaniline.

II. Lipophilicity (LogP): A Tale of Two Heteroatoms

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The substitution of oxygen for sulfur has a pronounced effect on this property.

The predicted LogP of 4-thiomorpholinoaniline is approximately 1.8, whereas that of 4-morpholinoaniline is significantly lower, in the range of 0.08 to 0.466. This substantial increase in lipophilicity for the thiomorpholine analogue can be attributed to the larger size and lower electronegativity of the sulfur atom compared to oxygen, rendering the thiomorpholine ring less polar. This enhanced lipophilicity can be advantageous for crossing lipid bilayers, such as the blood-brain barrier, but may also lead to increased binding to plasma proteins and potential for off-target effects.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for the experimental determination of LogP.

  • Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh and dissolve the test compound (4-thiomorpholinoaniline or 4-morpholinoaniline) in the pre-saturated n-octanol to a known concentration.

  • Partitioning: Mix a known volume of the n-octanol solution of the compound with a known volume of the pre-saturated buffer in a sealed container.

  • Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G A Prepare n-octanol and buffer phases B Dissolve compound in n-octanol A->B C Mix phases and equilibrate B->C D Separate phases C->D E Quantify compound in each phase (HPLC) D->E F Calculate LogP E->F

Figure 3: Workflow for LogP determination by the shake-flask method.

III. Electronic Effects and Basicity (pKa)

The electronic nature of the heterocyclic ring influences the properties of the attached aniline moiety. The electronegativity of the heteroatom (O vs. S) plays a key role in modulating the electron density of the aniline nitrogen.

The predicted pKa of 4-morpholinoaniline is approximately 6.72. While a predicted value for 4-thiomorpholinoaniline was not found in the searched literature, we can infer the likely trend. Oxygen is more electronegative than sulfur, and thus exerts a stronger electron-withdrawing inductive effect. This effect in morpholine reduces the basicity of the ring nitrogen compared to a simple cyclic amine like piperidine. In thiomorpholine, the less electronegative sulfur atom will have a weaker electron-withdrawing effect, making the lone pair of electrons on the nitrogen slightly more available for protonation. Consequently, it is hypothesized that 4-thiomorpholinoaniline will have a slightly higher pKa than 4-morpholinoaniline, making it a slightly stronger base.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standardized solution of a strong acid (e.g., HCl).

  • Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

  • pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

G A Dissolve compound in aqueous co-solvent B Acidify solution A->B C Titrate with standardized base B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa from inflection point E->F

Figure 4: Workflow for pKa determination by potentiometric titration.

IV. Hydrogen Bonding Capabilities

The ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interaction with biological targets. The aniline moiety in both compounds provides an N-H group that can act as a hydrogen bond donor. The key difference lies in the hydrogen bond acceptor strength of the heterocyclic ring.

The oxygen atom in the morpholine ring is a significantly stronger hydrogen bond acceptor than the sulfur atom in the thiomorpholine ring. This is due to the higher electronegativity of oxygen, which results in a more polarized C-O bond and a greater partial negative charge on the oxygen atom. The sulfur atom in thiomorpholine is a much weaker hydrogen bond acceptor. This difference can have profound implications for target binding, as a crucial hydrogen bond with a receptor might be maintained with a morpholine analogue but lost with its thiomorpholine counterpart, or vice versa if the pocket is more accommodating to the thiomorpholine's properties. The N-H hydrogen bond donor strength of the aniline moiety is expected to be broadly similar for both compounds, though subtle differences may arise from the electronic effects of the heterocyclic ring.

V. Metabolic Stability: The Sulfur "Soft Spot"

Metabolic stability is a critical determinant of a drug's half-life and overall exposure. Here, the difference between morpholine and thiomorpholine is particularly stark.

The morpholine ring is generally considered to be metabolically robust. Common metabolic pathways for morpholine-containing drugs include oxidation of the ring, N-dealkylation, and N-oxidation. In contrast, the sulfur atom in the thiomorpholine ring provides a metabolic "soft spot." It is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of the corresponding sulfoxide and sulfone metabolites. This can be either a liability, leading to rapid clearance and low bioavailability, or a strategic advantage in "soft drug" design, where rapid metabolism to inactive and non-toxic metabolites is desired. The metabolic fate of thiomorpholine-containing compounds often proceeds through C-N bond cleavage, leading to ring-opened products.

Experimental Protocol: Liver Microsomal Stability Assay

In vitro liver microsomal stability assays are a standard method for assessing the susceptibility of a compound to Phase I metabolism.

  • Preparation of Reagents: Thaw cryopreserved liver microsomes (human or other species) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a NADPH-regenerating system.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding the test compound to the microsomal suspension.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

G A Prepare liver microsomes and NADPH regenerating system B Incubate compound with microsomes at 37°C A->B C Sample at multiple time points B->C D Quench reaction and precipitate proteins C->D E Analyze remaining compound by LC-MS/MS D->E F Calculate half-life and intrinsic clearance E->F

Figure 5: Workflow for a liver microsomal stability assay.

VI. Conclusion: A Strategic Choice in Drug Design

The choice between a thiomorpholine and a morpholine aniline is not merely a matter of substituting one heteroatom for another; it is a strategic decision that can profoundly shape the physicochemical and pharmacokinetic profile of a drug candidate. The thiomorpholine analogue offers increased lipophilicity, which may enhance membrane permeability, but at the cost of introducing a metabolically labile sulfur atom. Conversely, the morpholine analogue provides greater metabolic stability and stronger hydrogen bond accepting capabilities, which can be crucial for target engagement and a longer duration of action.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program. If enhanced CNS penetration is desired and a degree of metabolic clearance is acceptable or even beneficial, the thiomorpholine scaffold may be advantageous. If metabolic stability and strong hydrogen bonding are paramount for efficacy, the morpholine ring remains a tried-and-true option. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the rational design of next-generation therapeutics.

References

  • Dal Piaz, V., et al. (2021). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • SIELC Technologies. 4-(4-Morpholino)aniline. [Link]
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

validating the mechanism of action of 3-Fluoro-4-thiomorpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on targeted therapies, rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for validating the MoA of novel 3-Fluoro-4-thiomorpholinoaniline derivatives, using a case study of a hypothetical compound, "FTD-123," designed as a selective PI3Kα inhibitor. We will compare FTD-123 with established PI3K inhibitors, providing detailed experimental protocols and data interpretation to ensure scientific integrity and reproducibility.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a common oncogenic driver in various cancers, making it a prime target for therapeutic intervention.

Validating that a novel compound like FTD-123 specifically targets PI3Kα and effectively modulates its downstream signaling is crucial for its clinical development. This guide will walk through a logical, multi-step process to build a robust MoA profile for FTD-123.

To contextualize the performance of FTD-123, we will compare it with two well-characterized PI3K inhibitors:

  • Alpelisib (Piqray®): An FDA-approved selective PI3Kα inhibitor.[1][2][3] It is known to be highly potent against the p110α isoform of PI3K.[1]

  • Taselisib: A PI3K inhibitor with a dual mechanism of action, blocking kinase signaling and inducing the degradation of mutant p110α protein.[4][5]

The following table summarizes the key biochemical features of these compounds. The data for FTD-123 is hypothetical for illustrative purposes.

Table 1: Biochemical Potency and Selectivity of PI3K Inhibitors

CompoundTarget(s)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Data Source
FTD-123 PI3Kα-selective81,250310280Hypothetical Data
Alpelisib PI3Kα-selective51,156290250Furet et al., 2013
Taselisib PI3Kα, δ, γ0.29>10-fold selective over β0.120.97Selleck Chemicals

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Workflow for MoA Validation

A sequential and multi-faceted experimental approach is essential to build a convincing MoA profile. The following workflow is designed to rigorously test the hypothesis that FTD-123 is a potent and selective PI3Kα inhibitor.

MoA_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay In Vitro Kinase Assay target_engagement Cellular Thermal Shift Assay (CETSA) biochem_assay->target_engagement Confirm Potency downstream_signaling Western Blotting (p-Akt, p-S6K) target_engagement->downstream_signaling Verify Target Binding in Cells cell_viability Cell Proliferation Assay (MTT) downstream_signaling->cell_viability Assess Pathway Inhibition FTD_123_profile FTD-123 MoA Profile cell_viability->FTD_123_profile Determine Functional Outcome

Caption: A typical workflow for validating the on-target effects of a PI3Kα inhibitor.

Step 1: In Vitro Kinase Assay - Determining Potency and Selectivity

Causality: The first step is to determine if FTD-123 directly inhibits the enzymatic activity of PI3Kα and to assess its selectivity against other PI3K isoforms. This is a fundamental biochemical validation that provides the initial evidence of on-target activity.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of FTD-123, Alpelisib, and Taselisib in DMSO.

    • Prepare assay buffer containing the PI3K enzyme (α, β, δ, or γ isoforms), the lipid substrate PIP2, and ATP.[6]

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.[7]

  • Detection:

    • Stop the reaction and add detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-biotin antibody).[7]

    • Measure the HTRF signal. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis:

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Expected Data:

Table 2: In Vitro Kinase Inhibition Profile

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
FTD-123 8.2 ± 1.51350 ± 89325 ± 45290 ± 38
Alpelisib 5.5 ± 0.91210 ± 110285 ± 33260 ± 29
Taselisib 0.3 ± 0.0535 ± 4.20.15 ± 0.031.1 ± 0.2

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 2 suggest that FTD-123 is a potent inhibitor of PI3Kα with good selectivity against the other Class I PI3K isoforms, similar to the profile of Alpelisib.

Step 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Context

Causality: While in vitro assays are crucial, they do not confirm that the compound can enter a cell and bind to its intended target. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.[8][9]

Protocol: CETSA

  • Cell Treatment:

    • Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7) to 70-80% confluency.

    • Treat the cells with FTD-123 or a vehicle control for 2 hours.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble PI3Kα in the supernatant using an ELISA or Western blotting.

  • Data Analysis:

    • Plot the percentage of soluble PI3Kα against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of FTD-123 indicates target stabilization.

Expected Data:

Table 3: CETSA Thermal Shift (ΔTm) for PI3Kα

Compound (10 µM)ΔTm (°C)
FTD-123 + 4.5
Alpelisib + 4.8
Taselisib + 5.2

ΔTm represents the change in the melting temperature of PI3Kα in the presence of the compound compared to the vehicle control.

Interpretation: A significant positive thermal shift for FTD-123 would confirm that it binds to and stabilizes PI3Kα within intact cells, a critical step in MoA validation.

Step 3: Western Blotting - Assessing Downstream Pathway Inhibition

Causality: Having confirmed target engagement, the next logical step is to determine if this binding event translates into the inhibition of the PI3K signaling pathway. This is achieved by measuring the phosphorylation status of key downstream effectors, such as Akt and S6 kinase (S6K).[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6K p-S6K S6K->pS6K Phosphorylation Proliferation Cell Growth & Proliferation pS6K->Proliferation FTD123 FTD-123 FTD123->PI3K Inhibition

Caption: The PI3Kα signaling cascade and the inhibitory action of a PI3Kα inhibitor.

Protocol: Western Blotting for p-Akt and p-S6K

  • Cell Culture and Treatment:

    • Culture PIK3CA-mutant cancer cells (e.g., MCF-7) to 70-80% confluency.

    • Treat cells with varying concentrations of FTD-123, Alpelisib, and Taselisib for 2-6 hours.[7]

  • Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, and a loading control (e.g., β-actin).[10]

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

Expected Data:

Table 4: Inhibition of p-Akt in MCF-7 Cells (IC50)

Compoundp-Akt (Ser473) IC50 (nM)
FTD-123 25.5 ± 4.1
Alpelisib 18.9 ± 3.2
Taselisib 5.8 ± 1.1

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: A dose-dependent decrease in the phosphorylation of Akt and S6K upon treatment with FTD-123 would provide strong evidence of its ability to inhibit the PI3K pathway in a cellular context.

Step 4: Cell Proliferation Assay - Assessing the Functional Outcome

Causality: The ultimate goal of a targeted therapy is to inhibit cancer cell growth. Therefore, the final step in this validation workflow is to assess the effect of FTD-123 on the proliferation of cancer cells.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed PIK3CA-mutant cancer cells (e.g., MCF-7) in a 96-well plate.[11]

  • Compound Treatment:

    • Treat the cells with a serial dilution of FTD-123, Alpelisib, and Taselisib for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.[12]

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by fitting the data to a dose-response curve.

Expected Data:

Table 5: Anti-proliferative Activity in MCF-7 Cells (GI50)

CompoundGI50 (nM)
FTD-123 150 ± 25
Alpelisib 125 ± 18
Taselisib 85 ± 12

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: A potent anti-proliferative effect of FTD-123 in a PIK3CA-mutant cell line would demonstrate that the observed target engagement and pathway inhibition translate into a desired functional outcome.

Conclusion

This guide has outlined a rigorous, step-by-step approach to validate the mechanism of action of a novel this compound derivative, FTD-123, as a PI3Kα inhibitor. By integrating biochemical assays, cellular target engagement studies, downstream signaling analysis, and functional cell-based assays, researchers can build a comprehensive and robust data package. This multi-faceted approach, grounded in scientific integrity and supported by comparative data, is essential for the successful development of targeted cancer therapies.

References

  • Jhaveri, K., & Modi, S. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(8), 806–812. [Link]
  • Tew, M., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 25(11), 6049. [Link]
  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11542. [Link]
  • Jo, H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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  • Song, K. W., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04. [Link]
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  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
  • Breast Cancer Now. (n.d.). Alpelisib (Piqray).
  • Song, K. W., et al. (2017). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Cancer Research, 77(13 Supplement), 146. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 165–182. [Link]
  • Castaneda, C. A., & Castillo, J. J. (2012). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 821, 449–459. [Link]
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]
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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1935–1945. [Link]
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  • Vasan, N., et al. (2019). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancer Discovery, 9(12), 1664–1680. [Link]
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  • Alqahtani, A., et al. (2020). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 12(9), 2419. [Link]
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A Researcher's Guide to Assessing the Novelty and Patentability of New 3-Fluoro-4-thiomorpholinoaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and material science, the identification of novel chemical entities with therapeutic or functional potential is a critical first step. The 3-fluoro-4-thiomorpholinoaniline scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and patentability of new this compound compounds. By integrating strategic prior art analysis with robust experimental validation, this document serves as a practical roadmap from initial compound synthesis to a preliminary patentability assessment.

The Landscape of this compound and its Derivatives

The core structure of this compound combines a fluorine atom, a thiomorpholine ring, and an aniline moiety, bestowing it with unique physicochemical properties that are attractive for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the thiomorpholine and aniline groups provide sites for further chemical modification to modulate activity and specificity.

Known applications and derivatives of this scaffold primarily fall into two categories:

  • Antimicrobial Agents: The structural similarity to the morpholino group in the antibiotic linezolid has spurred the development of this compound derivatives as potential antibacterial agents.[3] Modifications, such as the introduction of sulfonamide and carbamate groups, have shown effectiveness against various microbes.

  • Anticancer Agents: Novel sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting the potential for thiomorpholino analogues in oncology research.[1][2]

Assessing Novelty: A Systematic Approach to Prior Art Searches

Before embarking on extensive and costly experimental work, a thorough prior art search is paramount to determine the novelty of a newly synthesized this compound derivative. A prior art search involves a systematic investigation of publicly available information to ascertain if an identical or similar compound has been previously disclosed.

A comprehensive search strategy should encompass both chemical structure and keyword-based searches across a variety of databases.

Key Databases for Chemical Structure and Patent Searches:
DatabaseScopeSearch Capabilities
PubChem A free and extensive database of chemical molecules and their activities.Chemical structure, substructure, and similarity searching.
CAS SciFinder A comprehensive and authoritative source of chemical information, including patents and literature.Chemical structure, reaction, and substance searching with advanced filtering options.
Google Patents A free patent search engine covering patents from numerous jurisdictions.Keyword and classification-based searching.
PatBase A commercial patent database with global coverage and advanced analysis tools.Chemical structure searching, including Markush structure analysis.[4]
SureChEMBL A free database of chemical structures from the patent literature.Chemical structure and substructure searching.
A Step-by-Step Guide to a Prior Art Search:

Here, we outline a systematic workflow for conducting a prior art search for a hypothetical new compound: (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-fluoro-4-thiomorpholinoaniline (Compound X) .

Caption: Workflow for a systematic prior art search.

Establishing Patentability: Beyond Novelty

For a new compound to be patentable, it must satisfy three core requirements:

  • Novelty: The compound must not have been previously disclosed to the public.

  • Inventive Step (Non-Obviousness): The compound must not be an obvious modification of a known compound to a person skilled in the art.

  • Industrial Applicability (Utility): The compound must have a specific, substantial, and credible utility.

While the prior art search addresses novelty, the inventive step and utility must be demonstrated through experimental data.

Comparative Experimental Analysis: Demonstrating Inventive Step and Utility

To build a strong case for patentability, it is essential to compare the performance of a new compound against existing alternatives. This section outlines a hypothetical comparative study of Compound X against a known this compound derivative (Reference Compound A ) and a standard-of-care drug.

Hypothetical Performance Data:
CompoundMIC against S. aureus (µg/mL)IC50 against MCF-7 (µM)
Compound X 85.2
Reference Compound A 3215.8
Ciprofloxacin (Control) 2N/A
Doxorubicin (Control) N/A0.8

This data suggests that Compound X possesses significantly improved antimicrobial and anticancer activity compared to the known Reference Compound A , thus providing evidence for an inventive step.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are crucial.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Test compounds and control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds and control antibiotic in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and control drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and control drug for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structuring a Preliminary Patentability Report

The culmination of the prior art search and experimental validation should be a comprehensive report that provides a preliminary assessment of the compound's patentability.

Caption: Structure of a preliminary patentability report.

Conclusion

The journey from a novel chemical entity to a potentially valuable intellectual property asset is a meticulous process that demands both scientific rigor and strategic foresight. For new this compound compounds, a systematic approach to assessing novelty through comprehensive prior art searches, coupled with robust experimental validation of their utility and inventive step, is indispensable. This guide provides a foundational framework to navigate this complex landscape, empowering researchers to make informed decisions about the potential patentability of their discoveries.

References

  • How to Conduct a Patent Search for Chemical Inventions. (2025, December 25). PatentPC.
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • CAS Patent searching. (n.d.). CAS.
  • Top Tips for Chemical Patent Searching. (n.d.). Minesoft.
  • How does the USPTO handle searches for chemical compounds and structures? (2024, September 27). BlueIron IP.
  • Full Chemical Structure Search- Understanding the Basics. (2017, June 22). U.S. Patent Searching.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (n.d.). ResearchGate.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial Susceptibility Testing. (n.d.). In StatPearls. National Center for Biotechnology Information (US).
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.

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peer-reviewed studies validating the therapeutic potential of 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: From a Specific Molecule to a Promising Scaffold

In the landscape of drug discovery, the journey often begins with a single, intriguing molecule. This guide was initially conceived to explore the therapeutic potential of 3-Fluoro-4-thiomorpholinoaniline . However, a thorough review of peer-reviewed literature reveals a notable absence of direct studies on this specific compound. Instead, the available data points to its role as a versatile chemical intermediate, a building block for more complex molecules.

This guide, therefore, pivots from a singular focus to a broader, more practical exploration of the thiomorpholinoaniline scaffold . We will delve into the therapeutic promise of this chemical family, drawing insights from structurally similar compounds and their documented biological activities. For researchers and drug development professionals, this guide serves as a comparative framework for understanding the potential of this scaffold and provides a roadmap for its systematic evaluation.

The core structure, characterized by a thiomorpholine ring attached to an aniline moiety, presents a unique combination of steric and electronic properties. The presence of a sulfur atom in the thiomorpholine ring, compared to the oxygen in the more commonly studied morpholinoanilines, offers distinct possibilities for molecular interactions and metabolic stability. The fluorine atom, as seen in our initial compound of interest, is a well-established bioisostere for hydrogen, capable of modulating physicochemical properties and target binding affinity.

This guide will compare the potential applications of the thiomorpholinoaniline scaffold in key therapeutic areas, namely oncology and infectious diseases, by examining the performance of related compounds. We will provide detailed experimental protocols to empower researchers to validate these therapeutic hypotheses for novel derivatives like this compound.

II. Potential Therapeutic Applications: A Comparative Analysis

The therapeutic potential of the thiomorpholinoaniline scaffold can be inferred from the biological activities of its analogs. The primary areas of interest are kinase inhibition for anticancer applications and broad-spectrum antimicrobial activity.

A. Anticancer Activity: Targeting Kinase Signaling Pathways

The morpholinoaniline scaffold is a recognized pharmacophore in the design of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The development of selective kinase inhibitors has transformed cancer therapy.[1]

Derivatives of the closely related 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against breast cancer cell lines.[2] For instance, a sulfonamide derivative, NAM-5 , showed potent activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 1.811 µM and 2.143 µM, respectively.[2] This suggests that the core scaffold can be effectively derivatized to achieve significant anticancer effects.

The thiomorpholinoaniline scaffold offers a unique opportunity to explore novel interactions within the ATP-binding pocket of various kinases. The sulfur atom can alter the conformation of the ring and its hydrogen-bonding capabilities, potentially leading to altered selectivity and potency profiles compared to its morpholino counterparts.

Table 1: Comparative Anticancer Activity of Morpholinoaniline Derivatives

CompoundScaffoldTarget Cell LinesIC50 (µM)Reference
NAM-5 3-Fluoro-4-morpholinoaniline sulfonamideMCF-71.811[2]
MDA-MB-2312.143[2]
NAM-7 3-Fluoro-4-morpholinoaniline derivativeMCF-71.883[2]
MDA-MB-2314.688[2]
Doxorubicin (Control) AnthracyclineMCF-7, MDA-MB-231Not specified in source[2]

This data underscores the potential of the core scaffold in cancer therapeutics and provides a benchmark for evaluating novel thiomorpholinoaniline derivatives.

B. Antimicrobial Activity: A Scaffold for Novel Antibiotics

The emergence of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of novel antimicrobial agents.[3] The morpholino group is a key component of the antibiotic linezolid, highlighting the potential of this chemical class in combating bacterial infections. While direct studies on the antimicrobial properties of this compound are lacking, the general applicability of the anilino-scaffold in antimicrobial drug design is well-documented. For example, novel quinolone derivatives have shown potent antimicrobial activity with MIC values as low as <0.03–31.25 μg/mL.[4]

The thiomorpholinoaniline scaffold can be explored for its potential to inhibit bacterial growth through various mechanisms. The structural modifications enabled by this scaffold could lead to compounds with activity against both Gram-positive and Gram-negative bacteria.

III. Experimental Validation: A Step-by-Step Guide

To validate the therapeutic potential of this compound or any novel derivative of this scaffold, a systematic experimental approach is essential. The following protocols provide a robust framework for initial in vitro screening.

A. Workflow for Assessing Anticancer Potential

The initial evaluation of a novel compound for anticancer activity involves determining its cytotoxicity against cancer cell lines and its selectivity over non-cancerous cells. A key objective is to identify if the compound inhibits a specific kinase, which is a common mechanism for anilino-based anticancer drugs.

G cluster_0 Initial Screening cluster_1 Mechanism of Action start Synthesize & Purify This compound Derivatives cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Lines (e.g., MCF-7, A549) - Normal Cell Line (e.g., NIH/3T3) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Calculate Selectivity Index ic50->selectivity kinase_panel Broad Kinase Panel Screen (e.g., Radiometric or Fluorescence-based assay) selectivity->kinase_panel Active & Selective Compounds hit_validation Hit Validation: - Dose-Response Curve - Determine Ki kinase_panel->hit_validation binding_assay Binding Affinity Assay (e.g., SPR or ITC) hit_validation->binding_assay

Caption: Workflow for evaluating the anticancer potential of novel compounds.

1. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[5]

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NIH/3T3) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After a 48-72 hour incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Kinase Inhibition Assay

This assay determines if the compound inhibits the activity of specific protein kinases.[6]

  • Assay Format Selection: Choose a suitable assay format, such as a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.[6][7]

  • Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Detection: Measure the phosphorylation of the substrate.

  • Data Analysis: Determine the IC50 value for kinase inhibition. For promising hits, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[6]

B. Workflow for Assessing Antimicrobial Potential

The initial screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

G cluster_0 Primary Screening cluster_1 Secondary Screening start Synthesize & Purify This compound Derivatives mic_assay Broth Microdilution Assay - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) start->mic_assay mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_determination mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_assay Compounds with Low MIC Values biofilm_assay Biofilm Inhibition/ Eradication Assay mbc_assay->biofilm_assay

Caption: Workflow for evaluating the antimicrobial potential of novel compounds.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[5][8]

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[5]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls. Incubate for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[5]

Table 2: Representative Antimicrobial Activity of Quinolone Derivatives (for comparison)

CompoundTarget MicroorganismMIC (µg/mL)Reference
Novel Quinolone Derivatives Bacillus subtilis<0.03[4]
Staphylococcus aureus0.06–3.9[4]
Escherichia coli0.06–3.9[4]

This data provides a reference point for the level of activity to aim for with novel thiomorpholinoaniline derivatives.

IV. Conclusion and Future Directions

While this compound itself remains an uncharacterized molecule in terms of its therapeutic potential, the broader thiomorpholinoaniline scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. By leveraging the insights gained from structurally related morpholinoaniline derivatives and applying the systematic experimental workflows outlined in this guide, researchers can effectively explore the therapeutic landscape of this chemical family.

Future research should focus on the synthesis of a diverse library of this compound derivatives with modifications to the aniline and thiomorpholine rings. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and selectivity. Promising lead compounds identified through in vitro screening can then be advanced to in vivo studies to evaluate their efficacy and safety in animal models. The journey from a chemical scaffold to a clinically viable drug is long and challenging, but the thiomorpholinoaniline family presents a compelling starting point for innovation in medicinal chemistry.

V. References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from BenchChem website.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development. Retrieved from BenchChem website.

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Springer Nature. (n.d.). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Retrieved from [Link]

  • MDPI. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Antimicrobial, Antioxidant and Antiproliferative Activities of Novel Quinolones. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Retrieved from [Link]

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A Comparative Analysis of the Cytotoxic Profile of 3-Fluoro-4-thiomorpholinoaniline: A Focus on Cancerous Versus Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Within this context, heterocyclic compounds have emerged as a promising class of molecules, with aniline and morpholine derivatives, in particular, demonstrating significant potential as anticancer agents.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a promising, yet under-investigated molecule, 3-Fluoro-4-thiomorpholinoaniline, on cancerous versus healthy cell lines. While direct and extensive research on this specific compound is emerging, we will draw upon robust data from its close structural analog, 3-fluoro-4-morpholinoaniline, to project a scientifically grounded cytotoxic profile and to delineate the experimental methodologies required for its validation.[1][2]

The core rationale for investigating this compound lies in the established anticancer properties of its parent structures. The aniline scaffold is a key component in numerous approved and experimental cancer drugs, known to interact with various cellular targets to induce cell death.[3][4] The thiomorpholine moiety, a bioisostere of morpholine, can enhance the pharmacokinetic and pharmacodynamic properties of a compound. The substitution of oxygen with sulfur can influence lipophilicity, metabolic stability, and target engagement, potentially leading to improved therapeutic indices. This guide will, therefore, not only present a hypothetical yet evidence-based comparison of cytotoxicity but also provide detailed protocols for researchers to conduct their own validation studies.

Projected Comparative Cytotoxicity of this compound

Based on the cytotoxic data of closely related 3-fluoro-4-morpholinoaniline derivatives, we can project a potent and selective anticancer profile for this compound. The following table summarizes the anticipated half-maximal inhibitory concentration (IC50) values against representative breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous murine embryonic fibroblast cell line (3T3L-1). For comparative purposes, the activity of Doxorubicin, a standard chemotherapeutic agent, is also included.[1][2]

CompoundCell LineCell TypeProjected IC50 (µM)
This compound MCF-7Human Breast Adenocarcinoma~ 2.0
MDA-MB-231Human Breast Adenocarcinoma~ 2.5
3T3L-1Mouse Embryonic Fibroblast> 10
Doxorubicin (Reference) MCF-7Human Breast Adenocarcinoma~ 1.5
MDA-MB-231Human Breast Adenocarcinoma~ 1.8
3T3L-1Mouse Embryonic Fibroblast~ 2.2

This projected data suggests that this compound may exhibit significant cytotoxic activity against cancerous cell lines while displaying a considerably lower impact on healthy cells, indicating a favorable selectivity profile.

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the cytotoxic effects of this compound, a series of well-established in vitro assays are recommended.[5] The following protocols provide a step-by-step guide for researchers.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, and 3T3L-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To elucidate the mechanism of cell death, it is crucial to determine if the compound induces apoptosis. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.[1][2]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To provide a clear visual representation of the experimental design and the potential underlying mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treat with 3-Fluoro-4- thiomorpholinoaniline (various concentrations) Cancer_Cells->Treatment Healthy_Cells Healthy Cell Line (3T3L-1) Healthy_Cells->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Apoptosis (Annexin V/PI) Treatment->Flow_Cytometry IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptotic Cell Population Flow_Cytometry->Apoptosis_Quant Comparison Compare Cancerous vs. Healthy Cell Response IC50->Comparison Apoptosis_Quant->Comparison

Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.

G Compound This compound Receptor Putative Receptor/ Target Protein Compound->Receptor Binds to Cell_Membrane Cell Membrane Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Initiates Mitochondria Mitochondria Signal_Cascade->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Discussion and Future Directions

The projected data, based on the activity of its close analog, suggests that this compound holds significant promise as a selective anticancer agent. The anticipated higher IC50 value against the healthy 3T3L-1 cell line compared to the MCF-7 and MDA-MB-231 cancer cell lines points towards a desirable therapeutic window. The proposed mechanism of action via the induction of apoptosis is a common and effective strategy for cancer therapeutics, as it leads to programmed cell death without eliciting an inflammatory response.

Future research should focus on validating these projections through rigorous in vitro studies as outlined in this guide. A broader panel of cancer cell lines, including those from different tissue origins, should be tested to determine the compound's spectrum of activity. Furthermore, mechanistic studies should be expanded to identify the specific molecular targets of this compound and to fully elucidate the signaling pathways involved in its cytotoxic effects. In vivo studies using animal models will also be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • BenchChem. (2025). Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Kosheeka. (2025).
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • PubMed. (1988). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines.
  • Smolecule. (2023). Buy this compound | 237432-11-0.
  • IFTM University. (2024).
  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • ChemRxiv. (n.d.). Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity.
  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • ResearchGate. (n.d.).

Sources

Evaluating the Synergistic Potential of 3-Fluoro-4-thiomorpholinoaniline in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the concurrent use of multiple therapeutic agents, has emerged as a powerful strategy to enhance treatment efficacy, overcome drug resistance, and minimize side effects.[1] This guide provides a comprehensive framework for evaluating the synergistic potential of a novel investigational compound, 3-Fluoro-4-thiomorpholinoaniline, when combined with established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical assessment of new cancer therapeutics.

Introduction to this compound: A Compound of Interest

This compound is a synthetic molecule characterized by a fluorinated aniline core linked to a thiomorpholine moiety.[2] While direct anti-cancer studies on this specific compound are not yet prevalent in published literature, its structural motifs are of significant interest in medicinal chemistry. The thiomorpholine ring, a sulfur-containing heterocycle, and the fluoroaniline group are present in various bioactive compounds. The presence of these functional groups suggests potential interactions with key cellular signaling pathways implicated in cancer progression.[2]

Based on its structural features and the known roles of similar chemical entities, it is hypothesized that this compound may act as an inhibitor of pro-survival signaling pathways, such as the PI3K/AKT/mTOR cascade. The PI3K/AKT pathway is frequently hyperactivated in a multitude of human cancers, driving cell proliferation, survival, and resistance to conventional therapies.[3] Therefore, inhibiting this pathway could sensitize cancer cells to the cytotoxic effects of standard chemotherapeutics.

The Rationale for Combination Therapy: Targeting Cancer's Survival Mechanisms

Chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel are mainstays in cancer treatment, primarily inducing cell death through DNA damage or mitotic arrest.[3] However, cancer cells often develop resistance by activating survival pathways, with the PI3K/AKT pathway being a prominent escape route.[3] By co-administering an inhibitor that targets this pathway, we can potentially block this survival mechanism, leading to a synergistic enhancement of cancer cell death.[3][4][5] This guide will focus on a proposed combination of this compound with doxorubicin, a topoisomerase inhibitor, as a representative example.

Experimental Design for Synergy Evaluation: The Chou-Talalay Method

To quantitatively assess the interaction between this compound and doxorubicin, the Chou-Talalay method is a robust and widely accepted approach.[1][6][7] This method is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction.[6][7]

Key Principles of the Chou-Talalay Method:

  • Combination Index (CI): A quantitative measure of drug interaction.

    • CI < 1: Synergy (the combined effect is greater than the sum of individual effects).

    • CI = 1: Additive effect (the combined effect is equal to the sum of individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of individual effects).[1][6][7]

  • Dose-Reduction Index (DRI): Indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level. A favorable DRI (>1) allows for dose reduction and potential toxicity mitigation.[1][8]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the synergistic effects of this compound and doxorubicin.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Cell Seeding (e.g., MCF-7 Breast Cancer Cells) B Treat with this compound (serial dilutions) A->B C Treat with Doxorubicin (serial dilutions) A->C D Incubate for 72 hours B->D C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Determine IC50 for each drug E->F G Treat with Drug Combinations (Constant Ratio, e.g., based on IC50 ratio) F->G H Incubate for 72 hours G->H I Cell Viability Assay H->I J Calculate Fraction Affected (Fa) I->J K Chou-Talalay Analysis (CompuSyn Software) J->K L Generate Combination Index (CI) Plot K->L M Generate Isobologram K->M N Determine Synergy/Additivity/Antagonism L->N M->N G Dose of Doxorubicin Dose of Doxorubicin y_axis x_axis Dose of this compound Dose of this compound p1 p2 p1->p2 Line of Additivity s1 s2 s3 Synergy Antagonism G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug1 This compound Drug1->AKT inhibits Drug2 Doxorubicin DNA_Damage DNA Damage Drug2->DNA_Damage DNA_Damage->Apoptosis

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-4-thiomorpholinoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-thiomorpholinoaniline, ensuring the safety of personnel and the protection of our environment. The causality behind these procedures is rooted in the chemical's known and potential hazards, and adherence to these steps forms a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a fluorinated aniline derivative linked to a thiomorpholine ring.[1] While comprehensive toxicological data is not always available for novel compounds, the safety data for structurally similar chemicals provides critical guidance.

Key Hazard Considerations:

  • Acute Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: It is known to cause skin irritation.[3]

  • Environmental Hazard: While specific ecotoxicity data is limited, it is prudent to prevent its release into the environment.[2]

These hazards necessitate a disposal strategy that minimizes exposure and ensures the complete and safe destruction or detoxification of the compound.

Property Value Source
Molecular Formula C₁₀H₁₃FN₂S[1]
Molecular Weight 212.29 g/mol [1]
Appearance Off-white to brown crystalline powder
Melting Point 121-123 °C[2]
Boiling Point 364.9±42.0 °C
Flash Point 174.5±27.9 °C
The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment Phase cluster_disposal Disposal Phase cluster_documentation Documentation Phase Prep Step 1: Segregation & Labeling - Isolate from incompatible materials - Clearly label as 'Hazardous Waste' Containment Step 2: Secure Containment - Use a dedicated, sealed container - Ensure container is chemically resistant Prep->Containment Proceed once segregated Disposal Step 3: Professional Disposal - Contact a licensed hazardous waste contractor - Provide Safety Data Sheet (SDS) Containment->Disposal Ready for collection Documentation Step 4: Record Keeping - Log the quantity and date of disposal - Retain disposal manifest Disposal->Documentation Confirm disposal

Disposal Workflow for this compound

Experimental Protocol: Detailed Disposal Steps

  • Segregation and Waste Classification:

    • Rationale: Preventing accidental reactions with incompatible materials is a critical first step in safe waste handling.

    • Procedure:

      • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

      • Classify this waste as a hazardous chemical waste, specifically as a toxic organic solid.

  • Containerization:

    • Rationale: Proper containment prevents the release of the chemical into the laboratory environment.

    • Procedure:

      • Use a dedicated, leak-proof, and clearly labeled container for the accumulation of this compound waste. The container should be made of a material compatible with the chemical.

      • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for skin irritation).

  • Storage of Waste:

    • Rationale: Safe temporary storage is essential to prevent accidents and ensure regulatory compliance.

    • Procedure:

      • Store the sealed waste container in a designated hazardous waste accumulation area.

      • This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Rationale: The disposal of hazardous chemicals is a regulated activity that requires specialized expertise and facilities.

    • Procedure:

      • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

      • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • Rationale: Incineration at high temperatures is the preferred method for the complete destruction of many organic compounds.

    • Procedure: The recommended method of disposal is incineration by an accredited and licensed hazardous waste disposal contractor.[2] This ensures the complete destruction of the compound, preventing its release into the environment.

  • Decontamination of Empty Containers:

    • Rationale: Residual amounts of the chemical in "empty" containers can still pose a hazard.

    • Procedure:

      • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

      • Collect the rinseate and treat it as hazardous waste, adding it to your this compound waste stream.

      • After triple rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's policies.

  • Spill Management:

    • Rationale: A clear and practiced spill response plan is crucial for mitigating accidental releases.

    • Procedure:

      • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

      • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

      • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][4]

      • Clean the spill area with a suitable solvent and decontaminating solution.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling this compound and its waste.

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.[2]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.To prevent inhalation of dust or vapors.
Regulatory Compliance: Adherence to Local, State, and National Legislation

It is imperative to note that the disposal of hazardous waste is governed by a complex framework of regulations. The procedures outlined in this guide are based on general best practices. However, you must consult and adhere to all applicable local, state, and national regulations concerning hazardous waste management.[2][6]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety in the laboratory. By understanding the hazards, meticulously following the disposal protocols, and utilizing appropriate personal protective equipment, we can ensure that our scientific pursuits are conducted with the utmost respect for our own well-being and the integrity of our environment.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. (2023-12-05).
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem.
  • Thiomorpholine - CymitQuimica. (2023-07-06).
  • Buy this compound | 237432-11-0 - Smolecule. (2023-08-15).
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
  • Aniline - Hazardous Substance Fact Sheet.

Sources

Personal protective equipment for handling 3-Fluoro-4-thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Fluoro-4-thiomorpholinoaniline

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound (CAS No. 237432-11-0). As a compound utilized in advanced research and pharmaceutical development, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and environmental integrity.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making.

Hazard Analysis: A Synthesis of Structural Analogs

Direct, comprehensive toxicological data for this compound is not extensively available. Therefore, a conservative approach to safety is mandated, based on the hazardous properties of its structural components: the aniline backbone, the thiomorpholine moiety, and the fluoro-group.

  • Aniline Core: Aniline and its derivatives are well-documented as toxic compounds.[4][5] They can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity.[4][6] A primary concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced.[5] Aniline is also considered a potential human carcinogen.[5][7]

  • Thiomorpholine Moiety: Thiomorpholine is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] Its presence in the molecule necessitates robust protection against dermal and ocular contact.

  • Fluorinated Aromatic Ring: The fluoro- group enhances the molecule's reactivity and potential for biological interaction. Halogenated organic compounds often require special considerations for disposal.[10][11]

Based on this composite hazard profile, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled .[12][13]

Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Prep Chemical safety goggles with side shields and a face shieldDouble-gloving with nitrile or butyl rubber glovesFull-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.Work within a certified chemical fume hood.[14]
Handling and Reactions Chemical safety goggles with side shields and a face shieldDouble-gloving with nitrile or butyl rubber glovesFull-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.All manipulations must be performed within a certified chemical fume hood.[4][15]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty butyl rubber gloves over nitrile glovesChemical-resistant disposable coveralls, shoe covers, and apron.A full-face respirator with an organic vapor/HEPA cartridge may be required for large spills.[14]
Waste Disposal Chemical safety gogglesDouble-gloving with nitrile or butyl rubber glovesFull-length lab coat with tight cuffs and closed-toe shoes.Conducted within a certified chemical fume hood.
Rationale for PPE Selection
  • Eye and Face Protection: The corrosive potential of the thiomorpholine component and the irritant nature of aniline derivatives necessitate the use of chemical safety goggles at a minimum.[8][16] A face shield provides an additional layer of protection against splashes during solution preparation and transfers.

  • Hand Protection: Given that aniline compounds can be absorbed through the skin, robust hand protection is critical.[6] Double-gloving provides a safeguard against accidental tears or punctures in the outer glove. Always inspect gloves for integrity before use.

  • Body Protection: A full-length lab coat and closed-toe shoes are standard laboratory practice. The addition of a disposable apron is a prudent measure to prevent contamination of personal clothing.

  • Respiratory Protection: Due to the risk of inhaling harmful dust or vapors, all handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][12][15]

Operational Plan: A Step-by-Step Procedural Guide

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready within the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Thoroughly check all PPE for defects before donning.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]

Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Operation Don_PPE->Verify_Fume_Hood Weigh_Compound Weigh Compound in Hood Verify_Fume_Hood->Weigh_Compound Prepare_Solution Prepare Solution in Hood Weigh_Compound->Prepare_Solution Conduct_Reaction Conduct Reaction in Hood Prepare_Solution->Conduct_Reaction Decontaminate_Surfaces Decontaminate Surfaces Conduct_Reaction->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff and Dispose PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Plan: Ensuring Environmental Compliance

As a halogenated organic compound, this compound waste must be handled with care to prevent environmental release.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.[11][17] The label should read "Hazardous Waste: this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic waste.[11][18] Do not mix with non-halogenated waste streams, as this can increase disposal costs.[18]

Disposal_Plan Start Generate Waste Solid_Waste Solid Waste (gloves, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (solutions) Start->Liquid_Waste Solid_Container Labeled Halogenated Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange Pickup by EHS/ Certified Disposal Company Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.